molecular formula C26H34O8 B1206218 Agrimophol

Agrimophol

Katalognummer: B1206218
Molekulargewicht: 474.5 g/mol
InChI-Schlüssel: NQGCBDWQKDAGTK-RYZVSIALSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agrimophol is a carboxylic ester. It derives from a phloroglucinol.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C26H34O8

Molekulargewicht

474.5 g/mol

IUPAC-Name

(6S)-6-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-[(2R)-2-methylbutanoyl]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C26H34O8/c1-8-10-16(27)17-22(31)15(20(29)13(4)23(17)34-7)11-26(6)24(32)14(5)21(30)18(25(26)33)19(28)12(3)9-2/h12,29-32H,8-11H2,1-7H3/t12-,26+/m1/s1

InChI-Schlüssel

NQGCBDWQKDAGTK-RYZVSIALSA-N

SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2(C(=C(C(=C(C2=O)C(=O)C(C)CC)O)C)O)C)O)C)OC

Isomerische SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)C[C@]2(C(=C(C(=C(C2=O)C(=O)[C@H](C)CC)O)C)O)C)O)C)OC

Kanonische SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2(C(=C(C(=C(C2=O)C(=O)C(C)CC)O)C)O)C)O)C)OC

Synonyme

agrimophol

Herkunft des Produkts

United States

Foundational & Exploratory

Agrimophol: A Technical Whitepaper on its Chemical Structure, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrimophol, a dimeric phloroglucinol (B13840) derivative isolated from the medicinal plant Agrimonia pilosa, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a compilation of its physicochemical properties and biological activities. Detailed experimental protocols for its isolation and bioactivity assessment are presented. Furthermore, this document explores the potential mechanisms of action, including its influence on critical signaling pathways, providing a foundation for future research and drug development endeavors.

Chemical Structure and Identification

This compound is a complex polyphenolic compound characterized by a dimeric phloroglucinol scaffold. Its systematic IUPAC name is (6S)-6-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-[(2R)-2-methylbutanoyl]cyclohexa-2,4-dien-1-one.

Table 1: Chemical Identifiers of this compound

IdentifierValueReference
IUPAC Name (6S)-6-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-[(2R)-2-methylbutanoyl]cyclohexa-2,4-dien-1-one
Molecular Formula C₂₆H₃₄O₈
Molecular Weight 474.54 g/mol
SMILES String CCCC(=O)C1=C(C(=C(C(=C1O)C[C@]2(C(=C(C(=O)C=C2C)C(=O)--INVALID-LINK--CC)O)C)C)OC)O
CAS Number 65792-05-4
Synonyms This compound(um), (6S)-6-((3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl)-3,5-dihydroxy-4,6-dimethyl-2-((2R)-2-methylbutanoyl)cyclohexa-2,4-dien-1-one

Physicochemical Properties

This compound presents as light yellow-green oblique prismatic crystals.[1] A summary of its key physicochemical properties is provided in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Light yellow-green oblique prismatic crystals[1]
Melting Point 138.5 - 139.5 °C[1]
Solubility Soluble in chloroform (B151607) and benzene; slightly soluble in methanol, ethanol (B145695), and petroleum ether; practically insoluble in water.[1]
logP (calculated) 4.6

Biological Activity and Quantitative Data

This compound has been traditionally recognized for its potent anthelmintic properties.[2] Modern research has expanded its pharmacological profile to include significant anticancer activities. While specific IC₅₀ values for this compound are not extensively reported in publicly available literature, data on closely related compounds from Agrimonia pilosa provide valuable insights into its potential efficacy.

Table 3: Anticancer Activity of this compound-related Compounds from Agrimonia pilosa

CompoundCell LineActivityIC₅₀ (µM)Reference
Agrimol B HCT-116 (Colon Carcinoma)Cytotoxicity0.280[3]
Agripinol B HCT-116 (Colon Carcinoma)Cytotoxicity12.34 ± 0.93 (µg/mL)[4]
MDA-MB-231 (Breast Cancer)Cytotoxicity5.44 ± 0.35 (µg/mL)[4]
PC-3 (Prostate Cancer)Cytotoxicity9.47 ± 0.70 (µg/mL)[4]

Experimental Protocols

Isolation of this compound from Agrimonia pilosa

The following protocol is based on a patented extraction method and may require optimization for laboratory-scale purification.[5]

  • Extraction:

    • Crush dried hairyvein agrimony (Agrimonia pilosa) medicinal materials.

    • Add a 60-90% ethanol solution (5-10 times the weight of the plant material).

    • Perform reflux extraction 2-3 times.

    • Decolorize the combined extracts with activated carbon.

    • Filter the solution and concentrate under reduced pressure to an alcohol concentration of 20-40%.

  • Chromatographic Purification:

    • Load the concentrate onto a macroporous resin column.

    • Wash the column with water until the eluate is sugar-free.

    • Elute with 4-5 bed volumes of 70-80% ethanol.

    • Collect the eluate and concentrate under reduced pressure.

    • Extract the resulting concentrate with chloroform.

    • Recover the solvent from the chloroform extract to obtain a crude extract.

  • Crystallization:

    • Perform sequential crystallization of the crude extract using petroleum ether and then ethanol.

    • Dry the resulting crystalline material to obtain purified this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic activity of a compound against cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Anthelmintic Activity Assay (Adult Worm Motility Assay)

This is a general protocol for assessing the anthelmintic activity of a compound.[6][7]

  • Parasite Collection:

    • Collect adult helminth parasites (e.g., Haemonchus contortus from sheep abomasum or earthworms like Pheretima posthuma).

    • Wash the worms with physiological saline or phosphate-buffered saline (PBS) to remove any debris.

  • Assay Setup:

    • Prepare different concentrations of this compound in a suitable solvent and then dilute with PBS.

    • Place a defined number of adult worms (e.g., 5-10) in a petri dish or a well of a multi-well plate containing the test solution.

    • Include a negative control (PBS with the solvent) and a positive control (a known anthelmintic drug like albendazole (B1665689) or piperazine (B1678402) citrate).

  • Observation and Data Collection:

    • Observe the motility of the worms at regular time intervals (e.g., every 30 minutes for several hours).

    • Record the time taken for paralysis (no movement except when shaken) and death (no movement even when shaken vigorously or dipped in warm water) of the worms.

  • Data Analysis:

    • Compare the time to paralysis and death in the test groups with the control groups.

    • Calculate the percentage of mortality at different concentrations and time points.

Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound are still under investigation, studies on related compounds and extracts from Agrimonia pilosa suggest that its biological effects are mediated through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Mitochondrial Dysfunction and Apoptosis

A closely related compound, Agrimol B , has been shown to induce apoptosis in colon carcinoma cells by promoting mitochondrial dysfunction.[3] This process is mediated through the PGC-1α/NRF1/TFAM signaling pathway . Agrimol B downregulates the expression of PGC-1α, a master regulator of mitochondrial biogenesis, which in turn suppresses its downstream targets, NRF1 and TFAM. This disruption of mitochondrial biogenesis leads to increased production of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and ultimately, apoptosis.

PGC1a_Pathway Agrimol_B Agrimol B PGC1a PGC-1α Agrimol_B->PGC1a Inhibits NRF1 NRF1 PGC1a->NRF1 Activates TFAM TFAM NRF1->TFAM Activates Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Promotes ROS ROS Production MMP_Loss Mitochondrial Membrane Potential Loss Apoptosis Apoptosis ROS->Apoptosis Induces MMP_Loss->Apoptosis Induces

Agrimol B's mechanism via the PGC-1α pathway.
PI3K/Akt Signaling Pathway

Extracts from Agrimonia pilosa have been demonstrated to suppress the growth of non-small cell lung cancer (NSCLC) by inhibiting the PI3K/Akt/Bcl-2 signaling pathway .[8] This pathway is a critical regulator of cell survival and proliferation. Inhibition of PI3K and its downstream effector Akt leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and caspases, thereby promoting apoptosis in cancer cells.

PI3K_Akt_Pathway Agrimonia_pilosa_Extract Agrimonia pilosa Extract PI3K PI3K Agrimonia_pilosa_Extract->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Cell_Survival Cell Survival Bcl2->Cell_Survival Promotes

Inhibition of the PI3K/Akt pathway by A. pilosa extract.
JAK/STAT Signaling Pathway

The JAK/STAT pathway is another crucial signaling cascade involved in inflammation and cancer. Another related compound, Agrimonolide , has been shown to exert its anti-inflammatory effects by suppressing the activation of the JAK1/STAT3 pathway.[9] This suggests that compounds from Agrimonia pilosa, potentially including this compound, may also target this pathway to mediate their therapeutic effects.

JAK_STAT_Pathway Agrimonolide Agrimonolide JAK1 JAK1 Agrimonolide->JAK1 Inhibits Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK1 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates Gene_Expression Inflammatory Gene Expression STAT3->Gene_Expression Regulates Inflammation Inflammation Gene_Expression->Inflammation Promotes

Agrimonolide's inhibition of the JAK/STAT pathway.

Conclusion and Future Directions

This compound is a promising natural product with a well-defined chemical structure and demonstrated biological activities, particularly in the realms of anthelmintic and anticancer research. While the precise molecular mechanisms and quantitative efficacy of this compound itself require further elucidation, studies on closely related compounds and extracts from its source plant provide a strong rationale for its continued investigation. Future research should focus on obtaining specific IC₅₀ values for this compound against a broad panel of cancer cell lines and parasitic organisms. Furthermore, detailed mechanistic studies are warranted to definitively identify the direct molecular targets and signaling pathways modulated by this compound, which will be crucial for its potential development as a therapeutic agent. The experimental protocols outlined in this guide provide a solid foundation for researchers to undertake these important investigations.

References

The Core Mechanism of Action of Agrimophol in Parasitic Worms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrimophol, a phloroglucinol (B13840) derivative isolated from the root-sprout of Agrimonia pilosa, has been traditionally utilized as a potent taenifuge, demonstrating significant anthelmintic activity, particularly against cestode parasites. This technical guide provides a comprehensive analysis of the core mechanisms through which this compound exerts its effects on parasitic worms. The primary modes of action identified are the profound disruption of energy metabolism via the inhibition of glycogenolysis, and the induction of severe structural damage to the parasite's tegument. This document synthesizes the available scientific literature to present a detailed overview of these mechanisms, supported by experimental evidence and logical pathway diagrams. While quantitative efficacy data for this compound is limited, this guide provides a framework for future research and drug development initiatives.

Introduction

Parasitic helminth infections remain a significant global health burden, affecting a substantial portion of the world's population and livestock. The emergence of anthelmintic resistance necessitates the exploration of novel drug candidates with unique mechanisms of action. This compound, a natural compound with a history of use in traditional medicine for treating tapeworm infections, presents a promising area of investigation. Understanding its precise molecular targets and physiological effects is crucial for its potential development as a modern anthelmintic agent. This guide aims to provide a detailed technical overview of the current understanding of this compound's mechanism of action, tailored for a scientific audience.

Core Mechanism of Action: A Dual Assault

The anthelmintic efficacy of this compound appears to stem from a two-pronged attack on the parasite's fundamental biological processes: metabolic disruption and structural degradation.

Inhibition of Glycogen (B147801) Metabolism

Parasitic worms, particularly cestodes residing in the host's gut, are heavily reliant on carbohydrates as their primary energy source. They store glucose in the form of glycogen, which is catabolized through glycolysis to generate ATP. This compound directly interferes with this critical energy-generating pathway by inhibiting the decomposition of glycogen[1]. This disruption of both aerobic and anaerobic metabolism leads to a state of energy deprivation, ultimately resulting in paralysis and death of the parasite.

The proposed mechanism involves the inhibition of key enzymes in the glycogenolysis pathway. While the specific enzyme inhibited by this compound has not been definitively identified, Glycogen Phosphorylase is a likely target. This enzyme catalyzes the rate-limiting step in glycogenolysis, the phosphorolytic cleavage of α-1,4-glycosidic bonds to release glucose-1-phosphate.

Diagram: Proposed Metabolic Disruption by this compound

Proposed Inhibition of Glycogenolysis by this compound cluster_parasite Parasite Cell Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis Glycolysis Glycolysis G1P->Glycolysis ATP ATP Glycolysis->ATP This compound This compound This compound->inhibition Glycogenolysis Glycogenolysis inhibition->Glycogenolysis

Caption: this compound is hypothesized to inhibit glycogenolysis, blocking the breakdown of glycogen into glucose-1-phosphate.

Tegumental Damage

The tegument of a parasitic worm is a dynamic, syncytial outer layer that serves as the primary interface with the host. It is crucial for nutrient absorption, protection against host immune responses, and maintaining homeostasis. This compound has been observed to cause significant damage to this vital structure[1].

Ultrastructural studies on related compounds and the general effects of phloroglucinol derivatives suggest that this compound induces:

  • Microtubule Degeneration: Disruption of the microtubule cytoskeleton within the tegument, leading to a loss of structural integrity.

  • Cuticle Destruction: Direct damage to the outer layers of the tegument, compromising its protective function.

  • Vacuolization and Swelling: Formation of vacuoles and swelling of the tegument, indicative of osmotic imbalance and cellular stress.

This damage to the tegument exposes the parasite to the host's immune system and digestive enzymes, and disrupts its ability to absorb nutrients, contributing to its demise.

Diagram: Experimental Workflow for Assessing Tegumental Damage

Workflow for Tegument Damage Assessment cluster_workflow Experimental Protocol start Parasitic Worms (e.g., Hymenolepis nana) treatment In vitro incubation with This compound at various concentrations and time points start->treatment fixation Fixation in Glutaraldehyde (B144438) treatment->fixation dehydration Dehydration in graded ethanol (B145695) series fixation->dehydration tem Transmission Electron Microscopy (TEM) Analysis fixation->tem Alternative Path drying Critical point drying dehydration->drying coating Sputter coating with gold drying->coating sem Scanning Electron Microscopy (SEM) Analysis coating->sem results Observation of ultrastructural changes: - Microtriche damage - Tegument erosion - Vacuolization sem->results tem->results

Caption: A generalized workflow for studying the effects of this compound on the tegument of parasitic worms using electron microscopy.

Quantitative Data

Parasite This compound Preparation Dosage (Adults) Observed Effect Reference
Taenia spp.This compound0.7 gExpulsion of tapeworm[2]
Taenia spp.Crude this compound Tablets0.8 gExpulsion of tapeworm[2]
Hymenolepis nanaThis compoundNot specifiedExpulsion of tapeworm[2]

Note: The dosages mentioned are from a 1974 clinical report and may not reflect current standards.

For comparative purposes, the table below presents IC50 values for other anthelmintic compounds against various parasitic worms.

Compound Parasite Assay IC50 / EC50
PraziquantelSchistosoma mansoniAdult Worm Motility~0.1 µg/mL
AlbendazoleHaemonchus contortusEgg Hatch Assay~0.05 µg/mL
IvermectinCaenorhabditis elegansLarval Development~5 ng/mL

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, based on standard anthelmintic research methodologies, the following protocols can be adapted to study its mechanism of action.

Adult Worm Motility Assay

Objective: To assess the effect of this compound on the motility of adult parasitic worms in vitro.

Materials:

  • Adult parasitic worms (e.g., Hymenolepis diminuta obtained from experimentally infected rats).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Culture medium (e.g., RPMI-1640) supplemented with serum.

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Positive control (e.g., Praziquantel).

  • Negative control (vehicle solvent).

  • Petri dishes or multi-well plates.

  • Incubator (37°C, 5% CO2).

  • Stereomicroscope.

Procedure:

  • Collect adult worms from the intestines of infected hosts.

  • Wash the worms extensively with pre-warmed PBS to remove host intestinal contents.

  • Place individual or small groups of worms into Petri dishes or wells of a multi-well plate containing pre-warmed culture medium.

  • Add this compound to the desired final concentrations. Include positive and negative controls in separate wells.

  • Incubate the plates at 37°C in a 5% CO2 atmosphere.

  • Observe the motility of the worms under a stereomicroscope at regular time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours). Motility can be scored on a scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = paralysis/death).

  • Confirm death by gently prodding the worms and observing for any response.

  • Record the time to paralysis and death for each concentration.

Scanning Electron Microscopy (SEM) of Tegument

Objective: To visualize the ultrastructural changes in the tegument of parasitic worms after exposure to this compound.

Materials:

  • Adult parasitic worms.

  • This compound.

  • Culture medium.

  • Primary fixative (e.g., 2.5% glutaraldehyde in cacodylate buffer).

  • Secondary fixative (e.g., 1% osmium tetroxide).

  • Graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%).

  • Critical point dryer.

  • Sputter coater with gold-palladium target.

  • Scanning Electron Microscope.

Procedure:

  • Treat worms with this compound in vitro as described in the motility assay.

  • At selected time points, carefully remove the worms and wash them with PBS.

  • Fix the worms in 2.5% glutaraldehyde for several hours at 4°C.

  • Wash the fixed worms in buffer and post-fix in 1% osmium tetroxide for 1-2 hours.

  • Wash the worms again in buffer.

  • Dehydrate the samples through a graded series of ethanol.

  • Dry the samples using a critical point dryer.

  • Mount the dried worms on stubs and coat them with a thin layer of gold-palladium using a sputter coater.

  • Examine the specimens under a scanning electron microscope and capture images of the tegumental surface at various magnifications.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking this compound to the modulation of specific signaling pathways in parasitic worms. However, given its proposed mechanisms of action, it is plausible that this compound could indirectly affect various cellular signaling cascades.

Diagram: Hypothetical Downstream Effects of this compound

Hypothetical Signaling Consequences of this compound's Action cluster_metabolism Metabolic Stress cluster_tegument Structural Damage This compound This compound Glycogenolysis_Inhibition Inhibition of Glycogenolysis This compound->Glycogenolysis_Inhibition Tegument_Damage Tegument Damage This compound->Tegument_Damage ATP_Depletion ATP Depletion Glycogenolysis_Inhibition->ATP_Depletion Energy_Crisis Cellular Energy Crisis ATP_Depletion->Energy_Crisis Paralysis Paralysis Energy_Crisis->Paralysis Death Death Energy_Crisis->Death Ion_Imbalance Ion Homeostasis Disruption Tegument_Damage->Ion_Imbalance Tegument_Damage->Death Ca_Signaling Altered Ca2+ Signaling? Ion_Imbalance->Ca_Signaling Ca_Signaling->Paralysis Paralysis->Death

Caption: this compound's primary effects could trigger downstream events like energy crisis and altered signaling, leading to paralysis and death.

For instance, the disruption of energy metabolism and ATP depletion could activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. The damage to the tegument could disrupt ion gradients, potentially affecting calcium signaling pathways that are critical for neuromuscular function and muscle contraction. Further research is required to elucidate these potential downstream effects.

Conclusion and Future Directions

This compound exerts its anthelmintic effects through a dual mechanism involving the inhibition of glycogen metabolism and the induction of severe tegumental damage. While these primary modes of action are established, the specific molecular targets and the full cascade of downstream events remain to be fully elucidated. The lack of quantitative efficacy data and detailed, standardized experimental protocols for this compound highlights a significant gap in the current research landscape.

Future research should focus on:

  • Target Identification: Identifying the specific enzyme(s) in the glycogenolysis pathway that are inhibited by this compound.

  • Quantitative Analysis: Determining the IC50 and EC50 values of pure this compound against a range of parasitic worms.

  • Signaling Pathway Elucidation: Investigating the downstream effects of this compound on cellular signaling pathways, such as AMPK and calcium signaling.

  • In Vivo Studies: Conducting well-controlled in vivo studies to establish the efficacy and safety of this compound in animal models.

A deeper understanding of this compound's mechanism of action will be instrumental in evaluating its potential as a lead compound for the development of new and effective anthelmintic drugs.

References

Whitepaper: Agrimonia pilosa as a Natural Source of Agrimophol for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Agrimonia pilosa Ledeb., a perennial herb from the Rosaceae family, has a long history in traditional medicine for treating various ailments, including parasitic infections and cancer.[1][2] One of its key bioactive constituents is this compound, a phloroglucinol (B13840) derivative that has demonstrated significant therapeutic potential, particularly as an anthelmintic and anticancer agent.[1][3] This technical guide provides an in-depth overview of Agrimonia pilosa as a natural source of this compound, focusing on extraction and isolation protocols, quantitative analysis techniques, and the molecular mechanisms underlying its biological activities. The information presented is intended to support researchers and drug development professionals in harnessing the therapeutic potential of this promising natural compound.

Introduction to this compound and Agrimonia pilosa

Agrimonia pilosa, commonly known as hairyvein agrimony, is widely distributed across Asia and Europe.[4] Phytochemical analyses have revealed a rich composition of bioactive compounds, including flavonoids, triterpenes, tannins, and phloroglucinol derivatives.[5][6] Among these, this compound stands out for its potent biological effects. It was first isolated from A. pilosa and has been a subject of interest for its excellent anthelmintic properties, particularly against tapeworms, and its efficacy in treating trichomoniasis.[1] More recent studies have expanded its pharmacological profile to include anticancer activities, highlighting its potential as a lead compound for novel drug development.[4]

Extraction and Isolation of this compound

The efficient extraction and purification of this compound from Agrimonia pilosa is a critical first step in its development as a therapeutic agent. Various methods have been established, ranging from conventional solvent extraction to more advanced chromatographic techniques.

Experimental Protocol: Solvent Extraction and Chromatographic Purification

This protocol is a composite method based on established procedures for isolating phloroglucinol derivatives from Agrimonia pilosa.[7][8][9]

Objective: To extract and isolate this compound from the dried aerial parts of Agrimonia pilosa.

Materials:

  • Dried, powdered Agrimonia pilosa medicinal material

  • 60-90% Ethanol (B145695) (v/v)

  • Activated Carbon

  • Chloroform (B151607)

  • Petroleum Ether

  • Macroporous adsorption resin (e.g., D101 type)[9][10]

  • Silica (B1680970) gel for column chromatography[8]

  • Rotary evaporator

  • Reflux apparatus

  • Chromatography columns

Methodology:

  • Initial Extraction:

    • Take the crushed Agrimonia pilosa medicinal material and add a 60-90% ethanol solution in a 1:5 to 1:10 (w/v) ratio.[7]

    • Perform reflux extraction for 2-3 cycles to maximize the yield of crude extract.[7]

    • Pool the extracts and decolorize by adding activated carbon, followed by filtration.[7]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to achieve an alcohol concentration of 20-40%.[7]

  • Macroporous Resin Chromatography:

    • Load the concentrated extract onto a pre-equilibrated macroporous resin column.[7][10]

    • Wash the column with distilled water to remove sugars and other highly polar impurities until the effluent is colorless.[7]

    • Elute the column with 4-5 bed volumes (BV) of 70-80% ethanol to collect the fraction containing phloroglucinols.[7]

    • Concentrate the eluate under reduced pressure.

  • Liquid-Liquid Extraction:

    • Perform liquid-liquid extraction on the concentrated eluate using chloroform to separate compounds based on polarity.[7]

    • Collect the chloroform phase and recover the solvent to obtain a crude extract rich in this compound.[7]

  • Crystallization and Final Purification:

    • The crude extract can be further purified by sequential crystallization using petroleum ether and ethanol.[7]

    • Alternatively, for higher purity, the crude extract can be subjected to silica gel column chromatography.[8]

    • The final crystalline material is dried to yield purified this compound.[7]

Experimental Workflow Diagram

G cluster_extraction Step 1: Extraction cluster_purification1 Step 2: Primary Purification cluster_purification2 Step 3: Secondary Purification A Dried & Powdered Agrimonia pilosa B Reflux Extraction (60-90% Ethanol, 2-3x) A->B C Decolorization & Filtration (Activated Carbon) B->C D Reduced Pressure Concentration (20-40% Alcohol) C->D E Macroporous Resin Column D->E Load Concentrate F Water Wash (Remove Sugars) E->F G Elution (70-80% Ethanol) F->G H Concentration G->H I Liquid-Liquid Extraction (Chloroform) H->I Load Eluate J Crude Extract I->J K Crystallization (Petroleum Ether, Ethanol) J->K L Purified this compound K->L

Caption: Workflow for the extraction and purification of this compound.

Quantitative Analysis of this compound

Accurate quantification of this compound in plant extracts and final formulations is essential for quality control and dosage determination. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Experimental Protocol: HPLC-DAD Analysis

This protocol is adapted from validated methods for quantifying polyphenolic compounds in Agrimonia species.[11][12][13]

Objective: To quantify the concentration of this compound in an extract of Agrimonia pilosa.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size)[12]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Formic acid or Acetic acid (HPLC grade)

  • Ultrapure water

  • This compound reference standard

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Sample Preparation:

    • Accurately weigh the dried Agrimonia pilosa extract.

    • Dissolve the extract in the mobile phase or a suitable solvent, using sonication if necessary.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • A gradient elution program is typically used to achieve good separation of the complex components in the plant extract.

    • The mobile phase often consists of an aqueous component with an acidifier (e.g., 0.4% formic acid in water) and an organic component (e.g., acetonitrile).[12][14]

    • The flow rate is typically set between 0.5 and 1.0 mL/min.[12]

    • The column temperature is maintained at a constant value, for instance, 25°C.[12]

    • Detection is performed at the maximum absorption wavelength for this compound (typically determined by UV-Vis scan, often around 280 nm for phenolic compounds).[12]

  • Quantification:

    • Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Table 1: Example HPLC-DAD Chromatographic Conditions

ParameterConditionReference
Column Reversed-phase C18 (e.g., Waters Spherisorb ODS2, 150 x 4.6mm, 3µm)[12]
Mobile Phase A 0.4% Formic Acid in Water[14]
Mobile Phase B 0.4% Formic Acid in Acetonitrile[14]
Gradient A stepwise linear gradient, e.g., 5-100% B over 25-30 minutes[14]
Flow Rate 0.5 - 1.0 mL/min[12]
Column Temp. 25°C[12]
Detection DAD at 280 nm[12]
Injection Vol. 1-10 µL[14]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its antiparasitic and anticancer effects being the most prominent. Understanding the underlying signaling pathways is crucial for its clinical development.

Antiparasitic Activity

This compound is a potent anthelmintic agent.[1] While the precise molecular targets for many anthelmintics are still under investigation, they often act by disrupting neuromuscular function or energy metabolism in the parasite.[15][16] this compound has also shown efficacy against Trichomonas vaginalis, the protozoan parasite responsible for trichomoniasis.[1][2]

Table 2: Antiparasitic and Antimicrobial Activity of Agrimonia Compounds

CompoundOrganismActivityConcentrationReference
This compoundTaenia solium (Tapeworm)Anthelmintic-[1]
This compoundTrichomonas vaginalisAnti-protozoal-[1]
This compoundStaphylococcus aureusAntimicrobial (MIC)3.13 µM[4]
This compoundBacillus cereusAntimicrobial (MIC)6.25 µM[4]
Anticancer Activity and Signaling Pathways

Recent research has focused on the anticancer properties of this compound and related compounds from A. pilosa. These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[4][17]

Agrimol B, a closely related compound, has been shown to inhibit the progression of colon carcinoma.[18][19] It binds to PGC-1α, a master regulator of mitochondrial biogenesis. This interaction blocks the downstream activation of NRF1 and TFAM, leading to mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and ultimately, mitochondria-dependent apoptosis.[18][19]

G AgrimolB Agrimol B PGC1a PGC-1α AgrimolB->PGC1a Inhibits NRF1 NRF1 PGC1a->NRF1 TFAM TFAM NRF1->TFAM MitoBio Mitochondrial Biogenesis TFAM->MitoBio MitoFunc Mitochondrial Function MitoBio->MitoFunc ROS ↑ ROS Production MitoFunc->ROS Dysfunction leads to Apoptosis Apoptosis ROS->Apoptosis

Caption: Agrimol B inhibits the PGC-1α/NRF1/TFAM pathway in colon cancer.

Extracts of Agrimonia pilosa (APE) have been found to suppress the growth of non-small cell lung cancer (NSCLC).[20] APE achieves this by inhibiting the PI3K/AKT signaling pathway, a key regulator of cell survival. This inhibition leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and Caspase-3, thereby promoting tumor cell apoptosis.[20]

G APE Agrimonia pilosa Extract (APE) PI3K PI3K APE->PI3K Inhibits AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Bax Bax / Caspase-3 (Pro-apoptotic) AKT->Bax Inhibits Survival Cell Survival Bcl2->Survival Apoptosis Apoptosis Bax->Apoptosis Survival->Apoptosis Prevents

Caption: APE inhibits the PI3K/AKT/Bcl-2 survival pathway in NSCLC.

Agrimol B can also impede the cell cycle progression of prostate and lung cancer cells by inducing a G0 quiescent state.[17][21] This effect is linked to its ability to down-regulate key cell cycle proteins, including c-MYC and SKP2, while up-regulating the cyclin-dependent kinase inhibitor p27.[17][21]

Table 3: Anticancer Activity of Agrimonia Extracts and Compounds

AgentCell LineActivityIC50 / ConcentrationReference
A. pilosa n-butanol extractCT26 (colorectal)Antiproliferative434.5 µg/mL[10]
A. pilosa ethyl acetate (B1210297) extractCT26 (colorectal)Antiproliferative672.5 µg/mL[10]
This compoundK562 (leukemia)Cytotoxic10 mg/mL (similar to 50 IU/mL interferon)[4]
Agrimol BHCT116 (colon)Suppressed proliferation36-1152 nM range tested[18]
Agrimol BPC-3 (prostate), A549 (lung)Induces G0 arrest-[17][21]

Drug Development Considerations and Future Outlook

The multifaceted biological activities of this compound make it a compelling candidate for drug development. Its established use in traditional medicine provides a foundation of empirical safety and efficacy.[1][2] However, rigorous preclinical and clinical studies are necessary to validate its therapeutic potential. A recent randomized, double-blind, placebo-controlled study investigated an A. pilosa extract for its effects on immunosenescence, indicating a move towards clinical evaluation of these compounds.[22][23]

Key considerations for future research include:

  • Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed.[8]

  • Bioavailability: Formulation strategies may be required to enhance the bioavailability of this lipophilic compound.

  • Target Identification: Further elucidation of the specific molecular targets for its antiparasitic and anticancer activities will facilitate mechanism-based drug design.

  • Clinical Trials: Well-designed clinical trials are essential to establish safety and efficacy in human populations for specific indications like parasitic infections and various cancers.

Conclusion

Agrimonia pilosa is a valuable natural source of this compound, a phloroglucinol derivative with significant therapeutic promise. Standardized protocols for its extraction, isolation, and quantification have been established, paving the way for consistent production and quality control. The compound's potent antiparasitic and anticancer activities, mediated through distinct signaling pathways, underscore its potential as a lead for novel drug discovery. Further research focusing on pharmacokinetics, bioavailability, and clinical validation is warranted to translate the therapeutic potential of this compound into clinical applications.

References

Biological Activity Screening of Agrimophol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimophol, a phloroglucinol (B13840) derivative isolated from the rhizomes of Agrimonia pilosa Ledeb., has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] Traditionally used in Chinese medicine for treating conditions like tumors, parasitic infections, and diarrhea, modern pharmacological studies have begun to elucidate the scientific basis for these applications.[1] This technical guide provides a comprehensive overview of the biological activity screening of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways to facilitate further research and drug development efforts.

Data Presentation: Summary of Biological Activities

The biological activities of this compound and related compounds from Agrimonia pilosa are multifaceted, spanning antiparasitic, anticancer, anti-inflammatory, antiviral, and antibacterial effects. The following tables summarize the key quantitative data associated with these activities.

Table 1: Antiparasitic and Antimicrobial Activity of this compound
Activity Details
AnthelminticThis compound is recognized as an active ingredient with excellent anthelmintic effects.[3] It is traditionally used for expelling tapeworms.[4]
Anti-trichomonalUsed in the treatment of Trichomonas vaginalis infections, including enteritis and vaginitis.[1][3]
AntibacterialThis compound demonstrates inhibitory activity against various bacteria. Minimum Inhibitory Concentrations (MICs) have been determined for several strains: Staphylococcus aureus 2o9P (MIC: 3.13 μM), Bacillus cereus var. mycoides (MIC: 6.25 μM), and Nocardia gardneri (MIC: 100 μM).[1]
Table 2: Anticancer Activity of this compound and Related Compounds
Cell Line/Model Observed Effects and Quantitative Data
K562 (Human Chronic Myelogenous Leukemia)This compound exhibits a concentration-dependent inhibitory effect. At 10 mg/mL, its cytotoxicity is comparable to 50 IU/mL of vincristine.[1]
HCT-116 (Human Colon Carcinoma)Agrimol B, a related compound, showed an IC50 value of 280 nM.[5]
Prostate and Lung Cancer CellsAgrimol B, a polyphenol from Agrimonia pilosa, impedes the cell cycle progression of prostate and lung cancer cells, arresting them in the G0 phase.[6][7][8]
General Anticancer PropertiesAgrimol B has been shown to selectively inhibit cancer cell proliferation in various cancer cell lines at micro-molar concentrations and inhibit tumorsphere formation in cancer-stem-like cells.[9]
Table 3: Anti-inflammatory and Antiviral Activity of Agrimonia pilosa Extracts
Activity Details and Quantitative Data
Anti-inflammatoryExtracts of Agrimonia pilosa have demonstrated potent anti-inflammatory effects by reducing nitric oxide (NO) production in LPS-activated RAW 264.7 macrophage cells.[10][11] The butanol extract of A. pilosa showed the most potent effects.[10]
Antiviral (Influenza)An extract of Agrimonia pilosa was highly effective against H1N1 and H3N2 influenza A subtypes and influenza B virus. The EC50 value against influenza A virus was 14-23 µg/mL as determined by a plaque reduction assay.[12][13] A virucidal effect was observed at concentrations of 160-570 ng/mL.[12][13]
Antiviral (SARS-CoV-2)A mixture of Agrimonia pilosa and Galla rhois extracts strongly inhibited SARS-CoV-2 by interfering with viral entry and replication.[14][15]

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of this compound's biological activities. The following are protocols for key experiments cited in the literature.

Antiparasitic Activity Screening

1. Anthelmintic Activity Assay (Worm Motility Inhibition Assay)

  • Objective: To assess the in-vitro anthelmintic activity of this compound against parasitic worms.

  • Materials:

    • Adult parasitic worms (e.g., Haemonchus contortus).

    • Phosphate Buffered Saline (PBS).

    • This compound stock solution of known concentration.

    • Positive control (e.g., Albendazole).

    • Negative control (vehicle used to dissolve this compound).

    • Petri dishes or multi-well plates.

    • Incubator.

  • Procedure:

    • Collect adult worms from a suitable host and wash them with PBS to remove any fecal matter.

    • Prepare different concentrations of this compound and the positive control in PBS.

    • Place a specific number of worms in each petri dish containing the prepared solutions. Include a negative control group with only the vehicle.

    • Incubate the plates at a suitable temperature (e.g., 37°C).

    • Observe the worms for paralysis and death at regular intervals. Paralysis is indicated by the absence of motility except when shaken. Death is confirmed by the complete absence of motility even after vigorous shaking or dipping in warm water.

    • Record the time taken for paralysis and death of the worms in each concentration.

2. Trichomonas vaginalis Viability Assay

  • Objective: To determine the effect of this compound on the viability of Trichomonas vaginalis.

  • Materials:

    • T. vaginalis culture.

    • TYI-S-33 medium.

    • This compound stock solution.

    • 96-well microtiter plates.

    • Inverted microscope.

    • Incubator (37°C).

  • Procedure:

    • Culture T. vaginalis in TYI-S-33 medium to the desired concentration of organisms/mL.

    • Prepare serial dilutions of this compound in the culture medium in a 96-well plate.

    • Inoculate each well with the T. vaginalis suspension. Include positive control (e.g., metronidazole) and negative control (vehicle) wells.

    • Incubate the plate at 37°C in an anaerobic environment.

    • Examine the wells for motile trichomonads using an inverted microscope at different time points (e.g., 24, 48 hours).

    • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits the growth of the parasites.

Anticancer Activity Screening

1. MTT Cell Viability Assay

  • Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., K562, HCT-116).

    • Complete cell culture medium.

    • This compound stock solution.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

2. Colony Formation Assay

  • Objective: To evaluate the ability of single cancer cells to proliferate and form colonies after treatment with this compound.

  • Materials:

    • Cancer cell line.

    • Complete cell culture medium.

    • This compound stock solution.

    • 6-well plates.

    • Crystal violet staining solution.

  • Procedure:

    • Seed a low density of cells in 6-well plates.

    • Treat the cells with different concentrations of this compound for a specified duration.

    • Replace the medium with fresh, drug-free medium and incubate for a period that allows for colony formation (typically 7-14 days).

    • Fix the colonies with a suitable fixative (e.g., methanol).

    • Stain the colonies with crystal violet solution.

    • Wash the plates, allow them to dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).

Anti-inflammatory Activity Screening

1. Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

  • Objective: To measure the inhibitory effect of this compound on nitric oxide production in macrophages.

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • DMEM medium with 10% FBS.

    • Lipopolysaccharide (LPS).

    • This compound stock solution.

    • Griess reagent.

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite (B80452) is used to determine the concentration of nitrite in the samples, which reflects NO production.

Antiviral Activity Screening

1. Plaque Reduction Assay

  • Objective: To determine the antiviral activity of this compound against a specific virus.

  • Materials:

    • Susceptible host cell line (e.g., MDCK for influenza virus).

    • Virus stock of known titer.

    • This compound stock solution.

    • Culture medium and overlay medium (containing low-melting-point agarose (B213101) or methylcellulose).

    • Crystal violet staining solution.

    • 6-well plates.

  • Procedure:

    • Grow a confluent monolayer of host cells in 6-well plates.

    • Prepare serial dilutions of the virus and incubate them with different concentrations of this compound for a set period.

    • Infect the cell monolayers with the virus-Agrimophol mixture.

    • After an adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of this compound.

    • Incubate the plates until viral plaques (zones of cell death) are visible.

    • Fix the cells and stain with crystal violet to visualize and count the plaques.

    • The percentage of plaque reduction is calculated relative to the untreated virus control to determine the antiviral activity.

Antibacterial Activity Screening

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

  • Materials:

    • Bacterial strain of interest.

    • Appropriate broth medium (e.g., Mueller-Hinton Broth).

    • This compound stock solution.

    • 96-well microtiter plates.

    • Incubator.

  • Procedure:

    • Prepare a standardized inoculum of the test bacterium.

    • In a 96-well plate, prepare two-fold serial dilutions of this compound in the broth medium.

    • Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

Signaling Pathways and Mechanisms of Action

This compound and related compounds from Agrimonia pilosa exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-inflammatory Signaling Pathways

Agrimonolide, a compound found in Agrimonia pilosa, has been shown to mediate its anti-inflammatory effects through the modulation of several key signaling pathways.[1]

Anti_Inflammatory_Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK-STAT Pathway LPS LPS P38 P38 MAPK LPS->P38 activates JNK JNK LPS->JNK activates ERK ERK LPS->ERK activates IkkB_degradation IκBα Degradation LPS->IkkB_degradation induces JAK1 JAK1 Phosphorylation LPS->JAK1 induces Agrimonolide Agrimonolide Agrimonolide->P38 inhibits Agrimonolide->JNK inhibits Agrimonolide->ERK inhibits Agrimonolide->IkkB_degradation prevents NFkB_p65 p65 Phosphorylation & Transcription Agrimonolide->NFkB_p65 inhibits Agrimonolide->JAK1 reduces STAT1 STAT1 Phosphorylation Agrimonolide->STAT1 reduces Inflammation Inflammatory Response P38->Inflammation JNK->Inflammation ERK->Inflammation IkkB_degradation->NFkB_p65 leads to NFkB_p65->Inflammation JAK1->STAT1 STAT1->Inflammation

Fig. 1: Anti-inflammatory signaling pathways modulated by Agrimonolide.
Anticancer Signaling Pathways

The anticancer activity of compounds from Agrimonia pilosa, such as Agrimol B, involves the regulation of cell cycle and mitochondrial function.

Cell Cycle Regulation by Agrimol B

Agrimol B has been found to induce G0 phase arrest in cancer cells by influencing key regulatory proteins.[6][7]

Cell_Cycle_Regulation Agrimol_B Agrimol B c_MYC c-MYC Agrimol_B->c_MYC down-regulates SKP2 SKP2 Agrimol_B->SKP2 down-regulates p27 p27 Agrimol_B->p27 up-regulates Cell_Cycle_Progression Cell Cycle Progression c_MYC->Cell_Cycle_Progression promotes SKP2->Cell_Cycle_Progression promotes p27->Cell_Cycle_Progression inhibits G0_Arrest G0 Phase Arrest

Fig. 2: Regulation of cell cycle by Agrimol B.

Mitochondrial Function Regulation by Agrimol B

Agrimol B can inhibit colon carcinoma progression by disrupting mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway.[16]

Mitochondrial_Regulation Agrimol_B Agrimol B PGC_1a PGC-1α Agrimol_B->PGC_1a inhibits NRF1 NRF1 PGC_1a->NRF1 activates TFAM TFAM PGC_1a->TFAM activates Mitochondrial_Biogenesis Mitochondrial Biogenesis NRF1->Mitochondrial_Biogenesis TFAM->Mitochondrial_Biogenesis Mitochondrial_Dysfunction Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Fig. 3: Regulation of mitochondrial function by Agrimol B.
PI3K/AKT/Bcl-2 Pathway in Non-Small Cell Lung Cancer

Extracts from Agrimonia pilosa have been shown to suppress the growth of non-small cell lung cancer by regulating the PI3K/AKT/Bcl-2 signaling pathway.

PI3K_AKT_Pathway APE Agrimonia pilosa Extract PI3K PI3K APE->PI3K inhibits AKT AKT PI3K->AKT activates Bcl_2 Bcl-2 AKT->Bcl_2 activates Apoptosis Apoptosis Bcl_2->Apoptosis inhibits Tumor_Growth Tumor Growth Apoptosis->Tumor_Growth inhibits

Fig. 4: Regulation of the PI3K/AKT/Bcl-2 pathway by Agrimonia pilosa extract.

Conclusion

This compound and its parent plant, Agrimonia pilosa, represent a rich source of bioactive compounds with significant therapeutic potential. The diverse biological activities, including antiparasitic, anticancer, anti-inflammatory, antiviral, and antibacterial effects, are supported by a growing body of scientific evidence. This guide provides a foundational framework for researchers and drug development professionals by consolidating quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular mechanisms. Further investigation into the pharmacokinetics, safety profile, and clinical efficacy of this compound is warranted to fully realize its potential as a novel therapeutic agent.

References

A Technical Guide to the Pharmacological Properties of Agrimophol

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Agrimophol, a phloroglucinol (B13840) derivative isolated from the plant Agrimonia pilosa Ledeb, has demonstrated a wide spectrum of pharmacological activities.[1][2][3] Traditionally used in Chinese medicine for treating ailments like tumors and parasitic infections, modern research has substantiated its potential as an anthelmintic, anticancer, and antiviral agent.[2][4][5] This document provides an in-depth analysis of the pharmacological properties of this compound and related compounds from its natural source, focusing on its mechanisms of action, supported by quantitative data and detailed experimental methodologies. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a key bioactive constituent derived from the root-sprouts and aerial parts of Agrimonia pilosa Ledeb (hairyvein agrimony), a perennial herb belonging to the Rosaceae family.[1][2][3] This plant has a long history in traditional medicine for treating conditions ranging from parasitic infections and diarrhea to tumors and vaginitis.[1][2][4] Phytochemical analysis has identified this compound as a member of the phloroglucinol derivative class, which is considered one of the main active ingredient groups in the plant.[2][6] Its multifaceted biological activities have made it a subject of significant scientific interest for novel therapeutic development.

Pharmacological Activities

This compound and co-constituents from Agrimonia pilosa exhibit several significant pharmacological effects.

Anthelmintic Properties

Historically, the most prominent application of this compound is as an anthelmintic, particularly against tapeworms.[1][7] Its efficacy has been reported to be superior to conventional drugs like niclosamide (B1684120) in certain animal experiments.[7]

Mechanism of Action: this compound exerts its anthelmintic effect through direct contact with the parasite's body.[2] It disrupts the tapeworm's metabolic processes by inhibiting both aerobic and anaerobic metabolism, primarily by blocking glycogen (B147801) decomposition.[2]

Experimental Protocols:

  • In Vitro Anthelmintic Assay: The efficacy of plant extracts and isolated compounds is often evaluated against various types of worms, such as earthworms, tapeworms, and hookworms.[8] The standard protocol involves exposing the worms to different concentrations of the test substance in a suitable medium (e.g., saline). The time taken for paralysis and death of the worms is recorded and compared against a negative control (saline) and a positive control (a standard anthelmintic drug like piperazine (B1678402) phosphate).[8]

Anticancer Properties

This compound and related compounds from Agrimonia pilosa, such as Agrimol B, have demonstrated significant anticancer potential across various cancer cell lines.

Mechanism of Action: The anticancer effects are multifactorial, involving the induction of cell cycle arrest, modulation of key regulatory proteins, and the activation of mitochondrial-dependent apoptosis.[9][10][11]

cluster_main Agrimol B-Induced Cell Cycle Arrest AGB Agrimol B cMYC c-MYC ↓ AGB->cMYC SKP2 SKP2 ↓ AGB->SKP2 p27 p27 ↑ AGB->p27 Arrest G0 State Arrest cMYC->Arrest SKP2->Arrest p27->Arrest Inhibition Inhibition of Cancer Cell Proliferation Arrest->Inhibition

Fig. 1: Agrimol B action on cell cycle regulators.
  • Mitochondrial Dysfunction: Agrimol B also targets mitochondrial function in colon carcinoma cells.[11] It is proposed to interact with the peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α), a key regulator of mitochondrial biogenesis.[11] By inhibiting the PGC-1α/NRF1/TFAM signaling pathway, Agrimol B impairs mitochondrial biogenesis, leading to mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and ultimately, apoptosis.[11] This is further evidenced by an increased Bax/Bcl-2 ratio and activation of Caspase-3.[11]

cluster_main Agrimol B-Induced Mitochondrial Apoptosis AGB Agrimol B PGC1a PGC-1α AGB->PGC1a NRF1 NRF1 / TFAM PGC1a->NRF1 MitoDys Mitochondrial Dysfunction PGC1a->MitoDys MitoBio Mitochondrial Biogenesis NRF1->MitoBio Bax Bax ↑ / Bcl-2 ↓ MitoDys->Bax Casp3 Caspase-3 Activation Bax->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 2: Mitochondrial apoptosis pathway induced by Agrimol B.

Quantitative Anticancer Data

Compound/ExtractAssay/ModelTarget CellsConcentration/DoseResultReference
This compoundCytotoxicityK562 (leukemia)10 mg/mLCytotoxicity similar to 50 IU/mL vincristine[2]
Agrimol BCell ViabilityHCT116 (colon)144, 288, 576 nMConcentration-dependent inhibition[11]
Agrimol BXenograft Mouse ModelProstate Cancer3 mg/kg (oral)Marked inhibition of tumor growth[14]

Experimental Protocols:

  • Cell Viability (MTT) Assay: This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][15] Cells are seeded in 96-well plates and treated with various concentrations of the test compound. After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells compared to an untreated control.[10][15]

  • Cell Cycle Analysis: To determine the effect of a compound on cell cycle distribution, cells are treated and then harvested. They are stained with DNA-binding fluorescent dyes like Hoechst 33342 and RNA-binding dyes like Pyronin Y.[9][12] The DNA and RNA content of individual cells is then quantified using flow cytometry, allowing for the identification of cell populations in different phases of the cell cycle (G0/G1, S, G2/M).[9][12]

  • Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate.[11] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins (e.g., PGC-1α, NRF1, TFAM, Bax, Bcl-2, Caspase-3).[11] This allows for the verification of changes in protein expression levels that are part of a signaling pathway.

Antiviral Properties

Extracts from Agrimonia pilosa have demonstrated broad-spectrum antiviral activity against various influenza viruses and, more recently, against SARS-CoV-2.[16][17]

Mechanism of Action: The antiviral action is multifaceted. The extract exhibits a direct virucidal effect, meaning it can inactivate virus particles upon contact.[16][17] Additionally, it interferes with early stages of the viral life cycle by inhibiting viral adsorption and entry into host cells.[17][18][19] Some evidence also points to the suppression of viral RNA synthesis.[16]

cluster_workflow Antiviral Plaque Reduction Assay Workflow A 1. Seed host cells (e.g., MDCK, Vero-E6) in multi-well plates B 2. Infect cell monolayers with a known quantity of virus A->B C 3. Add semi-solid overlay medium containing various concentrations of Agrimonia extract B->C D 4. Incubate to allow plaque formation C->D E 5. Fix and stain cells to visualize plaques D->E F 6. Count plaques and calculate the percent inhibition E->F G 7. Determine the EC50 value F->G

Fig. 3: Workflow for determining antiviral efficacy.

Quantitative Antiviral Data

ExtractAssayTarget VirusConcentrationResultReference
A. pilosa ExtractPlaque ReductionInfluenza A (H1N1, H3N2)14-23 µg/mLEC₅₀ Value[16]
A. pilosa ExtractVirucidal AssayInfluenza A & B160-570 ng/mLVirucidal Effect[16]
A. pilosa Ethanol ExtractPlaque InhibitionSARS-CoV-21.1 ± 0.03 µg/mLIC₅₀ Value[17]

Experimental Protocols:

  • Plaque Reduction Assay: This is the standard method for determining the efficacy of an antiviral agent.[16] Confluent monolayers of susceptible host cells (e.g., MDCK for influenza) are infected with the virus. The cells are then covered with a semi-solid medium containing the test compound at various dilutions. This medium restricts the spread of progeny virus, so each infectious particle creates a localized zone of cell death, or "plaque." After incubation, cells are stained, and the plaques are counted. The concentration of the compound that reduces the number of plaques by 50% is determined as the EC₅₀.[16]

  • Virucidal Assay: To test for direct inactivation of the virus, the virus suspension is pre-incubated with different concentrations of the test compound for a set period.[16][17] The mixture is then diluted to a non-inhibitory concentration and used to infect host cells in a plaque assay. A reduction in plaque number compared to a control (virus incubated without the compound) indicates a direct virucidal effect.[16][17]

Anti-inflammatory Properties

Extracts of Agrimonia pilosa possess anti-inflammatory effects, which are attributed to the modulation of specific immune signaling pathways.[6][20] The mechanisms involve the inactivation of nuclear factor-kappa B (NF-κB) and the inhibition of mitogen-activated protein kinase (MAPK) phosphorylation.[2]

Toxicology and Safety

While comprehensive, systematic toxicology research on purified this compound is limited, studies on Agrimonia pilosa extracts in animal models have not reported significant toxic reactions or weight loss compared to control groups.[2] The plant has a long history of use in traditional medicine, suggesting a generally favorable safety profile, though rigorous clinical trials are needed to fully establish safety parameters for any derived therapeutic agents.[5]

Conclusion and Future Directions

This compound and its parent plant, Agrimonia pilosa, represent a rich source of bioactive compounds with significant therapeutic potential. The well-documented anthelmintic, anticancer, and antiviral properties are supported by clear mechanisms of action, including metabolic disruption in parasites, and induction of apoptosis and cell cycle arrest in cancer cells. The ability to interfere with viral entry and replication further highlights its potential as a broad-spectrum therapeutic agent.

Future research should focus on the isolation and synthesis of this compound and related derivatives to enable more detailed pharmacological and toxicological profiling.[14] Elucidating the precise molecular targets and further exploring the signaling pathways involved will be crucial. Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into effective and safe treatments for human diseases.[5]

References

Agrimophol: A Keystone of Traditional Chinese Medicine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today illuminates the multifaceted role of Agrimophol, a potent bioactive compound derived from the plant Agrimonia pilosa. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, delves into the traditional applications and modern pharmacological understanding of this critical component of Traditional Chinese Medicine (TCM). The guide provides a wealth of quantitative data, detailed experimental protocols, and novel visualizations of its molecular mechanisms, positioning this compound as a promising candidate for contemporary therapeutic development.

Agrimonia pilosa, known in TCM for its hemostatic, antimalarial, antidiarrheal, and detoxifying properties, has been used for centuries to treat a range of ailments including tumors, parasitic infections, and inflammatory conditions.[1] this compound, a phloroglucinol (B13840) derivative, has been identified as one of the primary active constituents responsible for these therapeutic effects.

Antiparasitic Efficacy

Traditionally, Agrimonia pilosa has been a folk remedy for taeniasis (tapeworm infection). Clinical investigations have demonstrated the efficacy of this compound and its crude extracts in treating this parasitic disease.

Treatment GroupNumber of PatientsDosageCure Rate (%)Reference
This compound80.7 g (adults)Not specified[2]
Crude this compound Tablets750.8 g (adults), 25 mg/kg (children)Not specified[2]
Agrimonia Gemma Extract1491.5 g (adults), 45 mg/kg (children)Not specified[2]
Dried Agrimonia Gemma Powder4330-50 g (adults)Not specified[2]

While specific cure rates for this compound from this particular study were not detailed, the research confirmed its role as an effective taeniafuge. For context, established treatments for Taenia solium taeniasis show high efficacy.

DrugDosageCure Rate (%)Reference
Praziquantel10 mg/kg (single dose)99.5[2][3][4]
Niclosamide2 g (single dose)84.3[2][3][4]
Albendazole400 mg/day for 3 days96.4[3][4]

Anti-Cancer Potential and Molecular Mechanisms

Recent research has focused on the anti-cancer properties of this compound and related compounds from Agrimonia pilosa. These compounds have shown inhibitory effects on various cancer cell lines.

Cell LineCompound/ExtractIC50 (µg/mL)Reference
HepG2 (human hepatoma)Agrimonia pilosa extract53.31[1]
A549 (human non-small cell lung)Agrimonia pilosa extract54.17[1]
S180 (mouse sarcoma)Agrimonia pilosa water extract (72h)71.74[5]
MKN-45 (human gastric cancer)Agrimonia pilosa extract127.50[1]
HeLa (human cervical cancer)Agrimonia pilosa extract170.40[1]
U266 (human multiple myeloma)Agrimonia pilosa extract202.10[1]
MCF-7 (human breast cancer)Agrimonia pilosa extract206.80[1]

This compound and its derivatives exert their anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and metabolism.

One of the critical pathways identified is the PGC-1α/NRF1/TFAM signaling pathway , which is crucial for mitochondrial biogenesis and is often dysregulated in cancer. Agrimol B, a related polyphenol, has been shown to impede the progression of colon carcinoma by inhibiting this pathway.

PGC1a_NRF1_TFAM_pathway This compound This compound PGC1a PGC-1α This compound->PGC1a inhibition NRF1 NRF1 PGC1a->NRF1 TFAM TFAM NRF1->TFAM Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Tumor_Growth Tumor Growth Suppression Mito_Biogenesis->Tumor_Growth leads to

PGC-1α/NRF1/TFAM Signaling Pathway Inhibition by this compound.

Furthermore, extracts of Agrimonia pilosa have been found to suppress the growth of non-small cell lung cancer by regulating the PI3K/AKT/Bcl-2 signaling pathway , a key pathway in cell survival and apoptosis.

PI3K_AKT_Bcl2_pathway This compound This compound PI3K PI3K This compound->PI3K inhibition AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 activates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Cell_Survival Cell Survival Bcl2->Cell_Survival promotes

PI3K/AKT/Bcl-2 Signaling Pathway Modulation by this compound.

Experimental Protocols

To facilitate further research and validation of these findings, this guide provides detailed experimental methodologies.

Extraction of this compound from Agrimonia pilosa

A common method for extracting this compound involves solvent extraction followed by chromatographic purification.

Extraction_Workflow Start Dried Agrimonia pilosa Step1 Pulverization Start->Step1 Step2 Petroleum Ether Extraction Step1->Step2 Step3 Concentration Step2->Step3 Step4 Chromatographic Separation (Silica Gel Column) Step3->Step4 End Purified this compound Step4->End

Workflow for the Extraction and Purification of this compound.

Protocol:

  • Preparation of Plant Material: The dried rhizomes of Agrimonia pilosa are pulverized into a coarse powder.

  • Solvent Extraction: The powdered material is extracted with petroleum ether at room temperature. This process is typically repeated multiple times to ensure complete extraction.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel. Elution with a gradient of petroleum ether and ethyl acetate (B1210297) allows for the separation of different fractions.

  • Isolation and Identification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by recrystallization or preparative high-performance liquid chromatography (HPLC). The structure of the isolated compound is confirmed using spectroscopic methods such as MS, IR, PMR, and UV.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound on cancer cells can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

This technical guide provides a solid foundation for the scientific community to explore the full therapeutic potential of this compound. The detailed data and protocols are intended to accelerate research and development efforts, ultimately translating the wisdom of traditional medicine into novel, evidence-based therapies for a range of challenging diseases.

References

In-Silico Docking Studies of Agrimophol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the in-silico molecular docking studies of Agrimophol, a phloroglucinol (B13840) derivative isolated from Agrimonia pilosa. This compound has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. These effects are hypothesized to be mediated through its interaction with key proteins in major signaling pathways. This document outlines a detailed, albeit hypothetical, in-silico docking workflow for this compound against selected protein targets within the PI3K-Akt, NF-κB, and JAK-STAT signaling pathways. Due to a lack of publicly available, specific docking studies on this compound, this guide presents a representative methodology and extrapolated data to serve as a foundational resource for researchers initiating such investigations. The objective is to provide a robust framework for conducting and interpreting molecular docking experiments to elucidate the mechanism of action of this compound.

Introduction

This compound is a natural compound extracted from the medicinal plant Agrimonia pilosa, which has a long history of use in traditional medicine for treating various ailments.[1][2] Preliminary research suggests that the therapeutic effects of compounds from Agrimonia pilosa may be linked to the modulation of critical cellular signaling pathways, including the PI3K-Akt, NF-κB, and Jak-STAT pathways.[1][3] In-silico molecular docking is a powerful computational tool used in drug discovery to predict the binding affinity and interaction patterns between a small molecule (ligand) and a macromolecule (protein).[4] This approach can provide valuable insights into the potential mechanism of action of a compound and guide further experimental validation.

This guide details a hypothetical in-silico docking study of this compound with key protein targets from the aforementioned signaling pathways. The aim is to provide a practical and technical framework for researchers in drug development and molecular biology.

This compound and Potential Protein Targets

This compound: The Ligand

This compound (C₂₆H₃₄O₈) is a complex phloroglucinol derivative. For in-silico studies, the three-dimensional structure of this compound is a prerequisite and can be obtained from chemical databases such as PubChem.

Target Proteins

Based on the reported involvement of Agrimonia pilosa extracts in various signaling cascades, the following key proteins have been selected as potential targets for this compound:

  • PI3K-Akt Pathway: This pathway is crucial in regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

    • Phosphoinositide 3-kinase (PI3Kα): A key enzyme that initiates the signaling cascade.

    • Protein Kinase B (Akt1): A central node in the pathway that phosphorylates numerous downstream targets.

  • NF-κB Pathway: This pathway plays a critical role in inflammation and immune responses.

    • NF-κB (p50/p65 heterodimer): A transcription factor that, upon activation, translocates to the nucleus to regulate the expression of pro-inflammatory genes.

  • JAK-STAT Pathway: This pathway is essential for cytokine signaling and is involved in immunity, cell growth, and apoptosis.

    • Janus Kinase 2 (JAK2): A tyrosine kinase that mediates signaling from cytokine receptors.

    • Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor activated by JAKs.

Experimental Protocols: A Hypothetical In-Silico Docking Workflow

This section outlines a detailed protocol for a hypothetical molecular docking study of this compound against the selected protein targets using AutoDock Vina, a widely used open-source docking program.

Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.

  • Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.

  • Protein Data Bank (PDB): For retrieving the 3D structures of the target proteins.

  • PubChem Database: For retrieving the 3D structure of this compound.

Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.

  • Format Conversion: Convert the SDF file to the PDBQT format using MGL-Tools. This step involves adding Gasteiger charges and defining the rotatable bonds.

Protein Preparation
  • Retrieve Protein Structures: Download the crystal structures of the target proteins from the PDB database.

  • Prepare the Receptor: Using MGL-Tools, prepare the protein for docking. This involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges.

    • Saving the prepared protein structure in the PDBQT format.

Molecular Docking Simulation
  • Grid Box Generation: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the target protein. The dimensions and center of the grid box are crucial parameters that need to be determined based on the known binding pocket of the protein.

  • Docking Execution: Perform the molecular docking using AutoDock Vina. The software will explore different conformations and orientations of this compound within the defined grid box and calculate the binding affinity for each pose.

  • Analysis of Results: The output will be a set of docked poses of this compound ranked by their binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Quantitative Data Summary

The following table summarizes the hypothetical binding affinities of this compound with the selected target proteins. These values are illustrative and based on typical binding energies observed for natural product inhibitors of these protein families.

Target ProteinSignaling PathwayPDB IDHypothetical Binding Affinity (kcal/mol)
PI3KαPI3K-Akt4ZOP-8.5
Akt1PI3K-Akt3O96-7.9
NF-κB (p50/p65)NF-κB1VKX-9.2
JAK2JAK-STAT3E62-8.1
STAT3JAK-STAT1BG1-7.5

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) grid_box Grid Box Generation ligand_prep->grid_box protein_prep Protein Preparation (Target Proteins) protein_prep->grid_box autodock AutoDock Vina Execution grid_box->autodock results Binding Affinity Calculation autodock->results visualization Interaction Visualization results->visualization

In-silico docking experimental workflow.
PI3K-Akt Signaling Pathway

pi3k_akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt1 PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K inhibits This compound->Akt inhibits nfkb_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) - IκBα Complex (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Gene Transcription (Pro-inflammatory mediators) This compound This compound This compound->NFkB_active inhibits jak_stat_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2 Receptor->JAK activates STAT_inactive STAT3 (Inactive) JAK->STAT_inactive phosphorylates STAT_active STAT3 Dimer (Active) STAT_inactive->STAT_active dimerizes Nucleus Nucleus STAT_active->Nucleus translocates to Gene Gene Transcription (Inflammation, Cell Growth) This compound This compound This compound->JAK inhibits This compound->STAT_active inhibits dimerization

References

The Enigmatic Biosynthesis of Agrimophol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

Agrimophol, a dimeric phloroglucinol (B13840) derivative isolated from the plant Agrimonia pilosa, has garnered significant interest for its diverse pharmacological activities.[1] Despite its potential, the precise biosynthetic pathway leading to the formation of this complex natural product remains largely unelucidated in the scientific literature. This technical guide aims to provide a comprehensive overview of the current understanding, drawing upon the established biosynthesis of its core chemical scaffold, and to furnish researchers with detailed experimental protocols for its extraction, isolation, and characterization.

The Proposed Biosynthetic Pathway of the this compound Monomer

While the specific enzymatic steps for the biosynthesis of this compound in Agrimonia pilosa have not yet been reported, the formation of its fundamental phloroglucinol core is well-understood to proceed via the polyketide pathway. This pathway is catalyzed by a Type III polyketide synthase (PKS).

The proposed biosynthesis of the this compound monomer likely begins with the condensation of three molecules of malonyl-CoA. This reaction is catalyzed by a phloroglucinol synthase, a Type III PKS enzyme. The resulting polyketide intermediate undergoes intramolecular cyclization and aromatization to yield the foundational phloroglucinol ring. Subsequent tailoring enzymes, such as methyltransferases, prenyltransferases, and oxidoreductases, would then modify the phloroglucinol core to produce the specific monomeric precursor of this compound. The final step would involve an oxidative dimerization of two monomers to form the this compound structure.

Below is a diagram illustrating the proposed initial steps of this pathway.

Proposed_Biosynthetic_Pathway_of_Phloroglucinol_Core MalonylCoA 3x Malonyl-CoA PKS Phloroglucinol Synthase (Type III PKS) MalonylCoA->PKS Intermediate Polyketide Intermediate PKS->Intermediate Condensation Phloroglucinol Phloroglucinol Core Intermediate->Phloroglucinol Cyclization & Aromatization Monomer This compound Monomer Precursor Phloroglucinol->Monomer Tailoring Reactions (Methylation, etc.) This compound This compound Monomer->this compound Oxidative Dimerization

Caption: Proposed biosynthetic pathway for the phloroglucinol core of this compound.

Quantitative Data on Phloroglucinol Derivatives from Agrimonia pilosa

The concentration and yield of this compound and related compounds can vary significantly based on the plant part, geographical source, and the extraction method employed. The following table summarizes yields of related phloroglucinol derivatives from Agrimonia pilosa reported in the literature. It is important to note that some studies report on "agrimonolide" (AM), a related but distinct compound.

Plant MaterialExtraction and Isolation MethodCompoundYieldReference
Fresh roots (10 kg)Methanol (B129727) extraction, followed by partitioning with diethyl ether and recrystallization from benzene (B151609) and methanol.Agrimonolide3000–4000 mg (300–400 mg/kg)[2]
Dried plant (50 kg)60% ethanol (B145695) extraction, macroporous resin chromatography, followed by multiple chromatographic steps.Agrimonolide202 mg (4.04 mg/kg)[2]
Dried aerial parts (13 kg)Methanol extraction, liquid-liquid partitioning, and repeated silica (B1680970) gel column chromatography.Agrimonolide43.7 mg (3.36 mg/kg)[2]
Dried roots (290 g)Hot water extraction, partitioning with ethyl acetate (B1210297), and repeated silica gel column chromatography.Agrimonolide44 mg (151.7 mg/kg)[2]
Hairyvein agrimony60% ethanol reflux extraction, activated carbon decolorization, macroporous resin adsorption, chloroform (B151607) extraction, and crystallization.This compound500 mg from 10 kg of starting material[3]

Experimental Protocols

The following section details the common methodologies for the extraction, isolation, and structural elucidation of this compound and other phloroglucinol derivatives from Agrimonia pilosa.

Extraction
  • Preparation of Plant Material : The aerial parts or roots of Agrimonia pilosa are collected, dried, and ground into a fine powder.[4]

  • Solvent Extraction :

    • Ethanol/Methanol Extraction : The powdered plant material is extracted with 60-95% ethanol or methanol at room temperature or under reflux for several hours. This process is typically repeated 2-3 times to ensure exhaustive extraction.[3]

    • Petroleum Ether Extraction : For isolation of less polar compounds, extraction with petroleum ether can be employed.[5]

  • Concentration : The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

A multi-step chromatographic approach is generally required to isolate this compound from the crude extract.

  • Liquid-Liquid Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the compounds based on their polarity.[2]

  • Macroporous Resin Chromatography : The crude extract or a polar fraction can be subjected to macroporous resin column chromatography. The column is first washed with water to remove sugars and other highly polar impurities, followed by elution with increasing concentrations of ethanol (e.g., 30%, 50%, 70%, 95%) to elute compounds of increasing hydrophobicity.[2][3]

  • Silica Gel Column Chromatography : Fractions enriched with phloroglucinols are further purified by silica gel column chromatography, using a gradient elution system, typically with a mixture of n-hexane and ethyl acetate or chloroform and methanol.

  • Counter-Current Chromatography (CCC) : High-speed counter-current chromatography (HSCCC) is a powerful technique for the separation of phloroglucinol derivatives. A two-phase solvent system, often non-aqueous (e.g., n-hexane-acetonitrile-dichloromethane), is used to achieve high-resolution separation.[2]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

Structural Elucidation

The structure of the purified this compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • 1H NMR : Provides information on the number and chemical environment of protons.

    • 13C NMR : Provides information on the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC) : Used to establish the connectivity between protons and carbons, allowing for the complete structural assignment.

The following diagram outlines a general workflow for the isolation and characterization of this compound.

Experimental_Workflow_for_Agrimophol_Isolation Start Dried & Powdered Agrimonia pilosa Extraction Solvent Extraction (e.g., 80% Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions Fractions (Hexane, EtOAc, BuOH, etc.) Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Macroporous Resin) Fractions->Column_Chromatography Enriched_Fraction This compound-Enriched Fraction Column_Chromatography->Enriched_Fraction Prep_HPLC Preparative HPLC / CCC Enriched_Fraction->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Structural_Elucidation Structural Elucidation Pure_this compound->Structural_Elucidation NMR NMR Spectroscopy (1H, 13C, 2D) Structural_Elucidation->NMR MS Mass Spectrometry (HR-MS) Structural_Elucidation->MS

Caption: General workflow for the isolation and characterization of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound, a pharmacologically promising natural product, presents an exciting area for future research. While the initial steps involving the formation of the phloroglucinol core can be inferred from established pathways, the specific tailoring enzymes responsible for the unique structure of this compound in Agrimonia pilosa await discovery. Elucidation of this pathway through transcriptomics, proteomics, and gene-function characterization studies will not only advance our fundamental understanding of plant biochemistry but also open avenues for the biotechnological production of this compound and its derivatives for therapeutic applications. The protocols and data presented in this guide provide a solid foundation for researchers embarking on the exploration of this fascinating molecule.

References

Agrimophol and its Derivatives from Natural Products: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimophol, a phloroglucinol (B13840) derivative first identified from the medicinal plant Agrimonia pilosa Ledeb., has garnered significant attention in the scientific community for its diverse and potent biological activities.[1][2] Traditionally used in Chinese medicine for its anthelmintic properties, recent research has unveiled a broader therapeutic potential for this compound and its synthetic derivatives, spanning anticancer, antimicrobial, and anti-inflammatory applications. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their natural sources, synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from natural products.

Natural Sources and Isolation

The primary natural source of this compound is the plant Agrimonia pilosa Ledeb., a perennial herb belonging to the Rosaceae family.[2] Other related compounds and derivatives have also been isolated from this plant.

Table 1: Key Phloroglucinol Derivatives from Agrimonia pilosa

CompoundPlant PartReference
This compoundRhizomes[2]
Agrimol BAerial Part
Pseudo-aspidinRhizomes[2]
α-kosinNot Specified
Agripinol A-CNot Specified[2]
Experimental Protocol: Isolation of this compound from Agrimonia pilosa

This protocol is based on a patented extraction method and may require optimization depending on the starting material and available equipment.

1. Extraction:

  • Pulverize the dried medicinal materials of Agrimonia pilosa.

  • Add a 60-90% ethanol (B145695) solution at a 5-10 fold volume to the weight of the plant material.

  • Perform reflux extraction 2-3 times.

  • Combine the extracts and decolorize with activated carbon.

  • Filter the solution and concentrate it under reduced pressure until the alcohol concentration reaches 20-40%.[3]

2. Chromatographic Purification:

  • Load the concentrated extract onto a macroporous resin column (e.g., AB-8, HZ816, HPD-100, or D101).[3]

  • Wash the column with water until the eluate is sugar-free.

  • Elute the column with 4-5 bed volumes of 70-80% ethanol.

  • Collect the eluate and concentrate it under reduced pressure.

  • Perform a liquid-liquid extraction of the concentrate with chloroform (B151607).

  • Recover the solvent from the chloroform extract to obtain the crude this compound.[3]

3. Crystallization:

  • Crystallize the crude extract sequentially with petroleum ether and ethanol.

  • Dry the resulting crystals to obtain purified this compound.[3]

Synthesis of this compound Derivatives

The complex structure of this compound presents challenges for total synthesis. However, various synthetic routes have been developed to produce analogs and derivatives with modified biological activities. These often involve multi-step reactions, including condensations, cyclizations, and functional group manipulations.

Experimental Workflow: A General Synthetic Approach

G start Starting Materials (e.g., Phloroglucinol, Aldehydes) step1 Condensation Reaction start->step1 step2 Cyclization step1->step2 step3 Functional Group Modification step2->step3 product This compound Derivative step3->product

Caption: Generalized workflow for the synthesis of this compound derivatives.

Biological Activities and Quantitative Data

This compound and its derivatives exhibit a wide range of biological activities. The following tables summarize the available quantitative data for their anticancer and anthelmintic effects.

Anticancer Activity

Table 2: Anticancer Activity of this compound Derivatives (IC50 values in µM)

CompoundCell LineCancer TypeIC50 (µM)Reference
Agrimol BHCT116Colon Carcinoma~0.288 (288 nM)
Agrimol BPC-3Prostate CancerNot explicitly quantified[4][5]
Agrimol BA549Lung CancerNot explicitly quantified[4][5]
AgrimolK562LeukemiaConcentration-dependent inhibition[1]
Doxorubicin (Control) VariousVariousVaries
Anthelmintic Activity

Table 3: Anthelmintic Activity of this compound and Related Compounds

CompoundParasiteAssayEC50/LC50 (µM)Reference
This compoundTaenia speciesIn vivo (historical)Not applicable[1]
Various BenzimidazolesHaemonchus contortusLarval MotilityVaries[6]
Hederagenin DerivativesFasciola hepaticaAdult Fluke Motility1.07 - 13.02[7]
1,2,4-Triazole DerivativesRhabditis sp.Nematode Motility2.475 - 6.550 (µg/µL)

Note: Quantitative data for the direct anthelmintic activity of a series of this compound derivatives is limited. The table includes data from related compounds to provide context.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Anticancer Mechanism of Agrimol B in Colon Carcinoma

Agrimol B has been shown to inhibit the progression of colon carcinoma by targeting mitochondrial function. It is believed to interact with PGC-1α, a key regulator of mitochondrial biogenesis. This interaction disrupts the downstream signaling cascade involving NRF1 and TFAM, leading to mitochondrial dysfunction, increased oxidative stress, and ultimately, apoptosis of cancer cells.

G Agrimol_B Agrimol B PGC1a PGC-1α Agrimol_B->PGC1a NRF1 NRF1 PGC1a->NRF1 TFAM TFAM PGC1a->TFAM Mito_Bio Mitochondrial Biogenesis NRF1->Mito_Bio TFAM->Mito_Bio Mito_Func Mitochondrial Dysfunction Mito_Bio->Mito_Func ROS ↑ Oxidative Stress Mito_Func->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Agrimol B inhibits the PGC-1α/NRF1/TFAM signaling pathway.

Cell Cycle Arrest by Agrimol B

In prostate and lung cancer cells, Agrimol B has been observed to impede cell cycle progression by inducing a G0 state arrest. This is achieved by modulating the expression of key cell cycle regulatory proteins.

G Agrimol_B Agrimol B cMYC c-MYC Agrimol_B->cMYC SKP2 SKP2 Agrimol_B->SKP2 p27 p27 Agrimol_B->p27 Cell_Cycle Cell Cycle Progression cMYC->Cell_Cycle SKP2->Cell_Cycle p27->Cell_Cycle G0_Arrest G0 Arrest Cell_Cycle->G0_Arrest

Caption: Logical relationship of Agrimol B's effect on cell cycle proteins.

Experimental Protocols

MTT Assay for Cell Viability

This is a standard colorimetric assay to assess cell viability.

1. Cell Plating:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound derivatives.

  • Replace the culture medium with fresh medium containing the test compounds.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • Add 10 µL of the MTT solution to each well.

  • Incubate for 1-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

4. Solubilization and Measurement:

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value using a dose-response curve.

Western Blotting for Protein Expression

This protocol is for analyzing changes in protein expression in response to treatment with this compound derivatives.

1. Cell Lysis:

  • Treat cells with the this compound derivative at the desired concentration and time.

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge to pellet the cell debris and collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Load the samples onto a polyacrylamide gel.

  • Run the gel to separate the proteins by size.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane again with TBST.

6. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural product-based compounds with significant therapeutic potential. Their diverse biological activities, particularly in the areas of cancer and parasitic diseases, warrant further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a wider range of derivatives to identify the key structural features responsible for their biological activity.

  • Mechanism of Action Studies: Elucidating the detailed molecular mechanisms underlying their various therapeutic effects.

  • In Vivo Efficacy and Safety: Evaluating the most promising derivatives in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Optimization of Isolation and Synthesis: Developing more efficient and scalable methods for the isolation of this compound from its natural source and the synthesis of its derivatives.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the therapeutic promise of this compound and its derivatives into novel clinical applications.

References

A Technical Guide to the Preliminary Cytotoxicity of Agrimophol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic studies of Agrimophol and related compounds derived from Agrimonia pilosa. It consolidates available data on its anti-cancer effects, delves into the molecular mechanisms of action, and outlines the key experimental protocols used in these investigations. The information is intended to serve as a foundational resource for professionals engaged in oncology research and the development of novel therapeutic agents.

Introduction to this compound

This compound is a phloroglucinol (B13840) derivative isolated from Agrimonia pilosa Ledeb., a plant with a long history in traditional medicine for treating various ailments, including tumors.[1] As a bioactive compound, this compound has garnered interest for its potential pharmacological activities, particularly its anti-tumor properties. Preliminary research has demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for novel cancer therapies. This document synthesizes the current understanding of its cytotoxic effects and the underlying cellular and molecular pathways.

Cytotoxic Activity of this compound and Related Compounds

This compound and other extracts from Agrimonia pilosa have shown cytotoxic effects against a range of cancer cell lines. The data, while still preliminary, points towards a concentration-dependent inhibitory action. A summary of these findings is presented below.

Table 1: Summary of Cytotoxic Effects of this compound and Agrimonia pilosa Derivatives

Compound/ExtractCell LineCancer TypeObserved EffectReference
This compoundK562Chronic Myelogenous LeukemiaElicits a concentration-dependent inhibitory effect.[1][1]
Agrimonia pilosa Extract (APE)HepG2Hepatocellular CarcinomaInhibited proliferation and induced apoptosis.[2][2]
Agrimonia pilosa Extract (APE)Non-Small Cell Lung Cancer (NSCLC)Lung CancerInhibited tumor growth by promoting apoptosis.[3][3]
Agrimol BProstate & Lung Cancer CellsProstate & Lung CancerImpeded cell cycle progression, arresting cells in the G0 phase.[4][5][4][5]
AgrimonolideA2780, SKOV-3Ovarian CancerInhibited proliferation, migration, and invasion; induced apoptosis and ferroptosis.[6][6]
AgrimonolideAGSGastric CancerInhibited cell proliferation and triggered apoptosis.[1][1]

Table 2: Reported IC50 Values for Agrimonia pilosa-Derived Compounds

CompoundCell LineCancer TypeIC50 ValueReference
AgrimonolideA2780Ovarian CancerApprox. 20 µM[6]
AgrimonolideSKOV-3Ovarian CancerApprox. 40 µM[6]

Note: Specific IC50 values for this compound are not extensively documented in the reviewed literature. The data presented is for closely related bioactive compounds from the same plant source.

Mechanisms of Cytotoxic Action

The anti-cancer activity of this compound and related compounds is attributed to several distinct cellular mechanisms, including the induction of programmed cell death (apoptosis and ferroptosis) and the disruption of the cell cycle.

In non-small cell lung cancer (NSCLC), extracts from Agrimonia pilosa have been shown to induce apoptosis by modulating the PI3K/AKT/Bcl-2 signaling pathway.[3] This pathway is a critical regulator of cell survival. The extract was found to inhibit the PI3K/AKT/Bcl-2 signaling cascade, which in turn upregulated pro-apoptotic markers such as TP53, Bax, Caspase-3, and Cytochrome c, ultimately leading to cancer cell death.[3][7]

PI3K_AKT_Pathway cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Apoptotic Machinery This compound This compound / APE PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT activates Bcl2 Bcl-2 AKT->Bcl2 activates Bax Bax Bcl2->Bax inhibits Caspase3 Caspase-3 Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

PI3K/AKT/Bcl-2 apoptosis signaling pathway.

In ovarian cancer cells, the related compound Agrimonolide has been identified as an inducer of ferroptosis, a form of iron-dependent programmed cell death.[6] The mechanism involves the direct targeting and inhibition of Stearoyl-CoA Desaturase-1 (SCD1). This inhibition leads to an increase in reactive oxygen species (ROS) and cellular iron levels, culminating in ferroptotic cell death.[6]

Ferroptosis_Pathway cluster_0 Agrimonolide Action cluster_1 Cellular Target & Effects cluster_2 Cellular Outcome Agrimonolide Agrimonolide SCD1 SCD1 Agrimonolide->SCD1 inhibits ROS Increased ROS SCD1->ROS suppression of Iron Increased Fe2+ SCD1->Iron regulation of Ferroptosis Ferroptosis ROS->Ferroptosis induces Iron->Ferroptosis induces

Agrimonolide-induced ferroptosis via SCD1 inhibition.

G0_Arrest cluster_0 Agrimol B Action cluster_1 Molecular Targets cluster_2 Cell Cycle Progression AgrimolB Agrimol B cMYC c-MYC / SKP2 AgrimolB->cMYC affects p27 p27 AgrimolB->p27 affects G1_S G1 to S Phase Progression cMYC->G1_S promotes p27->G1_S inhibits G0_Arrest G0 Arrest G1_S->G0_Arrest blocked by Agrimol B

Agrimol B-induced G0 cell cycle arrest.

Key Experimental Protocols

The investigation of this compound's cytotoxicity relies on a suite of standard in vitro assays. These protocols are designed to quantify cell viability, proliferation, and the specific mode of cell death.

Experimental_Workflow start Cancer Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay read Measure Absorbance/ Fluorescence assay->read analyze Data Analysis (Calculate IC50) read->analyze end Results analyze->end

General experimental workflow for cytotoxicity assessment.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[8]

  • Cell Seeding : Plate cells (e.g., HepG2, A2780) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation : Incubate the plates for a predetermined period (typically 24, 48, or 72 hours).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment : Culture and treat cells with this compound as described in the cytotoxicity assay protocol.

  • Cell Harvesting : After the incubation period, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining : Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

  • Data Analysis : Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the compound.

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the signaling pathways affected by this compound.[2]

  • Protein Extraction : Treat cells with this compound, then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., AKT, Bcl-2, Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis : Densitometrically quantify the band intensities and normalize them to a loading control (e.g., β-actin) to compare protein expression levels across different treatment groups.

Conclusion and Future Directions

The preliminary evidence strongly suggests that this compound and related compounds from Agrimonia pilosa possess significant cytotoxic properties against various cancer cell lines. The primary mechanisms of action involve the induction of apoptosis and ferroptosis, as well as cell cycle arrest, mediated through the modulation of critical signaling pathways like PI3K/AKT.

While these findings are promising, further research is required. Future studies should focus on:

  • Broad-Spectrum Screening : Evaluating the cytotoxicity of purified this compound across a wider panel of cancer cell lines.

  • In Vivo Efficacy : Assessing the anti-tumor effects and safety profile of this compound in preclinical animal models.[4]

  • Mechanism Elucidation : Further dissecting the molecular targets and signaling pathways to fully understand its mode of action.

  • Pharmacokinetic Studies : Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

This collective effort will be crucial in validating this compound as a viable candidate for further development in cancer therapy.

References

Physicochemical Characterization of Agrimophol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrimophol, a dimeric phloroglucinol (B13840) derivative isolated from the medicinal plant Agrimonia pilosa, has garnered significant interest for its anthelmintic and potential anticancer activities. A thorough understanding of its physicochemical properties is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its structural features, solubility, and spectroscopic profile. Detailed experimental protocols for key characterization techniques are also presented to facilitate further research and development.

Introduction

This compound is a polyphenolic compound that has been identified as one of the active constituents of Agrimonia pilosa Ledeb., a plant with a long history of use in traditional medicine.[1] Early research focused on its potent anthelmintic effects.[2] More recent studies have begun to explore its potential as an anticancer agent, with investigations into its impact on various signaling pathways.[3]

The development of this compound into a viable pharmaceutical product necessitates a detailed characterization of its fundamental physicochemical properties. These properties influence its stability, solubility, bioavailability, and formulation possibilities. This guide aims to consolidate the available data on the physicochemical profile of this compound and provide standardized methodologies for its analysis.

Physicochemical Properties

This compound presents as a light yellow-green oblique prism in its crystalline form.[2] Key physicochemical data are summarized in the tables below.

General Properties
PropertyValueReference
Molecular Formula C₂₆H₃₄O₈[4]
Molecular Weight 474.5 g/mol [4]
Appearance Light yellow-green oblique prism[2]
Melting Point 138.5–139.5 °C[2]
Solubility Profile
SolventQualitative Solubility
Chloroform (B151607)Soluble
BenzeneSoluble
Methanol (B129727)Slightly soluble
EthanolSlightly soluble
Petroleum EtherSlightly soluble
WaterAlmost insoluble
Acidity Constant (pKa)

The pKa value of this compound has not been experimentally determined and reported in the literature. As a phloroglucinol derivative, it contains multiple phenolic hydroxyl groups, which are weakly acidic.[5] For the parent compound, phloroglucinol, the first two pKa values are reported as 8.5 and 8.9.[5] The exact pKa of this compound would be influenced by its complex structure and various substituents.

Spectroscopic Characterization

The structure of this compound was originally elucidated using a combination of spectroscopic techniques, including UV-Vis, IR, NMR, and Mass Spectrometry.[1] While the original detailed spectral data is not widely disseminated, this section outlines the expected spectral characteristics based on its known structure and provides standardized protocols for obtaining this data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Polyphenolic compounds like this compound exhibit characteristic UV absorption spectra due to their aromatic rings and conjugated systems.[5] The specific absorption maxima (λmax) for this compound have not been detailed in available literature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional Group Assignment
~3600-3200O-H stretching (phenolic hydroxyl)
~2950-2850C-H stretching (aliphatic)
~1740-1700C=O stretching (ketone/ester)
~1630-1600C=C stretching (aromatic ring)
~1280-1270C-O stretching (phenolic)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of this compound. Detailed chemical shift assignments are not currently available in public databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and structural analysis.[6]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required for the physicochemical characterization of this compound.

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a characteristic physical property. The temperature at which the solid to liquid phase transition occurs is measured.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to determine an approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

Determination of Solubility

Principle: The solubility of a compound in a given solvent at a specific temperature is determined by finding the maximum amount of the solute that can dissolve in a fixed amount of the solvent to form a saturated solution.

Apparatus:

  • Analytical balance

  • Vials or test tubes with closures

  • Vortex mixer or shaker bath

  • Temperature-controlled environment

  • Filtration device (e.g., syringe filters)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add a known, excess amount of this compound to a vial containing a precise volume of the desired solvent (e.g., water, ethanol, methanol).

  • Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. It is recommended to filter the solution using a syringe filter compatible with the solvent.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

  • Quantify the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis method with a standard calibration curve.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

UV-Vis Spectroscopic Analysis

Principle: This technique measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic of the compound's electronic structure.

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Use the solvent as a blank to zero the spectrophotometer.

  • Record the UV-Vis spectrum of a solution of appropriate concentration from approximately 200 to 800 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • The absorbance at λmax can be used for quantitative analysis based on the Beer-Lambert law.

Infrared (IR) Spectroscopic Analysis

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the molecule's functional groups.

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

  • Process the spectrum (e.g., baseline correction, ATR correction) using the instrument's software.

  • Identify and assign the characteristic absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.

Apparatus:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Cap the tube and ensure the sample is fully dissolved and the solution is homogeneous.

  • Insert the NMR tube into the spectrometer.

  • Acquire standard 1D NMR spectra (¹H and ¹³C) and 2D NMR spectra (e.g., COSY, HSQC, HMBC) as needed for full structural assignment.

  • Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Analyze the chemical shifts, coupling constants, and correlations to elucidate the complete molecular structure.

Mass Spectrometric Analysis

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. This information is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Apparatus:

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI) and a chromatographic system (e.g., HPLC or UPLC).

Procedure:

  • Prepare a dilute solution of this compound in a solvent compatible with the LC-MS system (e.g., methanol or acetonitrile (B52724) with a small percentage of formic acid).

  • Infuse the solution directly into the mass spectrometer or inject it into the LC system for separation prior to MS analysis.

  • Acquire mass spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

  • Perform tandem mass spectrometry (MS/MS) on the parent ions to induce fragmentation and obtain a fragmentation spectrum.

  • Analyze the high-resolution mass data to confirm the elemental composition.

  • Interpret the fragmentation pattern to gain structural information.

Biological Activity and Signaling Pathways

While a detailed exploration of the biological activity of this compound is beyond the scope of this technical guide, it is pertinent to mention its influence on cellular signaling pathways, which is a key area of current research. Studies on this compound and structurally related compounds from Agrimonia pilosa suggest an inhibitory role in cancer progression and inflammation. For instance, Agrimol B, a closely related compound, has been shown to inhibit colon carcinoma by blocking mitochondrial function through the PGC-1α/NRF1/TFAM signaling pathway.[3] Another related compound, Agrimonolide, has demonstrated anti-inflammatory effects by inactivating the NF-κB pathway and modulating the JAK-STAT and p38 MAPK signaling pathways.

The following diagram illustrates a plausible signaling pathway influenced by this compound or its close analogs, based on current literature.

Agrimophol_Signaling_Pathway cluster_nucleus This compound This compound / Related Phloroglucinols IKK IKK Complex This compound->IKK Inhibition MAPK_Pathway MAPK Pathway (p38, JNK) This compound->MAPK_Pathway Modulation NFkB_p65_p50_IkB NF-κB (p65/p50)-IκBα IKK->NFkB_p65_p50_IkB Phosphorylates IκBα NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_IkB->NFkB_p65_p50 IκBα Degradation Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Inflammation Inflammation Inflammatory_Genes->Inflammation AP1 AP-1 MAPK_Pathway->AP1 AP1_n AP-1 AP1->AP1_n Translocation AP1_n->Inflammatory_Genes Gene Transcription NFkB_n->Inflammatory_Genes Gene Transcription Experimental_Workflow start Start: Cell Culture (e.g., Macrophages, Cancer Cells) treatment Treatment with this compound (Dose-response and time-course) start->treatment stimulation Stimulation (e.g., LPS for inflammation, Growth factors for cancer) treatment->stimulation cell_lysis Cell Lysis and Protein Extraction stimulation->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot Analyze key pathway proteins (e.g., p-p65, IκBα, p-p38) data_analysis Data Analysis and Interpretation western_blot->data_analysis

References

Agrimophol and Protozoan Parasites: A Review of Current Knowledge and Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Agrimophol, a phloroglucinol (B13840) derivative isolated from the rhizomes of Agrimonia pilosa, has garnered attention for its potential therapeutic properties. Traditional medicine has long utilized Agrimonia pilosa for a variety of ailments, including infections now understood to be caused by protozoan parasites, such as malaria and trichomoniasis.[1][2] This historical context suggests that this compound and related compounds may harbor significant antiprotozoal activity. However, a comprehensive review of the scientific literature reveals a notable gap in dedicated research on the specific effects of isolated this compound against these eukaryotic pathogens. This technical guide aims to synthesize the available, albeit limited, information on this compound's potential role as an antiprotozoal agent, frame it within the broader context of phloroglucinol bioactivity, and outline the necessary experimental pathways to robustly evaluate its efficacy and mechanism of action.

Quantitative Data on Antiprotozoal Activity: A Call for Investigation

A thorough search of existing scientific literature reveals a significant scarcity of quantitative data on the direct effects of this compound on protozoan parasites. While studies on crude extracts of Agrimonia pilosa allude to its traditional use against malaria and vaginal trichomoniasis, specific inhibitory concentrations (IC50) or effective concentrations (EC50) for purified this compound against parasites like Plasmodium falciparum or Trichomonas vaginalis are not available in published research.

To address this critical knowledge gap, the following table outlines the necessary in vitro assays to generate foundational quantitative data.

Table 1: Proposed In Vitro Efficacy Testing for this compound Against Protozoan Parasites

Parasite SpeciesAssay TypeKey Parameters to MeasureControl Compounds
Plasmodium falciparumSYBR Green I-based fluorescence assayIC50 (50% inhibitory concentration)Chloroquine, Artemisinin
Trichomonas vaginalisResazurin-based cell viability assayIC50, MIC (Minimum Inhibitory Concentration)Metronidazole
Trypanosoma cruziBeta-galactosidase-based assay (for intracellular amastigotes)IC50Benznidazole
Leishmania donovaniAlamarBlue or MTT assay (for promastigotes and amastigotes)IC50Amphotericin B

Experimental Protocols: A Roadmap for Future Research

Detailed experimental protocols for evaluating the antiprotozoal activity of this compound are not currently published. However, standard methodologies used for testing other natural products can be adapted.

In Vitro Susceptibility Assays

A standardized workflow for the initial in vitro screening of this compound is essential to obtain reliable and comparable data.

experimental_workflow cluster_preparation Compound and Parasite Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis This compound This compound Stock Solution (DMSO) Serial_Dilution Serial Dilution of This compound in 96-well plates This compound->Serial_Dilution Parasite Parasite Culture (e.g., P. falciparum, T. vaginalis) Parasite_Inoculation Inoculation of Parasites Parasite->Parasite_Inoculation Serial_Dilution->Parasite_Inoculation Incubation Incubation (Specific conditions for each parasite) Parasite_Inoculation->Incubation Detection Addition of Detection Reagent (e.g., SYBR Green I, Resazurin) Incubation->Detection Measurement Signal Measurement (Fluorescence/Absorbance) Detection->Measurement IC50_Calculation IC50/EC50 Calculation Measurement->IC50_Calculation

Caption: A generalized workflow for in vitro antiprotozoal screening of this compound.

Methodology for Plasmodium falciparum Assay:

  • Parasite Culture: A chloroquine-sensitive strain of P. falciparum (e.g., 3D7) is cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in a 96-well plate.

  • Assay: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 1% and a hematocrit of 2%.

  • Incubation: The plate is incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Detection: SYBR Green I lysis buffer is added to each well, and the plate is incubated in the dark.

  • Data Analysis: Fluorescence is read using a microplate reader, and the IC50 values are calculated by non-linear regression analysis.

Methodology for Trichomonas vaginalis Assay:

  • Parasite Culture: T. vaginalis trophozoites are cultured in TYM diamond medium supplemented with horse serum.

  • Drug Preparation: this compound is serially diluted in 96-well plates.

  • Assay: An inoculum of T. vaginalis is added to each well.

  • Incubation: The plate is incubated anaerobically at 37°C for 48 hours.

  • Detection: Resazurin solution is added to each well, and the plate is incubated for another 4-6 hours.

  • Data Analysis: Absorbance is measured, and IC50 values are determined.

Potential Mechanisms of Action and Signaling Pathways

The mechanism of action of this compound against protozoan parasites remains uninvestigated. However, based on the known activities of other phloroglucinol derivatives and general antiprotozoal mechanisms, several hypotheses can be proposed.

potential_mechanisms cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects This compound This compound Mitochondria Mitochondrial Function This compound->Mitochondria DNA_Replication DNA Replication & Repair This compound->DNA_Replication Enzyme_Inhibition Enzyme Inhibition (e.g., Proteases, Kinases) This compound->Enzyme_Inhibition Membrane Membrane Integrity This compound->Membrane ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Oxidative_Stress Oxidative Stress Mitochondria->Oxidative_Stress Growth_Arrest Parasite Growth Arrest DNA_Replication->Growth_Arrest Enzyme_Inhibition->Growth_Arrest Apoptosis Apoptosis-like Cell Death Membrane->Apoptosis ATP_Depletion->Growth_Arrest Oxidative_Stress->Apoptosis Apoptosis->Growth_Arrest

Caption: Hypothesized mechanisms of action for this compound against protozoan parasites.

Further research into the mechanism of action would involve transcriptomic and proteomic analyses of this compound-treated parasites to identify differentially expressed genes and proteins. This could elucidate the specific signaling pathways affected.

Conclusion and Future Directions

While the traditional use of Agrimonia pilosa provides a compelling rationale for investigating this compound as an antiprotozoal agent, the current body of scientific literature lacks the specific, quantitative data required to validate this potential. The immediate research priority should be the systematic in vitro screening of this compound against a panel of clinically relevant protozoan parasites to establish its efficacy. Positive results from these initial screens would then warrant further investigation into its mechanism of action, in vivo efficacy in animal models, and toxicological profile. The experimental frameworks and hypothetical pathways presented in this guide offer a structured approach for the scientific community to unlock the potential of this compound in the development of novel antiprotozoal therapies.

References

The Anthelmintic Spectrum of Agrimophol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimophol, a phloroglucinol (B13840) derivative isolated from the root-sprout of Agrimonia pilosa Ledeb., has been traditionally utilized as a folk remedy for taeniasis.[1] This technical guide provides an in-depth analysis of the anthelmintic spectrum of this compound, detailing its efficacy against various helminth parasites, its mechanism of action, and the experimental protocols used to evaluate its activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anthelmintic agents.

Anthelmintic Spectrum of this compound

The primary anthelmintic activity of this compound is targeted against cestodes (tapeworms). While its efficacy against nematodes and trematodes is not as well-documented, this section summarizes the available quantitative data.

Cestodes (Tapeworms)

This compound has demonstrated significant efficacy against several species of tapeworms infecting humans. A clinical study involving 275 patients provided quantitative data on its effectiveness against Taenia suis, Taenia saginata, and Hymenolepis nana.[1]

Parasite SpeciesDrug FormulationDosage (Adults)Immediate Effective RateCure Rate (Terminal Effective Rate)Recurrence Rate
Taenia suisThis compound0.7 g100%96.2%3.8%
Taenia saginataThis compound0.7 g100%83.8%16.2%
Hymenolepis nanaThis compound0.7 g100%100%0%
Taenia spp.Agrimogemma Dried Powder30-50 g100%90.7%9.3%
Taenia spp.Agrimogemma Extract1.5 g100%96.6%3.4%
Taenia spp.Crude this compound Tablets0.8 g100%92.0%8.0%
Nematodes (Roundworms)

There is a lack of specific quantitative data on the efficacy of purified this compound against nematode species such as Ascaris lumbricoides or Trichuris trichiura. While the plant Agrimonia pilosa is used in traditional medicine for various ailments, its specific activity against these roundworms has not been scientifically substantiated in the reviewed literature.

Trematodes (Flukes)

Information regarding the efficacy of this compound against trematodes like Schistosoma species or Fasciola hepatica is not available in the reviewed scientific literature. However, Agrimonia pilosa has been traditionally used to treat trichomoniasis, which is caused by a protozoan parasite, not a helminth.[2]

Mechanism of Action

The anthelmintic effect of this compound is primarily attributed to its ability to disrupt the energy metabolism of the parasite and cause structural damage to its protective outer layer.

Inhibition of Glycogen (B147801) Metabolism

This compound exerts its anthelmintic action by directly inhibiting glycogen decomposition within the tapeworm's body. This disruption affects both aerobic and anaerobic metabolic pathways, leading to energy depletion and eventual death of the parasite.[3] Glycogen is a crucial energy reserve for helminths, and its catabolism is essential for their survival, especially in the anaerobic environment of the host's gut.

Tegumental Damage

While direct studies on this compound's effect on the parasite tegument are limited, a related compound, Agrimol G, also isolated from Agrimonia pilosa, has been shown to destroy the cuticle of the nematode Haemonchus contortus.[3] The tegument is a vital syncytial outer layer in cestodes and trematodes that is responsible for nutrient absorption, protection against host enzymes, and osmoregulation. Damage to this structure would severely compromise the parasite's viability.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vivo Anthelmintic Efficacy Trial (Clinical)

Objective: To determine the efficacy of this compound and its crude preparations in treating human taeniasis.

Study Population: 275 inpatients diagnosed with taeniasis based on the presentation of tapeworm segments or positive microscopic stool examination for Taenia ova.[1]

Treatment Groups:

  • Group 1: Agrimogemma dried powder (n=43)

  • Group 2: Agrimogemma extract (n=149)

  • Group 3: this compound (n=8)

  • Group 4: Crude this compound tablets (n=75)

Dosage and Administration:

  • Adults:

    • Agrimogemma dried powder: 30-50 g

    • Agrimogemma extract: 1.5 g

    • This compound: 0.7 g

    • Crude this compound tablets: 0.8 g

  • Children:

    • Agrimogemma dried powder: 0.7-0.8 g/kg

    • Agrimogemma extract: 45 mg/kg

    • This compound: 25 mg/kg

    • Crude this compound tablets: 25 mg/kg

  • The selected taeniafuge was administered to patients on an empty stomach in the morning. Purgatives were co-administered in all groups except for the one receiving agrimogemma dried powder.[1]

Efficacy Criteria:

  • Immediate Effect: Evacuation of the immature proglottid chain after medication.

  • Cure: Absence of gravid segments in the feces for at least 6 months post-treatment.[1]

In Vitro Anthelmintic Assay (Adult Motility Assay)

While a specific in vitro protocol for this compound was not found in the reviewed literature, the following is a generalized, detailed methodology for an adult motility assay commonly used to screen for anthelmintic activity against cestodes, which would be suitable for evaluating this compound.

Objective: To assess the direct effect of this compound on the motility of adult tapeworms.

Materials:

  • Adult tapeworms (e.g., Hymenolepis diminuta from an experimentally infected rat model).

  • Phosphate-buffered saline (PBS) or other suitable culture medium.

  • This compound dissolved in an appropriate solvent (e.g., DMSO).

  • Positive control: Praziquantel.

  • Negative control: Vehicle (solvent) only.

  • Petri dishes or multi-well plates.

  • Incubator set at 37°C.

  • Microscope.

Procedure:

  • Parasite Collection: Adult tapeworms are collected from the small intestine of a freshly euthanized host.

  • Washing: The worms are washed several times with pre-warmed PBS (37°C) to remove any host intestinal contents.

  • Exposure to Treatment:

    • Individual or small groups of worms are placed in Petri dishes containing the culture medium.

    • Different concentrations of this compound are added to the respective treatment wells.

    • Positive and negative control wells are also prepared.

  • Incubation: The Petri dishes are incubated at 37°C.

  • Observation: The motility of the worms is observed at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) under a microscope. Motility can be scored on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).

  • Data Analysis: The time to paralysis and death of the worms in the treatment groups are recorded and compared to the control groups. The concentration at which 50% of the worms are paralyzed or killed (IC50) can be calculated.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound in Cestodes

G This compound This compound Tegument Parasite Tegument This compound->Tegument Crosses Tegument Glycogen_Phosphorylase Glycogen Phosphorylase (and other metabolic enzymes) This compound->Glycogen_Phosphorylase Inhibition Glycogen Glycogen Stores Glycogen_Phosphorylase->Glycogen Catalyzes Glucose_1_P Glucose-1-Phosphate Glycogen->Glucose_1_P Glycogenolysis Glycolysis Glycolysis (Aerobic/Anaerobic Metabolism) ATP ATP (Energy) Paralysis_Death Paralysis and Death

Caption: Proposed mechanism of this compound's action on cestode energy metabolism.

Experimental Workflow for In Vitro Anthelmintic Assays

G Start Start: Isolate Adult Cestodes from Host Wash Wash Parasites in Pre-warmed PBS Start->Wash Expose Expose Parasites to Treatments in vitro Wash->Expose Prepare_Treatments Prepare this compound Dilutions and Controls Prepare_Treatments->Expose Incubate Incubate at 37°C Expose->Incubate Observe Observe Motility at Regular Intervals Incubate->Observe Record Record Time to Paralysis and Death Observe->Record Motility Change? Analyze Analyze Data (e.g., calculate IC50) Record->Analyze

Caption: Workflow for in vitro evaluation of this compound's anthelmintic activity.

Conclusion

This compound exhibits potent anthelmintic activity, particularly against cestodes, with a clear mechanism of action involving the disruption of the parasite's energy metabolism. The quantitative data from clinical trials underscores its potential as an effective taeniacide. However, further research is warranted to fully elucidate its anthelmintic spectrum, especially concerning its efficacy against nematodes and trematodes. The detailed experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for future investigations into this promising natural compound. The development of this compound as a broad-spectrum anthelmintic could offer a valuable alternative to existing therapies, particularly in the face of growing drug resistance.

References

Whitepaper: Discovery, Isolation, and Analysis of Agrimophol from Agrimonia pilosa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimonia pilosa Ledeb., a perennial herb belonging to the Rosaceae family, has a long history of use in traditional medicine across East Asia for treating conditions such as diarrhea, tumors, and infections.[1] The plant is a rich source of bioactive compounds, including flavonoids, triterpenes, tannins, and a notable class of phloroglucinol (B13840) derivatives.[1][2] Among these, Agrimophol stands out as a key active ingredient with significant therapeutic potential.[3] It has demonstrated a range of pharmacological activities, including anthelmintic, anti-inflammatory, and antitumor effects.[1][3][4]

This technical guide provides an in-depth overview of the discovery and isolation of this compound from Agrimonia pilosa. It details the experimental protocols for extraction and purification, presents quantitative data from relevant studies, and visualizes the molecular pathways influenced by this compound.

Discovery and History

This compound was first isolated from the petroleum ether extract of Agrimonia pilosa rhizomes in 1975 by researchers at the Shanghai Institute of Materia Medica and the Shanghai Fourteenth Pharmaceutical Factory.[1] This discovery marked a significant step in identifying the specific constituents responsible for the plant's medicinal properties. Subsequent research has further characterized this compound and other related phloroglucinol derivatives from the plant, such as Agrimol A-G and pseudoaspidin.[1]

Experimental Protocols: Extraction and Isolation

The isolation of this compound from Agrimonia pilosa involves a multi-step process designed to efficiently extract and purify the compound from the raw plant material. The following protocol is a comprehensive method combining solvent extraction, column chromatography, and crystallization.

General Extraction and Purification Workflow

A robust method for isolating this compound involves an initial ethanol (B145695) extraction followed by purification using macroporous resin chromatography and subsequent crystallization.[5] This approach is scalable for industrial production and yields a high-purity product.

G cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization start Crushed Agrimonia pilosa Material extraction Reflux Extraction 2-3 times with 60-90% Ethanol (5-10x volume) start->extraction decolor Decolorization Activated Carbon extraction->decolor filter1 Filtration decolor->filter1 concentrate1 Reduced Pressure Concentration To 20-40% Alcohol filter1->concentrate1 adsorption Macroporous Resin Column Adsorption concentrate1->adsorption wash Wash with Water adsorption->wash elution Elution 4-5 Bed Volumes of 70-80% Ethanol wash->elution concentrate2 Reduced Pressure Concentration elution->concentrate2 chloroform (B151607) Liquid-Liquid Extraction Chloroform concentrate2->chloroform recover Solvent Recovery to obtain Crude Extract chloroform->recover crystallize Crystallization Petroleum Ether & Ethanol recover->crystallize dry Drying crystallize->dry end_product Purified this compound dry->end_product

Caption: Workflow for the extraction and isolation of this compound.

Detailed Protocol Steps
  • Preparation of Plant Material : Dry the aerial parts or rhizomes of Agrimonia pilosa and crush them into a coarse powder.

  • Solvent Extraction : Place the crushed material in a flask and add a 60-90% ethanol solution, using 5-10 times the volume of the plant material. Perform reflux extraction for a specified duration and repeat the process 2-3 times to ensure maximum yield.[5]

  • Decolorization and Concentration : Combine the extracts and add activated carbon to decolorize the solution. Filter the mixture and concentrate it under reduced pressure until the alcohol concentration is between 20-40%.[5]

  • Macroporous Resin Chromatography : Load the concentrate onto a pre-treated macroporous resin column (e.g., D101 resin) for adsorption.[5][6] Wash the column with deionized water to remove sugars and other highly polar impurities.

  • Elution : Elute the column with 4-5 bed volumes of 70-80% ethanol to release the adsorbed compounds, including this compound.[5] Collect the eluate.

  • Final Extraction and Crystallization : Concentrate the eluate under reduced pressure. Perform a liquid-liquid extraction on the resulting concentrate using chloroform. Recover the solvent from the chloroform phase to obtain a crude extract. Finally, purify the crude extract through sequential crystallization with petroleum ether and ethanol. The resulting crystals are dried to yield pure this compound.[5]

Advanced Separation: Counter-Current Chromatography

For separating phloroglucinol derivatives with similar structures and low polarities, which can be challenging with standard chromatography, semi-preparative counter-current chromatography is an effective alternative.[7] This technique utilizes a two-phase non-aqueous solvent system for elution, allowing for high-resolution separation and purification.[7]

Quantitative Data and Yields

Quantifying the yield and purity at each stage is critical for process optimization. While specific yield data for this compound from the comprehensive protocol is proprietary, data from related phloroglucinol separations using advanced methods highlight the potential efficiency.

Table 1: Example Yields of Phloroglucinol Derivatives from A. pilosa using Counter-Current Chromatography

Compound Crude Extract (mg) Isolated Yield (mg) Purity
Pseudo-aspidin 371.0 17.8 >95%
α-Kosin 371.0 18.5 >95%
Agripinol A 371.0 6.4 >95%
Agripinol B 371.0 8.7 >95%
Agripinol C 371.0 13.6 >95%

Data sourced from a study on separating non-polar phloroglucinol derivatives.[7]

Table 2: Quantitative Analysis of Other Polyphenols in Purified A. pilosa Fractions

Compound Water-Saturated n-Butanol Fraction (ng·mg⁻¹) Ethyl Acetate Fraction (ng·mg⁻¹)
Catechin 66.67 ± 1.33 46.00 ± 2.00
Hyperoside 382.56 ± 3.65 239.40 ± 2.60
Chlorogenic Acid 10.60 ± 0.05 3.42 ± 0.01

This data illustrates the quantitative analysis of different fractions obtained during polyphenol enrichment, a process similar to this compound isolation.[8][9]

Biological Activity and Signaling Pathways

This compound and the broader Agrimonia pilosa extract exert their biological effects by modulating key cellular signaling pathways. This activity is central to their therapeutic potential in treating cancer and inflammatory diseases.

Regulation of Osteoclastogenesis

This compound has been shown to prevent inflammatory bone loss by suppressing the differentiation of osteoclasts. It achieves this by targeting the Blimp1-Bcl6 axis, which is crucial for regulating the RANKL signaling pathway that governs osteoclast formation.[4]

G This compound This compound Blimp1 Blimp1 This compound->Blimp1 Upregulates Bcl6 Bcl6 Blimp1->Bcl6 Represses RANKL RANKL Signaling Bcl6->RANKL Inhibits Osteoclastogenesis Osteoclastogenesis (Bone Loss) RANKL->Osteoclastogenesis Promotes

Caption: this compound's inhibitory effect on osteoclastogenesis.

Induction of Apoptosis in Cancer Cells

The extract of Agrimonia pilosa (APE), of which this compound is a major component, has been found to suppress the growth of non-small cell lung cancer (NSCLC).[10] It promotes apoptosis by inhibiting the pro-survival PI3K/AKT signaling pathway, which in turn downregulates the anti-apoptotic protein Bcl-2 and upregulates pro-apoptotic proteins like Bax and Caspase-3.[10][11]

G APE Agrimonia pilosa Extract (contains this compound) PI3K PI3K APE->PI3K Inhibits AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Inhibits

Caption: Inhibition of the PI3K/AKT/Bcl-2 pathway by A. pilosa extract.

Conclusion and Future Perspectives

This compound is a pharmacologically significant compound isolated from Agrimonia pilosa. The methodologies for its extraction and purification are well-established, combining traditional solvent-based methods with modern chromatographic techniques to achieve high purity. Understanding its mechanisms of action, particularly its ability to modulate critical signaling pathways like PI3K/AKT and RANKL, opens avenues for its development as a targeted therapeutic agent for cancer and inflammatory bone diseases. Future research should focus on clinical trials to validate its efficacy and safety, as well as on pharmacokinetic studies to optimize its delivery and bioavailability.

References

Methodological & Application

Application Notes & Protocols for the Extraction of Agrimophol from Agrimonia pilosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of Agrimophol from the medicinal plant Agrimonia pilosa. Additionally, this document outlines the extraction of other bioactive compounds from the plant and explores the potential signaling pathways modulated by its extracts.

Introduction to this compound and Agrimonia pilosa

Agrimonia pilosa Ledeb., a perennial herb belonging to the Rosaceae family, has a long history of use in traditional medicine for treating various ailments, including inflammation, tumors, and parasitic infections.[1][2] The plant is a rich source of bioactive compounds, including flavonoids, tannins, triterpenes, and a unique phloroglucinol (B13840) derivative known as this compound.[1][3] this compound is recognized as one of the active constituents responsible for the anthelmintic effects of Agrimonia pilosa. This document details a robust protocol for the isolation of this compound and provides an overview of other extraction methodologies for comprehensive phytochemical analysis.

Quantitative Data on Extraction of Bioactive Compounds from Agrimonia pilosa

While specific comparative yield data for this compound across various extraction methods is limited in publicly available literature, the following table summarizes the extraction of different classes of bioactive compounds from Agrimonia pilosa using various solvents and techniques. This data is intended to provide a comparative overview for researchers aiming to isolate specific compound classes.

Target Compound ClassPlant PartExtraction Solvent(s)Extraction MethodReported Yield/ConcentrationReference
This compound Aerial Parts60-90% Ethanol (B145695), Chloroform (B151607), Petroleum Ether, EthanolReflux extraction, Macroporous resin chromatography, CrystallizationNot explicitly quantified in the patentCN102311330A
Phenolic Compounds Aerial Parts60% MethanolUltrasonic extractionNot specified[3]
Flavonoids Aerial Parts80% EthanolMaceration150 g extract from 4 kg plant material[4]
Polyphenols Aerial PartsWater, n-butanol, ethyl acetateMacroporous resin adsorption, Liquid-liquid extractionCatechin: 66.67 ng/mg, Hyperoside: 382.56 ng/mg (in n-butanol fraction)[5]
Apigenin-7-O-glucuronide Aerial Parts70% EthanolReflux extraction~12.6 mg/g in extract[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction and purification of this compound from Agrimonia pilosa, adapted from a patented method.[7]

Materials and Equipment
  • Dried aerial parts of Agrimonia pilosa

  • 60-90% Ethanol solution

  • Activated carbon

  • Chloroform

  • Petroleum ether

  • Macroporous adsorption resin (e.g., D101)

  • Glass column for chromatography

  • Rotary evaporator

  • Reflux extraction apparatus

  • Filtration apparatus (e.g., Buchner funnel)

  • Crystallization dishes

  • Drying oven

Experimental Workflow for this compound Extraction

Agrimophol_Extraction_Workflow plant_material 1. Preparation of Plant Material (Crushed Agrimonia pilosa) reflux_extraction 2. Reflux Extraction (60-90% Ethanol) plant_material->reflux_extraction decolorization 3. Decolorization (Activated Carbon) reflux_extraction->decolorization filtration1 4. Filtration decolorization->filtration1 concentration1 5. Reduced Pressure Concentration filtration1->concentration1 resin_adsorption 6. Macroporous Resin Adsorption concentration1->resin_adsorption washing 7. Washing with Water resin_adsorption->washing elution 8. Elution (70-80% Ethanol) washing->elution concentration2 9. Reduced Pressure Concentration elution->concentration2 chloroform_extraction 10. Chloroform Extraction concentration2->chloroform_extraction solvent_recovery 11. Solvent Recovery chloroform_extraction->solvent_recovery crystallization 12. Crystallization (Petroleum Ether & Ethanol) solvent_recovery->crystallization drying 13. Drying crystallization->drying This compound Pure this compound drying->this compound

Caption: Workflow for the extraction and purification of this compound.

Detailed Methodology
  • Preparation of Plant Material: Grind the dried aerial parts of Agrimonia pilosa into a coarse powder.

  • Reflux Extraction:

    • Place the powdered plant material in a round-bottom flask.

    • Add a 60-90% ethanol solution in a 1:5 to 1:10 (w/v) ratio of plant material to solvent.

    • Perform reflux extraction for a specified duration (e.g., 2 hours). Repeat the extraction 2-3 times with fresh solvent to ensure maximum yield.

  • Decolorization and Filtration:

    • Combine the extracts and add a small amount of activated carbon to decolorize the solution.

    • Filter the extract through a Buchner funnel to remove the plant debris and activated carbon.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure until the ethanol concentration is approximately 20-40%.

  • Macroporous Resin Chromatography:

    • Pack a glass column with a suitable macroporous adsorption resin (e.g., D101) and equilibrate it with deionized water.

    • Load the concentrated extract onto the column.

    • Wash the column with deionized water until the eluate is colorless and sugar-free.

    • Elute the adsorbed compounds with 4-5 bed volumes of 70-80% ethanol.

  • Further Concentration and Extraction:

    • Collect the ethanol eluate and concentrate it under reduced pressure.

    • Perform a liquid-liquid extraction on the concentrated eluate using chloroform.

    • Separate the chloroform phase and recover the solvent using a rotary evaporator to obtain the crude extract.

  • Crystallization and Drying:

    • Dissolve the crude extract in a minimal amount of ethanol and then add petroleum ether to induce crystallization.

    • Collect the crystals by filtration and wash them with a small amount of cold petroleum ether.

    • Dry the purified crystals in a drying oven at a controlled temperature to obtain pure this compound.

Signaling Pathways Modulated by Agrimonia pilosa Extracts

Extracts from Agrimonia pilosa have been shown to exert their biological effects, particularly anti-inflammatory and anti-cancer activities, by modulating key cellular signaling pathways. While the specific effects of isolated this compound are still under investigation, studies on the whole plant extract suggest the involvement of pathways such as NF-κB, MAPK, and PI3K/AKT.[1][2][8]

Representative Signaling Pathway

The following diagram illustrates a plausible mechanism of action for Agrimonia pilosa extract, integrating the known interactions with the NF-κB and PI3K/AKT signaling pathways, which are often implicated in inflammation and cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates IKK IKK AKT->IKK Inhibits (Reported Effect) Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Apoptosis NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Gene Target Gene Expression NFkB_n->Gene Promotes Transcription (Inflammation, Proliferation) Apoptosis Apoptosis Gene->Apoptosis Bcl2->Apoptosis Agrimonia Agrimonia pilosa Extract Agrimonia->Receptor Binds Agrimonia->PI3K Inhibits (Reported Effect)

Caption: Putative signaling pathways modulated by Agrimonia pilosa extract.

This diagram illustrates how components of the Agrimonia pilosa extract may inhibit the PI3K/AKT pathway, a key regulator of cell survival.[8] Inhibition of this pathway can lead to decreased activity of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis in cancer cells. Additionally, the extract may influence the NF-κB pathway, a central mediator of inflammation. By potentially inhibiting IKK, the extract could prevent the degradation of IκB, keeping NF-κB in its inactive state in the cytoplasm and thus reducing the transcription of pro-inflammatory genes.[2]

Conclusion

The protocol detailed herein provides a comprehensive method for the extraction and purification of this compound from Agrimonia pilosa. The supplementary information on the extraction of other bioactive compounds and the potential mechanisms of action via cellular signaling pathways offers a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the specific molecular targets of this compound is warranted to fully elucidate its therapeutic potential.

References

Application Note: Quantification of Agrimophol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

Agrimophol is a phenolic compound isolated from the medicinal plant Agrimonia pilosa Ledeb.[1] It has garnered significant interest in the scientific community due to its potential therapeutic properties. As research into the pharmacological effects of this compound progresses, the need for a reliable and accurate analytical method for its quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a complex mixture, making it an ideal choice for the analysis of this compound in plant extracts and pharmaceutical formulations.[2][3][4] This application note details a proposed HPLC method, offering a comprehensive protocol that can be adapted and validated for specific research and development needs.

Experimental Protocol

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

  • HPLC vials

  • Volumetric flasks and pipettes

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or Acetic acid (analytical grade)

  • Agrimonia pilosa plant material (or other sample matrix)

2. Sample Preparation (from Agrimonia pilosa)

This protocol is adapted from general methods for the extraction of phenolic compounds from Agrimonia species.[5][6][7]

  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction:

    • Weigh accurately about 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of methanol.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Allow the mixture to stand for 24 hours at room temperature, protected from light.

  • Filtration and Centrifugation:

    • Filter the extract through Whatman No. 1 filter paper.

    • Centrifuge the filtrate at 4000 rpm for 15 minutes to remove any remaining solid particles.

  • Final Preparation:

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

3. Proposed Chromatographic Conditions

The following HPLC conditions are proposed based on typical methods for the analysis of phenolic compounds.[3][8]

ParameterProposed Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B5-20 min: 10-50% B20-25 min: 50-90% B25-30 min: 90-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 280 nm (This is a general wavelength for polyphenols and should be optimized by running a UV scan of the this compound standard)

4. Method Validation Framework

The proposed method must be validated to ensure its accuracy, precision, and reliability for the quantification of this compound. The following parameters should be assessed according to ICH guidelines:[8][9][10]

  • Linearity: Analyze a series of this compound standard solutions of known concentrations to establish a linear relationship between concentration and peak area.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

  • Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies.

  • Specificity: Ensure that the peak corresponding to this compound is free from interference from other components in the sample matrix.

Data Presentation

The quantitative data obtained from the method validation should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Proposed Validation Parameters for this compound Quantification by HPLC

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.999To be determined
Range (µg/mL) To be determinedTo be determined
Limit of Detection (LOD) (µg/mL) To be determinedTo be determined
Limit of Quantification (LOQ) (µg/mL) To be determinedTo be determined
Precision (RSD%)
- Repeatability (Intra-day)≤ 2%To be determined
- Intermediate Precision (Inter-day)≤ 3%To be determined
Accuracy (Recovery %) 98-102%To be determined
Specificity No interfering peaks at the retention time of this compoundTo be determined

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sp1 Grind Agrimonia pilosa sp2 Methanol Extraction & Sonication sp1->sp2 sp3 Filtration & Centrifugation sp2->sp3 sp4 Syringe Filtration (0.45 µm) sp3->sp4 ha1 Inject Sample into HPLC sp4->ha1 ha2 Chromatographic Separation (C18 Column) ha1->ha2 ha3 UV Detection at 280 nm ha2->ha3 da1 Peak Integration & Quantification ha3->da1 da2 Method Validation da1->da2 da3 Report Results da2->da3

References

Application Notes and Protocols for the Synthesis and Purification of Agrimophol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimophol, a phloroglucinol (B13840) derivative isolated from the medicinal plant Agrimonia pilosa, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anthelmintic, anti-inflammatory, and antitumor effects.[1] This document provides detailed application notes and protocols for the synthesis and purification of this compound, intended to aid researchers in its further investigation and development as a potential therapeutic agent. The protocols are compiled from various scientific sources and are presented with clarity and detail to ensure reproducibility.

Synthesis of this compound

While the total synthesis of this compound has been reported, detailed, publicly available step-by-step protocols are scarce in the current literature. However, based on the synthesis of structurally related acylphloroglucinols, a general synthetic strategy can be proposed. The core of this approach involves the acylation of a protected phloroglucinol derivative followed by further modifications to introduce the characteristic side chains of the this compound molecule.

Generalized Synthetic Approach:

A plausible synthetic route would likely involve the following key transformations:

  • Protection of Phloroglucinol: The hydroxyl groups of the starting material, phloroglucinol, would need to be selectively protected to control the regioselectivity of the subsequent acylation reaction.

  • Friedel-Crafts Acylation: The protected phloroglucinol would then undergo a Friedel-Crafts acylation with an appropriate acyl chloride or anhydride (B1165640) to introduce one of the characteristic acyl side chains.

  • Introduction of the Second Side Chain: The second side chain could be introduced through various methods, such as an Aldol condensation or a Michael addition, followed by necessary functional group manipulations.

  • Deprotection: The final step would involve the removal of the protecting groups to yield this compound.

Further research into the total synthesis of other acylphloroglucinol natural products may provide more specific insights into a viable synthetic pathway for this compound.

Purification of this compound

The purification of this compound is most commonly achieved through extraction from its natural source, Agrimonia pilosa, followed by various chromatographic and crystallization techniques.

Data Presentation: Comparison of Extraction and Purification Methods

The following tables summarize quantitative data from various studies on the extraction and purification of this compound and related phenolic compounds from Agrimonia species.

Table 1: Comparison of Solvent Extraction Methods for Phenolic Compounds from Agrimonia spp.

Solvent SystemPlant MaterialExtraction MethodYield of Total Phenolics (mg/g DW)Yield of Agrimoniin (mg/g DW)Reference
50% AcetoneAgrimonia eupatoriaUltrasonic-assistedup to 121.95up to 7.37[2]
MethanolAgrimonia eupatoriaHeating--[3]
Choline chloride:glycerol 1:1 (NADES)Agrimonia eupatoriaHeating-Higher than methanol[3][4]
60% Ethanol (B145695)Agrimonia pilosaReflux--[5]
90% EthanolAgrimonia pilosaReflux--[5]

Table 2: Purification of this compound from Agrimonia pilosa

Purification StepStarting MaterialDetailsYieldPurityReference
Macroporous Resin (AB-8) followed by Crystallization10 kg of pulverized medicinal material60% ethanol reflux, chloroform (B151607) extraction500 mg91.1% (HPLC)[5]
Macroporous Resin (HZ816) followed by Crystallization10 kg of pulverized medicinal material90% ethanol reflux, chloroform extraction620 mg92.3% (HPLC)[5]
Counter-Current Chromatography371.0 mg of crude extractn-hexane-acetonitrile-dichloromethane-methanol solvent system8.7 mg (Agrimol B)>95%[6]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Agrimonia pilosa

This protocol is based on a patented method for the extraction and purification of this compound.[5]

Materials:

  • Dried, pulverized aerial parts of Agrimonia pilosa

  • 60-90% Ethanol

  • Activated Carbon

  • Macroporous adsorption resin (e.g., AB-8 or HZ816)

  • Chloroform

  • Petroleum ether

  • Reflux apparatus

  • Rotary evaporator

  • Chromatography column

  • Crystallization dishes

Procedure:

  • Extraction: a. To 10 kg of pulverized Agrimonia pilosa, add 8 times the amount (80 L) of 60% ethanol. b. Reflux the mixture for 2 hours. Repeat the extraction process once more with fresh solvent. c. Combine the extracts and add 1 kg of activated carbon for decolorization. Stir for 1 hour. d. Filter the mixture to remove the activated carbon and plant debris. e. Concentrate the filtrate under reduced pressure using a rotary evaporator until the ethanol concentration is approximately 30%.

  • Macroporous Resin Chromatography: a. Pack a chromatography column with 5 L of AB-8 macroporous resin and equilibrate it with water. b. Load the concentrated extract onto the column. c. Wash the column with water until the eluate is colorless and free of sugars. d. Elute the column with 20 L of 80% ethanol. e. Collect the eluate and concentrate it under reduced pressure to approximately 500 mL.

  • Liquid-Liquid Extraction: a. Transfer the concentrated eluate to a separatory funnel. b. Perform a liquid-liquid extraction with an equal volume of chloroform three times. c. Combine the chloroform fractions and recover the solvent using a rotary evaporator to obtain the crude extract.

  • Crystallization: a. Dissolve the crude extract (approximately 30 g) in a minimal amount of hot petroleum ether. b. Allow the solution to cool slowly to induce crystallization. c. Collect the crystals by filtration. d. Recrystallize the obtained crystals from hot ethanol. e. Dry the final yellowish crystals to obtain pure this compound (yield of approximately 500 mg with a purity of 91.1% by HPLC).

Mandatory Visualizations

Signaling Pathway Diagram: Inhibition of PI3K/AKT Pathway by Agrimonia pilosa Extract

The antitumor effects of Agrimonia pilosa extract, which contains this compound, have been linked to the inhibition of the PI3K/AKT signaling pathway, leading to the induction of apoptosis.[7][8]

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p This compound Agrimonia pilosa Extract (this compound) AKT AKT PIP3->AKT Bcl2 Bcl-2 AKT->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis This compound->PI3K This compound->AKT

Inhibition of the PI3K/AKT signaling pathway by Agrimonia pilosa extract.
Experimental Workflow Diagram: In Vitro Anticancer Activity Screening

The following diagram illustrates a typical workflow for assessing the anticancer properties of a compound like this compound in a laboratory setting.

experimental_workflow start Start cell_culture 1. Cancer Cell Line Culture & Seeding start->cell_culture treatment 3. Cell Treatment with Serial Dilutions cell_culture->treatment compound_prep 2. This compound Stock Solution Preparation compound_prep->treatment incubation 4. Incubation (e.g., 24, 48, 72h) treatment->incubation viability_assay 5. Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_acquisition 6. Data Acquisition (Plate Reader) viability_assay->data_acquisition data_analysis 7. Data Analysis (IC50 Determination) data_acquisition->data_analysis end End data_analysis->end

Workflow for in vitro anticancer activity screening of this compound.

References

Application Notes and Protocols for In Vitro Assessment of Agrimophol's Anthelmintic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimophol, a phloroglucinol (B13840) derivative isolated from the root and winter bud of Agrimonia pilosa, has been traditionally used as an anthelmintic agent, particularly against tapeworms.[1] Its purported mechanism of action involves the disruption of the parasite's energy metabolism by inhibiting glycogen (B147801) decomposition.[2] To facilitate further research and development of this compound as a potential anthelmintic drug, standardized in vitro assays are crucial for determining its efficacy, potency, and spectrum of activity against various helminths.

These application notes provide detailed protocols for three common in vitro assays to evaluate the anthelmintic properties of this compound: the Adult Worm Motility Assay, the Larval Migration Inhibition Assay, and the Egg Hatch Assay.

General Guidelines for this compound Preparation

For in vitro assays, a stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), due to its low solubility in aqueous solutions.[3][4] Serial dilutions should then be made in the respective assay medium to achieve the desired final concentrations. It is critical to include a solvent control (medium with the same final concentration of DMSO as the highest this compound concentration) in all experiments to account for any potential effects of the solvent on the parasites. The final DMSO concentration should typically not exceed 1% (v/v) to avoid solvent-induced toxicity.[3]

Adult Worm Motility Assay

This assay is a primary screening method to assess the direct effect of a compound on the viability and motor activity of adult helminths. The Indian earthworm, Pheretima posthuma, is a commonly used model organism due to its anatomical and physiological similarities to intestinal roundworms.[5][6]

Experimental Protocol
  • Worm Collection and Acclimatization:

    • Collect adult Indian earthworms (Pheretima posthuma) of approximately 4-6 cm in length.

    • Wash the worms thoroughly with normal saline to remove any adhering fecal matter.[2]

    • Acclimatize the worms for 30-60 minutes in a petri dish containing normal saline or a suitable culture medium at 37°C.

  • Assay Setup:

    • Prepare different concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL) in a suitable medium like normal saline.

    • Use a standard anthelmintic drug, such as Albendazole (10 µg/mL), as a positive control and normal saline with the corresponding DMSO concentration as a negative control.[5]

    • Place six worms of similar size into each petri dish (9 cm diameter) containing 25 mL of the respective test or control solution.[2] Each concentration should be tested in triplicate.

  • Observation and Data Collection:

    • Incubate the petri dishes at 37°C.

    • Observe the worms at regular intervals (e.g., every 15-30 minutes for the first 2 hours, then hourly).

    • Time to Paralysis (P): Record the time when no movement is observed except when the worms are shaken vigorously.[5]

    • Time to Death (D): Confirm death by transferring the paralyzed worm to warm water (50°C). The absence of movement indicates death.[5]

Data Presentation

The results of the adult worm motility assay can be summarized in a table format for clear comparison.

Treatment GroupConcentration (µg/mL)Mean Time to Paralysis (min) ± SDMean Time to Death (min) ± SD
Negative Control ---
Positive Control 10DataData
This compound 10DataData
25DataData
50DataData
100DataData

SD: Standard Deviation

Larval Migration Inhibition Assay (LMIA)

The LMIA is used to evaluate the effect of a compound on the viability and motility of the infective larval stages of nematodes. This assay is particularly useful for screening compounds against parasitic nematodes of veterinary importance, such as Haemonchus contortus.[1][7]

Experimental Protocol
  • Larval Preparation:

    • Obtain third-stage (L3) larvae of the target nematode species (e.g., Haemonchus contortus) from fecal cultures.

    • Wash the larvae with sterile water or phosphate-buffered saline (PBS) to remove debris.

    • Adjust the larval suspension to a concentration of approximately 100-200 larvae per 100 µL.[3]

  • Assay Setup:

    • This assay is typically performed in a 96-well plate format with a migration apparatus (e.g., a sieve with a 20-25 µm mesh).[8]

    • Prepare serial dilutions of this compound in a suitable culture medium (e.g., RPMI-1640).[3]

    • Add the different concentrations of this compound, a positive control (e.g., Ivermectin), and a negative (solvent) control to the wells of the 96-well plate.

    • Place the migration sieves into the wells and add the larval suspension into each sieve.

  • Incubation and Migration:

    • Incubate the plates at 37°C for 24-48 hours to allow the drug to act on the larvae.[1]

    • After the initial incubation, the larvae that are still motile will migrate through the mesh into the bottom of the well.

  • Data Collection and Analysis:

    • Carefully remove the sieves from the wells.

    • Count the number of larvae that have migrated to the bottom of each well using an inverted microscope.

    • Calculate the percentage of migration inhibition for each concentration relative to the negative control using the following formula:

      • % Inhibition = [(Number of larvae in negative control - Number of larvae in test) / Number of larvae in negative control] x 100

    • Determine the EC50 (Effective Concentration 50%) value, which is the concentration of this compound that inhibits the migration of 50% of the larvae.

Data Presentation

The efficacy of this compound in the LMIA can be presented in a table summarizing the EC50 values.

Helminth SpeciesLife StageAssay TypeThis compound EC50 (µg/mL)Positive Control EC50 (µg/mL)
Haemonchus contortusL3 LarvaeLMIADataData
Other SpeciesL3 LarvaeLMIADataData

Egg Hatch Assay (EHA)

The EHA is designed to assess the ovicidal activity of a compound by measuring its ability to inhibit the development and hatching of helminth eggs.[9][10] This assay is particularly relevant for drugs targeting the reproductive capacity of parasites.

Experimental Protocol
  • Egg Collection:

    • Collect fresh nematode eggs from the feces of infected host animals.

    • Isolate and clean the eggs using a series of sieves and washes with a saturated salt solution.

  • Assay Setup:

    • Prepare serial dilutions of this compound in a suitable buffer (e.g., M9 buffer) or sterile distilled water.[11]

    • Use a known ovicidal agent, such as Thiabendazole, as a positive control and the buffer/water with the corresponding solvent concentration as a negative control.[12]

    • The assay is typically conducted in 24- or 96-well plates.

    • Add approximately 100-150 eggs to each well, followed by the respective test or control solutions.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 25-28°C) for 48-72 hours to allow for embryonation and hatching in the control wells.[4]

  • Data Collection and Analysis:

    • After incubation, add a drop of Lugol's iodine to each well to stop further development.

    • Count the number of hatched larvae and unhatched (embryonated and unembryonated) eggs under a microscope.

    • Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control.

      • % Inhibition = [1 - (Number of hatched larvae in test / Total number of eggs in test)] / [1 - (Number of hatched larvae in control / Total number of eggs in control)] x 100

    • Determine the IC50 (Inhibitory Concentration 50%) value, which is the concentration of this compound that inhibits the hatching of 50% of the eggs.

Data Presentation

The ovicidal activity of this compound can be summarized in a table presenting the IC50 values.

Helminth SpeciesLife StageAssay TypeThis compound IC50 (µg/mL)Positive Control IC50 (µg/mL)
Haemonchus contortusEggEHADataData
Ascaris suumEggEHADataData

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Agrimophol_Stock This compound Stock (in DMSO) Serial_Dilutions Serial Dilutions Agrimophol_Stock->Serial_Dilutions Assay_Setup Assay Setup (Multi-well plates) Serial_Dilutions->Assay_Setup Controls Controls (Positive & Negative) Controls->Assay_Setup Parasite_Prep Parasite Preparation (Adults, Larvae, or Eggs) Parasite_Prep->Assay_Setup Incubation Incubation (Controlled Conditions) Assay_Setup->Incubation Data_Collection Data Collection (Microscopy) Incubation->Data_Collection Calculate_Inhibition Calculate % Inhibition Data_Collection->Calculate_Inhibition Determine_EC50_IC50 Determine EC50/IC50 Calculate_Inhibition->Determine_EC50_IC50 Data_Presentation Data Presentation (Tables) Determine_EC50_IC50->Data_Presentation

Caption: General experimental workflow for in vitro anthelmintic testing of this compound.

Proposed Mechanism of Action of this compound

G cluster_helminth Helminth Cell Glycogen Glycogen Glucose Glucose Glycogen->Glucose Glycogenolysis Glycolysis Glycolysis Pathway Glucose->Glycolysis ATP ATP (Energy) Glycolysis->ATP Paralysis_Death Paralysis & Death Glycolysis->Paralysis_Death Depletion Leads to This compound This compound Glycogenolysis Glycogenolysis This compound->Glycogenolysis Inhibits

References

Cell culture protocols for testing Agrimophol's anticancer effects

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Anticancer Effects of Agrimophol

Introduction

This compound, a phloroglucinol (B13840) derivative isolated from the rhizomes of Agrimonia pilosa, has demonstrated significant potential as an anticancer agent.[1] Research indicates that this compound and related compounds from Agrimonia species exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][3][4] These application notes provide a summary of the cellular effects of this compound and detailed protocols for assessing its anticancer efficacy in a laboratory setting.

Mechanism of Action

This compound has been shown to inhibit cancer progression by inducing mitochondrial dysfunction and promoting apoptosis.[5] One of the primary mechanisms involves the inhibition of the PGC-1α/NRF1/TFAM signaling pathway.[2] By interacting with PGC-1α, this compound downregulates the expression of NRF1 and TFAM, which are critical for mitochondrial biogenesis.[2] This disruption leads to increased reactive oxygen species (ROS) production, decreased mitochondrial membrane potential, and ultimately, mitochondria-dependent apoptosis.[2] This apoptotic process is further characterized by the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[2][3]

Affected Cancer Cell Lines

This compound and extracts from Agrimonia pilosa have shown cytotoxic effects against a range of cancer cell lines:

  • Colon Carcinoma: HCT116[2][3]

  • Sarcoma: S180[7]

  • Leukemia: K562[1]

  • Breast Cancer: MCF-7, MDA-MB-231[1]

  • Prostate Cancer: PC-3[1][4]

Data Summary

The following tables summarize the observed effects and concentrations of this compound and related compounds from Agrimonia species as reported in the literature.

Table 1: Effective Concentrations of this compound and Related Compounds

Compound/ExtractCell LineAssayEffective ConcentrationObserved EffectReference
This compound (Agr)HCT116Western Blot144, 288, 576 nMDecreased PGC-1α, NRF1, TFAM protein expression[2]
Agrimonolide (AM)HCT116Western Blot10, 20, 40 µMIncreased Caspase-3, BAX; Decreased BCL-2, C-Myc, Cyclin D1[3]
Agrimonia pilosa ExtractS180MTT Assay1000 µg/ml76.92% growth inhibition after 72h[7]
Agrimonia pilosa ExtractS180MTT AssayIC50: 71.74 µg/ml50% inhibition concentration after 72h[7]

Experimental Workflow

The general workflow for evaluating the anticancer effects of this compound involves a series of in vitro assays to determine its impact on cell viability, apoptosis, and cell cycle progression, followed by molecular assays to elucidate the underlying mechanisms.

G cluster_setup Experimental Setup cluster_assays Phenotypic Assays cluster_mechanism Mechanistic Assays cluster_analysis Data Analysis A Cancer Cell Line Culture (e.g., HCT116) B This compound Treatment (Dose-Response & Time-Course) A->B C Cell Viability Assay (MTT / CCK-8) B->C D Apoptosis Assay (Annexin V / PI Staining) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot Analysis (Signaling Proteins) B->F G IC50 Calculation C->G H Quantification of Apoptotic Cells D->H I Cell Cycle Phase Distribution E->I J Protein Expression Levels F->J

Caption: General experimental workflow for testing this compound's anticancer effects.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line (e.g., HCT116)

  • RPMI-1640 or DMEM medium with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells via flow cytometry.[8][9]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Collection: Induce apoptosis using this compound treatment for the desired time. Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[10]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

Protocol 3: Cell Cycle Analysis by PI Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.[11][12]

Materials:

  • Treated and untreated cells

  • Cold PBS

  • 70% Ethanol (B145695) (ice-cold)

  • PI Staining Solution (containing Propidium Iodide and RNase A)

Procedure:

  • Cell Collection: Collect approximately 1 x 10⁶ cells after treatment. Centrifuge and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented in a histogram, allowing for the quantification of cells in the sub-G1 (apoptotic), G0/G1, S, and G2/M phases.[11]

Signaling Pathways Affected by this compound

PGC-1α/NRF1/TFAM Pathway Inhibition

This compound has been shown to disrupt mitochondrial function by targeting the PGC-1α signaling axis in colon cancer cells.[2]

G A This compound B PGC-1α A->B C NRF1 B->C E Mitochondrial Biogenesis B->E D TFAM C->D D->E F Mitochondrial Dysfunction E->F G ROS ↑ F->G H Apoptosis G->H

Caption: this compound inhibits PGC-1α, suppressing mitochondrial biogenesis and inducing apoptosis.

Regulation of Apoptotic Proteins

This compound and related compounds modulate the expression of key proteins in the Bcl-2 family and activate executioner caspases to induce apoptosis.

G A This compound / Related Compounds B Bcl-2 (Anti-apoptotic) A->B C Bax (Pro-apoptotic) A->C D Mitochondrial Outer Membrane Permeabilization B->D C->D E Cytochrome c Release D->E F Caspase-3 Activation E->F G Apoptosis F->G

Caption: this compound promotes apoptosis by downregulating Bcl-2 and upregulating Bax.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Agrimophol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimophol, a phloroglucinol (B13840) derivative isolated from the root-sprout of Agrimonia pilosa Ledeb., has been historically recognized for its potent anthelmintic properties, specifically as a taenifuge for the treatment of tapeworm infections. Clinical studies have demonstrated its efficacy against cestodes such as Taenia solium (pork tapeworm), Taenia saginata (beef tapeworm), and Hymenolepis nana (dwarf tapeworm). These notes provide an overview of the existing data and present a generalized protocol for evaluating the in vivo efficacy of this compound in a laboratory setting using established animal models. Due to a scarcity of published preclinical studies of this compound in animal models, the following protocols are based on established methodologies for testing other taenifugal compounds.

Mechanism of Action

This compound is understood to exert its anthelmintic effect by interfering with the parasite's metabolic processes. It has been reported that this compound inhibits glycogen (B147801) decomposition within the tapeworm's body upon direct contact. This disruption of both aerobic and anaerobic metabolism ultimately leads to the parasite's death.

This compound This compound Direct_Contact Direct Contact with Tapeworm This compound->Direct_Contact Inhibition Inhibition of Glycogen Decomposition Direct_Contact->Inhibition Metabolic_Disruption Disruption of Aerobic and Anaerobic Metabolism Inhibition->Metabolic_Disruption Paralysis_Death Paralysis and Death of Parasite Metabolic_Disruption->Paralysis_Death

Caption: Proposed mechanism of action of this compound against tapeworms.

Quantitative Data from Human Clinical Studies

The following table summarizes the dosage and efficacy of this compound and related Agrimonia pilosa preparations in human clinical trials for the treatment of taeniasis.

PreparationAdult DosagePediatric DosageParasite SpeciesImmediate EfficacyCure Rate (Terminal Efficacy)
This compound 0.7 g25 mg/kgTaenia solium, Taenia saginata, Hymenolepis nana100%100%
Crude this compound Tablets0.8 g25 mg/kgTaenia solium, Taenia saginata, Hymenolepis nana100%92.0%
Agrimonia pilosa Extract1.5 g45 mg/kgTaenia solium, Taenia saginata, Hymenolepis nana100%96.6%
Dried Agrimonia Powder30-50 g0.7-0.8 g/kgTaenia solium, Taenia saginata, Hymenolepis nana100%90.7%

Proposed Animal Model for In Vivo Efficacy Studies

The most common and well-established animal model for studying taenifugal agents is the mouse model infected with Hymenolepis nana. This model is advantageous due to the parasite's direct life cycle in mice, the ease of handling and maintenance of the animals, and the reproducibility of the infection.

Experimental Protocol: Efficacy of this compound against Hymenolepis nana in Mice

This protocol outlines a procedure to assess the in vivo anthelmintic activity of this compound in a murine model of hymenolepiasis.

1. Animal Model and Husbandry:

  • Species: Male BALB/c or Swiss albino mice, 6-8 weeks old.

  • Housing: Animals should be housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and provided with standard pellet diet and water ad libitum.

  • Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.

2. Parasite Strain and Infection:

  • Parasite: Hymenolepis nana eggs obtained from a stock infection maintained in a laboratory.

  • Infection Procedure:

    • Collect mature eggs from the gravid proglottids of adult H. nana worms from a donor mouse.

    • Suspend the eggs in a 0.85% saline solution.

    • Infect each mouse orally with a gavage of approximately 500 H. nana eggs.

3. Experimental Design and Treatment:

  • Grouping: Randomly divide the infected mice into the following groups (n=5-10 mice per group):

    • Group 1: Infected Control: Infected mice receiving the vehicle (e.g., olive oil, saline with Tween 80).

    • Group 2: Positive Control: Infected mice receiving a standard anthelmintic drug, such as Praziquantel (e.g., 5 mg/kg).

    • Group 3-5: this compound Treatment Groups: Infected mice receiving different doses of this compound (e.g., 25, 50, and 100 mg/kg).

  • Drug Preparation and Administration:

    • This compound is poorly soluble in water; therefore, a suitable vehicle is required. A suspension in olive oil or a solution in ethanol (B145695) mixed with acylglycerols followed by ethanol evaporation can be considered.

    • Administer the treatments as a single oral dose on day 14 post-infection.

    • Administer the drugs to animals that have been fasted overnight.

    • A purgative (e.g., magnesium sulfate) may be administered 2-4 hours after treatment to facilitate the expulsion of the worms.

4. Efficacy Assessment:

  • Primary Endpoint: Worm Burden Reduction:

    • On day 4 post-treatment (day 18 post-infection), euthanize the mice by cervical dislocation.

    • Isolate the small intestine and carefully open it longitudinally.

    • Count the number of adult worms present in the intestine of each mouse.

    • Calculate the percentage of worm reduction using the following formula: % Reduction = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

  • Secondary Endpoint: Fecal Egg Count Reduction:

    • Collect fecal samples from each mouse before treatment (day 14 post-infection) and at the end of the experiment (day 18 post-infection).

    • Perform fecal egg counts using a standard method (e.g., McMaster technique).

    • Calculate the percentage of egg reduction.

5. Data Analysis:

  • Statistically analyze the differences in worm burden and fecal egg counts between the control and treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.

cluster_pre Pre-Experiment cluster_exp Experiment (Day 14 post-infection) cluster_post Post-Treatment Assessment Acclimatization Acclimatize Mice (1 week) Infection Oral Infection with H. nana eggs Acclimatization->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer Single Oral Dose Grouping->Treatment Euthanasia Euthanize Mice (Day 4 post-treatment) Treatment->Euthanasia Worm_Count Count Adult Worms in Intestine Euthanasia->Worm_Count Data_Analysis Calculate Worm Burden Reduction Worm_Count->Data_Analysis

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Summary of Proposed In Vivo Efficacy Study

ParameterProtocol
Animal Model Male BALB/c or Swiss albino mice (6-8 weeks old)
Parasite Hymenolepis nana
Infection Route Oral gavage of approximately 500 eggs
Treatment Groups 1. Infected Control (Vehicle) 2. Positive Control (Praziquantel) 3. This compound (multiple doses)
Drug Administration Single oral dose on day 14 post-infection
Primary Efficacy Endpoint Worm burden reduction at day 4 post-treatment
Secondary Efficacy Endpoint Fecal egg count reduction
Statistical Analysis Comparison of mean worm counts and egg counts between groups (e.g., ANOVA)

Formulating Agrimophol for Experimental Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimophol, a dimeric phloroglucinol (B13840) derivative isolated from the plant Agrimonia pilosa, has garnered significant interest for its diverse pharmacological activities, including anticancer, anthelmintic, and anti-inflammatory properties.[1] As a hydrophobic compound, its formulation for experimental studies presents challenges in achieving adequate solubility and bioavailability for reliable in vitro and in vivo evaluation. These application notes provide detailed protocols and guidance for the formulation of this compound to facilitate consistent and reproducible experimental outcomes.

Physicochemical Properties and Solubility

Properly solubilizing this compound is critical for its biological activity in experimental settings. While specific quantitative solubility data in common laboratory solvents is not widely published, its hydrophobic nature necessitates the use of organic solvents or specialized formulation strategies.

Table 1: this compound Properties and Recommended Solvents

PropertyValue/RecommendationCitation
Molecular Formula C₂₆H₃₄O₈[1]
Molecular Weight ~474.54 g/mol [1]
Appearance Crystalline solid (typical for purified small molecules)
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO)[2][3]
Secondary Solvents Ethanol, Methanol[4]
Aqueous Solubility Very low

In Vitro Studies: Formulation and Protocols

For cell-based assays, it is crucial to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentrations in the cell culture medium.

Preparation of this compound Stock Solution for In Vitro Assays

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Pre-warming: Warm the DMSO to room temperature if stored at 4°C.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). It is recommended to start with a small volume of DMSO, vortex thoroughly, and gradually add more until the compound is fully dissolved.[2] Gentle warming (up to 37°C) may aid in dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. While specific stability data for this compound is unavailable, many compounds in DMSO are stable for extended periods under these conditions.[5]

Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol: Cytotoxicity Determination using MTT Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, HeLa, A549, PC-3)[6][7][8][9]

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[10]

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The final concentrations should span a broad range to determine the IC₅₀ value (e.g., 0.1 µg/mL to 100 µg/mL).[6][12] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11][13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[10]

  • Absorbance Reading: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Table 2: Reported In Vitro Concentrations and IC₅₀ Values for this compound and Related Compounds

CompoundCell LineConcentration/IC₅₀Citation
This compound K5620.1, 1, 10 mg/mL (tested concentrations)[6]
Agripinol A HCT-116, MDA-MB-231, PC-3IC₅₀ = 12.34, 5.44, 9.47 µg/mL[6]
Agripinol B HCT-116, MDA-MB-231, PC-3IC₅₀ = 12.34, 5.44, 9.47 µg/mL[6]
Agripinol C HCT-116, MDA-MB-231, PC-3IC₅₀ = 12.63, 2.12, 7.50 µg/mL[6]

In Vivo Studies: Formulation and Protocols

For animal studies, particularly oral administration, this compound needs to be formulated in a vehicle that is safe and enhances its absorption.

Preparation of this compound Formulation for Oral Gavage

Objective: To prepare a stable and homogenous suspension of this compound for oral administration in mice.

Materials:

  • This compound powder

  • Vehicle components (e.g., 0.5% Methyl cellulose (B213188), or a combination of DMSO, PEG 400, and Tween 80)[14][15][16]

  • Sterile water or saline

  • Homogenizer or sonicator

  • Sterile tubes

Recommended Vehicle Compositions:

  • Methyl Cellulose Suspension: A 0.5% (w/v) solution of methyl cellulose in sterile water is a commonly used vehicle for hydrophobic compounds.[14]

  • Co-solvent/Surfactant Formulation (for enhanced solubility): A mixture such as 5% DMSO, 40% PEG 400, and 55% sterile water, or a formulation containing Tween 80 can be explored.[16][17] The final concentrations of these excipients must be within safe limits for the animal model.

Protocol (using Methyl Cellulose):

  • Vehicle Preparation: Prepare a 0.5% methyl cellulose solution by slowly adding the powder to heated (60-80°C) sterile water while stirring, then allowing it to cool to form a clear, viscous solution.

  • Compound Suspension: Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a smooth paste.

  • Homogenization: Gradually add the remaining vehicle to the paste while continuously mixing or sonicating until a uniform suspension is achieved.

  • Dose Preparation: Prepare the final formulation at the desired concentration (e.g., 1-10 mg/mL to achieve a dose of 10-100 mg/kg in a typical dosing volume). A study on the related compound Agrimol B used a dose of 10 mg/kg orally in mice.[6]

  • Storage: This formulation should be prepared fresh before each use. If short-term storage is necessary, keep it at 4°C and ensure it is thoroughly re-suspended before administration.

Protocol: Oral Gavage in Mice

Objective: To administer the prepared this compound formulation to mice.

Materials:

  • Mice

  • This compound formulation

  • Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch, curved with a ball tip for adult mice)[14]

  • Syringes

Protocol:

  • Animal Handling: Restrain the mouse firmly by scruffing the neck and back to immobilize the head and body.[14]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it passes the pharynx. Do not force the needle.

  • Administration: Once the needle is correctly positioned in the esophagus (a slight resistance will be felt), slowly administer the formulation. The typical dosing volume for mice is 10 mL/kg.[14][18]

  • Needle Removal: Gently withdraw the needle along the same path of insertion.

  • Monitoring: Observe the mouse for several minutes post-gavage for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.[19]

Table 3: Recommended Parameters for In Vivo Studies

ParameterRecommendationCitation
Animal Model Xenograft or syngeneic mouse models of cancer[20][21]
Route of Administration Oral gavage (p.o.)[6]
Vehicle 0.5% Methyl cellulose in water[14]
Dosing Volume 10 mL/kg[14][18]
Dose Range (starting point) 10 mg/kg (based on related compound Agrimol B)[6]

Signaling Pathways and Experimental Workflows

The anticancer effects of compounds from Agrimonia pilosa have been linked to the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. While a definitive pathway for this compound is not fully elucidated, evidence from related compounds and the plant extract points towards the PI3K/AKT pathway.[22][23]

Diagram: Hypothesized Signaling Pathway for this compound's Anticancer Activity

Agrimophol_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits? GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->PI3K AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Inhibits CellSurvival Cell Survival & Proliferation AKT->CellSurvival Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Hypothesized inhibition of the PI3K/AKT pathway by this compound.

Diagram: Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow Start Start: Cancer Cell Line Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data: Calculate IC50 Read->Analyze

Caption: Workflow for determining this compound's cytotoxicity using an MTT assay.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Agrimophol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Agrimophol, a phloroglucinol (B13840) derivative isolated from the rhizomes of Agrimonia pilosa, has garnered significant interest for its diverse pharmacological activities, including anthelmintic and potential antitumor effects.[1] A thorough understanding of its metabolic fate and the ability to accurately quantify the parent compound and its metabolites in biological matrices are crucial for preclinical and clinical development. This document provides a detailed overview of the mass spectrometry-based analysis of this compound, including protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and insights into its potential metabolic pathways.

Data Presentation

Quantitative data for this compound and its specific metabolites are not extensively available in the public domain. However, a validated LC-MS method for the quantification of Agrimol B, a structurally related phloroglucinol derivative also found in Agrimonia pilosa, provides a valuable reference. The following table summarizes the key quantitative parameters from a pharmacokinetic study of Agrimol B in rats.[2]

Table 1: Quantitative LC-MS Parameters and Pharmacokinetic Data for Agrimol B in Rat Plasma [2]

ParameterValue
LC-MS/MS Method
Lower Limit of Quantification (LLOQ)8.025 ng/mL
Linearity (Correlation Coefficient, r²)> 0.99
Precision (RSD%)< 15%
Accuracy (RE%)Within ±15%
Pharmacokinetics in Rats
Intravenous Dose1 mg/kg
Oral Doses2, 5, and 10 mg/kg
Absolute Bioavailability16.4 - 18.0%

Experimental Protocols

The following protocols are based on established methodologies for the analysis of related compounds in biological matrices and can be adapted for this compound.

Sample Preparation: Extraction from Biological Matrices

Objective: To extract this compound and its metabolites from plasma, urine, or tissue homogenates.

Materials:

  • Biological matrix (e.g., rat plasma)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 ACN:Water with 0.1% FA)

Protocol: Protein Precipitation

  • Thaw frozen biological samples on ice.

  • Pipette 100 µL of the sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify this compound and its metabolites using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (based on Agrimol B analysis, to be optimized for this compound): [2]

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to initial conditions for equilibration. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters (hypothetical for this compound, to be determined experimentally):

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be tested for optimal sensitivity)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): The [M+H]⁺ or [M-H]⁻ of this compound and its metabolites.

  • Product Ions (Q3): Specific fragment ions of each precursor. These need to be determined by infusing a standard solution of this compound and performing product ion scans.

  • Collision Energy (CE) and other source parameters: To be optimized for each MRM transition to achieve maximum intensity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound and its metabolites from biological samples.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing s1 Biological Sample (Plasma, Urine, etc.) s2 Add Internal Standard s1->s2 s3 Protein Precipitation (e.g., with Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Collection s4->s5 s6 Evaporation s5->s6 s7 Reconstitution s6->s7 a1 LC Separation s7->a1 a2 Mass Spectrometry (ESI-MS/MS) a1->a2 a3 Data Acquisition (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Quantification (Standard Curve) d1->d2 d3 Pharmacokinetic Analysis d2->d3

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Proposed Metabolic Pathway of this compound

Based on the known metabolism of other phenolic compounds and constituents of Agrimonia pilosa, the metabolic pathways for this compound in vivo are likely to involve Phase I and Phase II reactions. The primary metabolic transformations are proposed to be hydroxylation, demethylation, and conjugation with glucuronic acid or sulfate.

metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Metabolite1 Hydroxylated This compound This compound->Metabolite1 Hydroxylation (CYP450) Metabolite2 Demethylated This compound This compound->Metabolite2 Demethylation (CYP450) Conjugate1 Glucuronide Conjugate This compound->Conjugate1 Conjugate2 Sulfate Conjugate This compound->Conjugate2 Metabolite1->Conjugate1 Glucuronidation (UGTs) Metabolite1->Conjugate2 Sulfation (SULTs) Metabolite2->Conjugate1 Metabolite2->Conjugate2 fragmentation Parent [this compound + H]+ Fragment1 Fragment Ion 1 (Loss of Side Chain 1) Parent->Fragment1 CID Fragment2 Fragment Ion 2 (Loss of Side Chain 2) Parent->Fragment2 CID Core Phloroglucinol Core Fragment Fragment1->Core CID Fragment2->Core CID

References

Application Note: Establishing a Dose-Response Curve for Agrimophol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Key Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol outlines the general procedure for culturing adherent cancer cell lines and treating them with various concentrations of Agrimophol.

Materials:

  • Selected cancer cell line (e.g., HCT116, PC-3, A549, K562)[1][3][6]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution dissolved in DMSO)

  • 96-well flat-bottom tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells until they reach 70-80% confluency.

    • Wash the cells with PBS, then detach them using Trypsin-EDTA.

    • Neutralize trypsin with a complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.[7]

    • Resuspend the cell pellet in a fresh medium and determine the cell concentration using a hemocytometer.

    • Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound from the stock solution in a complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a broad concentration range (e.g., from nanomolar to micromolar).[3]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include appropriate controls:

      • Untreated Control: Cells treated with culture medium only.[8]

      • Vehicle Control: Cells treated with the medium containing the highest concentration of DMSO used for the dilutions.[8]

      • Medium Blank: Wells containing culture medium but no cells, to measure background absorbance.[8]

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • Microplate reader

Procedure:

  • MTT Incubation:

    • Following the treatment period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 4 hours in a humidified incubator at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[8]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Alternative: XTT Assay The XTT assay is an alternative that produces a water-soluble formazan product, eliminating the need for a solubilization step and simplifying the protocol.[11]

Protocol 3: Data Analysis and IC50 Determination

Procedure:

  • Background Subtraction: Subtract the average absorbance of the medium blank wells from all other readings.[8]

  • Calculate Percentage Viability:

    • Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Generate Dose-Response Curve:

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism or R) to fit the data and determine the IC50 value.[12][13]

Data Presentation

The following tables summarize the reported cytotoxic effects of this compound and its related compound Agrimoniin on various cancer cell lines.

Table 1: IC50 Values of this compound (Agrimol B) in Cancer Cell Lines

Cell LineCancer TypeTreatment DurationIC50 ValueReference
HCT116Colon Carcinoma48 hours~288 nM (Significant viability decrease)[3]
K562Leukemia24 hoursEffective inhibition at 0.1-10 mg/mL[6]
PC-3Prostate CancerNot SpecifiedG0 state arrest observed[1][2]
A549Lung CancerNot SpecifiedG0 state arrest observed[1][2]

Table 2: IC50 Values of Agrimoniin in Cancer Cell Lines

Cell LineCancer TypeTreatment DurationIC50 ValueReference
K562Leukemia48 hours1.4 µM[9]
K562Leukemia72 hours0.91 µM[9]
HeLaCervical Cancer48 hours12.9 µM[9]
HeLaCervical Cancer72 hours96.0 µM[9]

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h (37°C, 5% CO2) start->incubate1 treat Add this compound (Serial Dilutions) incubate1->treat incubate2 Incubate for Treatment Period (e.g., 24-72h) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilizer (e.g., DMSO) incubate3->solubilize measure Measure Absorbance (570 nm) solubilize->measure calculate Calculate % Viability & Generate Dose-Response Curve measure->calculate end Determine IC50 Value calculate->end G cluster_mito Mitochondrial Dysfunction Pathway cluster_cycle Cell Cycle Arrest Pathway agrimophol_mito This compound pgc1a PGC-1α agrimophol_mito->pgc1a inhibits nrf1 NRF1 pgc1a->nrf1 activates tfam TFAM pgc1a->tfam activates mito_dysfunction Mitochondrial Dysfunction pgc1a->mito_dysfunction inhibition leads to mito_biogenesis Mitochondrial Biogenesis nrf1->mito_biogenesis tfam->mito_biogenesis ros ↑ ROS Production mito_dysfunction->ros apoptosis_mito Apoptosis ros->apoptosis_mito agrimophol_cycle This compound cmyc ↓ c-MYC agrimophol_cycle->cmyc skp2 ↓ SKP2 agrimophol_cycle->skp2 p27 ↑ p27 agrimophol_cycle->p27 g0_arrest G0 Phase Arrest cmyc->g0_arrest skp2->g0_arrest p27->g0_arrest

References

Application Notes and Protocols: Identifying Agrimophol's Molecular Targets Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimophol, a phenolic compound isolated from the medicinal plant Agrimonia pilosa, has demonstrated a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Despite its therapeutic potential, the precise molecular targets and mechanisms of action of this compound remain largely uncharacterized. This lack of mechanistic understanding presents a significant hurdle for its development as a therapeutic agent.

CRISPR-Cas9 genome editing technology has emerged as a powerful and unbiased tool for drug target identification and validation.[5][6][7][8][9] By systematically knocking out every gene in the genome, CRISPR-based screens can identify genes that modulate cellular sensitivity to a small molecule, thereby revealing its molecular targets and associated pathways.[2][10][11]

These application notes provide a comprehensive framework and detailed protocols for utilizing a genome-wide CRISPR-Cas9 knockout screen to elucidate the molecular targets of this compound. The focus will be on a hypothetical screen in a cancer cell line, leveraging this compound's known cytotoxic properties.

Principle of the CRISPR-Cas9 Screen

A pooled genome-wide CRISPR-Cas9 knockout screen is employed to identify genes whose loss confers resistance to this compound-induced cytotoxicity. The workflow involves transducing a Cas9-expressing cancer cell line with a lentiviral library of single-guide RNAs (sgRNAs) targeting all protein-coding genes. Each cell receives a single sgRNA, which directs the Cas9 nuclease to a specific genomic locus, creating a gene knockout.

This population of knockout cells is then treated with a cytotoxic concentration of this compound. Cells with knockouts of genes essential for this compound's activity will survive and proliferate, while cells with knockouts of non-essential genes will be eliminated. By sequencing the sgRNA population before and after this compound treatment, genes that are enriched in the resistant population can be identified as top candidates for molecular targets of this compound.

Experimental Workflow

The overall experimental workflow for identifying this compound's molecular targets using a CRISPR-Cas9 screen is depicted below.

experimental_workflow cluster_setup Phase 1: Screen Setup cluster_screen Phase 2: CRISPR Screen cluster_validation Phase 3: Hit Validation A Cas9-Expressing Cancer Cell Line C Transduction of Cell Line with sgRNA Library A->C B Lentiviral sgRNA Library Production B->C D This compound Treatment (Selection Pressure) C->D E Genomic DNA Extraction D->E F sgRNA Sequencing (NGS) E->F G Bioinformatic Analysis & Hit Identification F->G H Secondary Screens (Individual Gene KO) G->H I Mechanism of Action Studies H->I signaling_pathways cluster_apoptosis Mitochondrial Apoptosis Pathway cluster_inflammation NF-κB Anti-Inflammatory Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Agrimophol2 This compound IKK IKK Agrimophol2->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

References

Application Notes and Protocols for Assessing Agrimophol's Effect on Parasite Motility

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Agrimophol, a phloroglucinol (B13840) derivative isolated from the medicinal plant Agrimonia pilosa, has been traditionally used for its anthelmintic properties. Assessing the effect of this compound on parasite motility is a critical step in understanding its mechanism of action and determining its potential as a therapeutic agent. Parasite motility is a key indicator of viability and neuromuscular function, and its inhibition is a primary endpoint for many anthelmintic drugs.[1] This document provides detailed protocols for various methods to assess the impact of this compound on the motility of parasitic helminths, such as Schistosoma mansoni and Clonorchis sinensis.

The methodologies described herein range from manual microscopic observation to high-throughput automated systems, allowing for both qualitative and quantitative assessment of this compound's effects. These protocols are designed to be adaptable to different parasite species and laboratory settings.

Data Presentation: Summarized Quantitative Data

While specific quantitative data for this compound's effect on parasite motility is not yet widely published, the following tables illustrate how such data should be structured for clear comparison. These tables can be populated with experimental data generated using the protocols provided in this document.

Table 1: Effect of this compound on the Motility of Adult Schistosoma mansoni

This compound Concentration (µM)Motility Score (Mean ± SD)1% Inhibition of MotilityIC50 (µM)
0 (Control)4.0 ± 0.50\multirow{5}{*}{[Calculated Value]}
13.2 ± 0.420
101.8 ± 0.655
500.5 ± 0.287.5
1000.1 ± 0.197.5

1Motility Score: 4 = Normal activity; 3 = Slowed activity; 2 = Infrequent, sporadic movement; 1 = Minimal movement (e.g., flickering); 0 = No movement (paralysis).

Table 2: Time-Course of Paralysis of Clonorchis sinensis Exposed to this compound

This compound Concentration (µM)Time to 50% Paralysis (minutes, Mean ± SD)Time to 100% Paralysis (minutes, Mean ± SD)
10[Experimental Value][Experimental Value]
50[Experimental Value][Experimental Value]
100[Experimental Value][Experimental Value]

Table 3: Comparative IC50 Values of this compound and a Reference Anthelmintic

Parasite SpeciesThis compound IC50 (µM)Praziquantel IC50 (µM)
Schistosoma mansoni[Experimental Value][Reference Value]
Clonorchis sinensis[Experimental Value][Reference Value]
Haemonchus contortus[Experimental Value][Reference Value]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the effect of this compound on parasite motility.

Manual Microscopic Motility Assay

This method is a fundamental and widely used technique for the initial screening of anthelmintic compounds.

Objective: To visually assess and score the motility of parasites upon exposure to this compound.

Materials:

  • Live parasites (e.g., adult Schistosoma mansoni or Clonorchis sinensis)

  • Culture medium appropriate for the parasite species

  • 24-well culture plates

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Reference anthelmintic (e.g., Praziquantel)

  • Solvent control (e.g., DMSO)

  • Inverted microscope

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Also, prepare a solvent control and a positive control with the reference anthelmintic.

  • Wash the parasites with fresh culture medium to remove any debris.

  • Place one or a small group of parasites into each well of a 24-well plate containing the culture medium.

  • Add the prepared this compound dilutions, solvent control, and reference drug to the respective wells.

  • Incubate the plates at 37°C and 5% CO2.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, and 72 hours), observe the motility of each parasite under an inverted microscope.

  • Score the motility based on a predefined scale (as described in Table 1).

  • Record the data and calculate the percentage of motility inhibition for each concentration relative to the solvent control.

  • The IC50 value (the concentration that inhibits 50% of motility) can be calculated using appropriate software (e.g., GraphPad Prism).

Automated Motility Analysis using Video Tracking

This method provides objective and quantitative data on parasite movement.

Objective: To quantify the effect of this compound on parasite motility by tracking their movement over time.

Materials:

  • Same as in Protocol 2.1, with the addition of:

  • A microscope equipped with a digital camera for video recording.

  • Image analysis software with tracking capabilities (e.g., ImageJ with appropriate plugins, or commercial software).

Procedure:

  • Prepare and treat the parasites in multi-well plates as described in Protocol 2.1.

  • At each time point, place the plate on the microscope stage.

  • Record a short video (e.g., 30-60 seconds) of the parasites in each well.

  • Use the image analysis software to track the movement of individual parasites. The software can calculate parameters such as:

    • Total distance moved

    • Average speed

    • Frequency of movement

  • Export the quantitative data for each parasite.

  • Calculate the average and standard deviation for each treatment group.

  • Normalize the data to the solvent control to determine the percentage inhibition of motility.

  • Plot dose-response curves and calculate IC50 values.

High-Throughput Motility Assay using an Impedance-Based System (e.g., xCELLigence)

This system allows for real-time, label-free, and automated monitoring of parasite motility in a high-throughput format.[2]

Objective: To continuously and quantitatively measure the effect of this compound on parasite motility in real-time.

Materials:

  • xCELLigence Real-Time Cell Analyzer (or similar impedance-based system)

  • E-Plates (96-well plates with integrated microelectrodes)

  • Live parasites

  • Appropriate culture medium

  • This compound stock solution

  • Reference anthelmintic

  • Solvent control

Procedure:

  • Add culture medium to the wells of an E-plate to obtain a baseline reading.

  • Prepare serial dilutions of this compound and controls in culture medium.

  • Add the parasites to the wells of the E-plate. The movement of the parasites over the electrodes causes fluctuations in impedance, which is recorded as a "Cell Index" or "Motility Index".

  • Add the different concentrations of this compound and controls to the wells.

  • Place the E-plate in the xCELLigence instrument and start the measurement. The instrument will continuously record the motility index over the desired period (hours to days).

  • The software will generate real-time motility curves for each well.

  • Analyze the data to determine the effect of this compound on the motility index over time.

  • Calculate IC50 values at different time points from the dose-response curves.

Visualization of Workflows and Potential Signaling Pathways

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Motility Assay cluster_analysis Data Analysis cluster_methods Data Acquisition Methods parasite_prep Parasite Culture & Washing incubation Incubation with this compound parasite_prep->incubation compound_prep This compound Serial Dilution compound_prep->incubation data_acquisition Data Acquisition incubation->data_acquisition quantification Motility Quantification data_acquisition->quantification manual Microscopic Observation data_acquisition->manual video Video Tracking data_acquisition->video impedance Impedance Measurement data_acquisition->impedance ic50 IC50 Calculation quantification->ic50 reporting Reporting & Visualization ic50->reporting signaling_pathway cluster_drug Anthelmintic Action cluster_membrane Parasite Muscle Cell Membrane cluster_cellular_response Cellular Response This compound This compound (Hypothetical Target) ion_channel Ion Channel (e.g., Ca2+, K+, Cl-) This compound->ion_channel Binds to/Modulates ion_flux Altered Ion Flux ion_channel->ion_flux Leads to membrane_potential Change in Membrane Potential ion_flux->membrane_potential muscle_contraction Muscle Contraction/ Relaxation membrane_potential->muscle_contraction paralysis Paralysis muscle_contraction->paralysis

References

Application of Agrimophol in High-Throughput Screening: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimophol, a phloroglucinol (B13840) derivative isolated from the medicinal plant Agrimonia pilosa, has demonstrated significant biological activity, most notably its potent anthelmintic properties.[1] As the search for novel drug candidates continues, high-throughput screening (HTS) methodologies are crucial for the rapid evaluation of compound libraries. This document provides detailed application notes and protocols for the utilization of this compound in HTS assays, primarily focusing on its application as a control compound in anthelmintic drug discovery screens. Furthermore, based on the known activities of related compounds and extracts of Agrimonia pilosa, we explore its potential application in cancer cell viability and anti-inflammatory screens.[2][3]

Key Applications

  • Positive Control in Anthelmintic HTS: Given its established anthelmintic effects, this compound can serve as a reliable positive control in phenotypic screens designed to identify new compounds that target parasitic helminths.[1] Motility-based assays are a common and effective method for such screens.[4][5]

  • Investigation of Novel Antiparasitic Mechanisms: By employing this compound in mechanism-of-action studies, researchers can elucidate novel signaling pathways and molecular targets essential for helminth viability.

  • Cancer Cell Line Screening: Extracts from Agrimonia pilosa, containing this compound, have been shown to interfere with key cancer-related signaling pathways such as PI3K-Akt, NF-kB, and Jak-STAT.[2][3] This suggests that this compound could be a valuable tool in HTS campaigns against various cancer cell lines.

  • Anti-inflammatory Assays: Phloroglucinol derivatives, including this compound, have been noted for their anti-inflammatory activities.[6] This opens the possibility of using this compound in HTS assays designed to discover novel anti-inflammatory agents.

Data Presentation: Hypothetical Quantitative Data for this compound

The following table summarizes hypothetical, yet representative, quantitative data for this compound in various HTS assays. These values are provided as a reference for expected potency and for the purpose of assay validation and comparison.

Assay TypeOrganism/Cell LineParameterThis compound Concentration (µM)
Anthelmintic MotilityCaenorhabditis elegansIC5015.8
Anthelmintic MotilityHaemonchus contortusIC5022.5
Cancer Cell ViabilityHuman Colon Carcinoma (HCT116)GI5035.2
Anti-inflammatoryMurine Macrophage (RAW 264.7)IC50 (LPS-induced NO production)28.7

Note: IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor where the response is reduced by half.[7][8] GI50 (Growth Inhibition 50) is the concentration that causes a 50% reduction in cell growth.

Experimental Protocols

Protocol 1: High-Throughput Anthelmintic Motility Assay Using C. elegans

This protocol describes a phenotypic HTS assay to identify compounds with anthelmintic activity by measuring the motility of the model organism Caenorhabditis elegans.

Materials:

  • C. elegans (e.g., N2 Bristol strain)

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50

  • S-medium

  • 96-well microtiter plates

  • This compound (positive control)

  • DMSO (negative control)

  • Test compounds

  • Automated plate reader or imaging system capable of measuring motility

Methodology:

  • Worm Synchronization and Culture:

    • Culture C. elegans on NGM plates seeded with E. coli OP50.

    • Synchronize the worm population by bleaching gravid adults to isolate eggs.

    • Allow eggs to hatch and arrest at the L1 larval stage in M9 buffer.

    • Transfer L1 larvae to NGM plates and grow to the L4 or young adult stage.

  • Assay Preparation:

    • Wash the synchronized worms off the NGM plates using M9 buffer.

    • Determine the worm concentration and dilute to approximately 20-30 worms per 50 µL in S-medium.

    • Dispense 50 µL of the worm suspension into each well of a 96-well plate.

  • Compound Addition:

    • Prepare stock solutions of this compound, test compounds, and DMSO in a separate 96-well plate.

    • Typically, a final assay concentration of 10-50 µM is used for primary screening.

    • Transfer 1 µL of the compound solutions to the corresponding wells of the assay plate. The final DMSO concentration should not exceed 1%.

  • Incubation:

    • Incubate the assay plates at 20°C for 24-72 hours.

  • Data Acquisition and Analysis:

    • Measure worm motility using an automated system that detects movement (e.g., infrared light interference or image analysis).

    • Calculate the percentage of motility inhibition relative to the DMSO control.

    • For dose-response curves, use a serial dilution of the hit compounds and this compound to determine the IC50 values.

Protocol 2: Cancer Cell Viability HTS Assay

This protocol outlines a method for screening compounds for their effect on the viability of a cancer cell line using a resazurin-based assay.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well or 384-well clear-bottom, black-walled plates

  • This compound (positive control)

  • DMSO (negative control)

  • Test compounds

  • Resazurin (B115843) sodium salt solution

  • Fluorescence plate reader

Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells per well in 100 µL for a 96-well plate).

    • Seed the cells into the microtiter plates and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds.

    • Add the compounds to the cells. The final DMSO concentration should be kept below 0.5%.

    • Include wells with cells and DMSO only (negative control) and wells with medium only (background).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Generate dose-response curves and calculate GI50 values for active compounds.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Hypothetical Anthelmintic Mechanism of this compound This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Uncouples Oxidative Phosphorylation ROS Increased ROS Mitochondria->ROS ATP ATP Depletion Mitochondria->ATP Paralysis Paralysis & Death ROS->Paralysis ATP->Paralysis

Caption: Hypothetical mechanism of this compound's anthelmintic action.

G cluster_1 Anthelmintic HTS Workflow Start Synchronized L4/Young Adult Worms Dispense Dispense Worms into 96-well Plate Start->Dispense Add_Compounds Add Test Compounds & Controls (this compound, DMSO) Dispense->Add_Compounds Incubate Incubate for 24-72h at 20°C Add_Compounds->Incubate Measure Measure Motility (Automated Imaging) Incubate->Measure Analyze Data Analysis: % Inhibition, IC50 Determination Measure->Analyze

Caption: Workflow for a motility-based anthelmintic HTS assay.

G cluster_2 Potential Anti-Cancer Signaling Pathway of this compound This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits Apoptosis Apoptosis AKT->Apoptosis Inhibits Bcl2->Apoptosis Blocks

Caption: Potential anti-cancer signaling pathway influenced by this compound.

References

Application Notes and Protocols for Preclinical Evaluation of Agrimophol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Agrimophol, a phloroglucinol (B13840) derivative isolated from Agrimonia pilosa Ledeb., has demonstrated potential as an anti-cancer agent.[1][2][3] Preclinical studies are essential to systematically evaluate its efficacy, mechanism of action, and safety profile before consideration for clinical trials. These application notes provide a comprehensive framework for the preclinical assessment of this compound, encompassing both in vitro and in vivo experimental designs. The protocols detailed herein are intended for researchers, scientists, and drug development professionals.

1. In Vitro Evaluation of Anti-Cancer Activity

The initial phase of preclinical testing involves characterizing the cytotoxic and anti-proliferative effects of this compound on a panel of cancer cell lines. A tiered approach is recommended, starting with broad screening and progressing to more detailed mechanistic studies.

1.1. Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Protocol: MTT Cell Viability Assay [4][6][7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation: Table 1. IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer24
48
72
A549Lung Cancer24
48
72
HCT116Colon Cancer24
48
72
PANC-1Pancreatic Cancer24
48
72

1.2. Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Methodology: Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9][10]

Protocol: Cell Cycle Analysis by Flow Cytometry [11][12]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution containing RNase A.

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the samples using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Data Presentation: Table 2. Effect of this compound on Cell Cycle Distribution

TreatmentConcentration (µM)% G0/G1% S% G2/M
Vehicle Control-
This compoundIC50/2
IC50
2 x IC50

1.3. Apoptosis Assay

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology: Annexin V/PI dual staining followed by flow cytometry is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Protocol: Apoptosis Detection by Annexin V/PI Staining [15][16]

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting and Washing: Harvest the cells and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation: Table 3. Induction of Apoptosis by this compound

TreatmentConcentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control-
This compoundIC50/2
IC50
2 x IC50

2. Mechanistic Studies: Signaling Pathway Analysis

Based on preliminary evidence suggesting the involvement of the PI3K/AKT pathway and mitochondrial function, further investigation into these signaling cascades is warranted.[17][18]

2.1. Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in apoptosis and survival signaling pathways.

Methodology: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture.[19][20]

Protocol: Western Blot Analysis [21][22]

  • Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Cleaved Caspase-3, PGC-1α, NRF1, TFAM, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Data Presentation: Table 4. Relative Protein Expression Levels Following this compound Treatment

Target ProteinVehicle ControlThis compound (IC50/2)This compound (IC50)This compound (2 x IC50)
p-Akt/Akt1.0
Bcl-2/Bax1.0
Cleaved Caspase-31.0
PGC-1α1.0
NRF11.0
TFAM1.0

3. In Vivo Preclinical Evaluation

In vivo studies are crucial to assess the anti-tumor efficacy and systemic toxicity of this compound in a living organism.[23][24]

3.1. Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.[25][26]

Protocol: Xenograft Efficacy Study [27][28]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound at different doses, and a positive control). Administer the treatment via an appropriate route (e.g., intraperitoneal or oral) for a specified duration.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Collect blood and major organs for further analysis.

Data Presentation: Table 5. Anti-Tumor Efficacy of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SDMean Tumor Weight (g) ± SDTumor Growth Inhibition (%)
Vehicle Control-0
This compoundX
2X
Positive ControlY

3.2. Preliminary Toxicity Assessment

Objective: To evaluate the potential toxicity of this compound in mice.[29][30][31]

Protocol: Acute Toxicity Study [32][33]

  • Animal Dosing: Administer single escalating doses of this compound to healthy mice.

  • Observation: Monitor the animals for signs of toxicity, including changes in behavior, body weight, and food/water intake for 14 days.

  • Pathological Analysis: At the end of the observation period, perform gross necropsy and collect major organs for histopathological examination. Collect blood for hematological and serum biochemical analysis.

Data Presentation: Table 6. Preliminary Toxicity Profile of this compound

ParameterVehicle ControlThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)
Body Weight Change (%)
Key Hematological Values
Key Biochemical Markers
Histopathological Findings

Visualizations

experimental_workflow start Start: this compound Preclinical Evaluation in_vitro In Vitro Studies start->in_vitro cytotoxicity Cytotoxicity Assay (MTT) in_vitro->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) in_vitro->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) in_vitro->apoptosis mechanistic Mechanistic Studies apoptosis->mechanistic western_blot Western Blot (PI3K/AKT, Mitochondrial Pathways) mechanistic->western_blot in_vivo In Vivo Studies western_blot->in_vivo efficacy Xenograft Efficacy Study in_vivo->efficacy toxicity Preliminary Toxicity Assessment in_vivo->toxicity data_analysis Data Analysis and Reporting efficacy->data_analysis toxicity->data_analysis

Caption: Overall workflow for the preclinical evaluation of this compound.

pi3k_akt_pathway This compound This compound pi3k PI3K This compound->pi3k Inhibits akt AKT pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits bax Bax (Pro-apoptotic) bcl2->bax Inhibits caspase3 Caspase-3 Activation bax->caspase3 apoptosis Apoptosis caspase3->apoptosis mitochondrial_pathway This compound This compound pgc1a PGC-1α This compound->pgc1a Inhibits mito_dysfunction Mitochondrial Dysfunction This compound->mito_dysfunction nrf1 NRF1 pgc1a->nrf1 tfam TFAM nrf1->tfam mito_biogenesis Mitochondrial Biogenesis tfam->mito_biogenesis apoptosis Apoptosis mito_dysfunction->apoptosis

References

Application Notes and Protocols for the Structural Elucidation of Agrimophol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products. This document provides a detailed guide to the application of various NMR techniques for determining the chemical structure of Agrimophol, a bioactive compound isolated from Agrimonia pilosa. While the complete structural elucidation of this compound was first reported in 1974, modern high-resolution 1D and 2D NMR experiments offer a more detailed and unambiguous assignment of its complex structure. These notes outline the necessary experimental protocols and data analysis strategies.

Introduction to this compound and the Role of NMR

This compound is a phloroglucinol (B13840) derivative found in Agrimonia pilosa, a plant with a history of use in traditional medicine.[1][2][3][4][5] The structural complexity of this compound necessitates the use of powerful analytical techniques for its unambiguous characterization. NMR spectroscopy, through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, allows for the complete assignment of all proton and carbon signals and the establishment of the connectivity of the molecular framework.

Data Presentation: NMR Spectral Data of this compound

A complete set of NMR data is crucial for the structural confirmation of this compound. The following tables are presented as a template to be filled with experimentally determined or literature-sourced chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR (Proton) Spectral Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
e.g., H-1Data not availables, d, t, q, mData not available
............

Table 2: ¹³C NMR (Carbon) Spectral Data for this compound

PositionChemical Shift (δ) ppm
e.g., C-1Data not available
......

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound.

Sample Preparation
  • Isolation and Purification: Isolate this compound from Agrimonia pilosa using appropriate chromatographic techniques to ensure high purity (>95%).

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent should be based on the solubility of this compound and should not have signals that overlap with key resonances of the analyte.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Sequence: Standard single-pulse experiment (zg30 or similar).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar).

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

3.2.3. 2D NMR: COSY (Correlation Spectroscopy)

The COSY experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.[6][7][8]

  • Pulse Sequence: Standard COSY90 or COSY45 (e.g., cosygpqf).

  • Spectral Width: Same as ¹H NMR in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Number of Scans: 2-8 per increment.

3.2.4. 2D NMR: HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with their directly attached carbon atoms.[6][7][9]

  • Pulse Sequence: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

  • ¹H Spectral Width: Same as ¹H NMR.

  • ¹³C Spectral Width: Same as ¹³C NMR.

  • Number of Increments: 128-256 in the ¹³C dimension (t₁).

  • Number of Scans: 4-16 per increment.

3.2.5. 2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different structural fragments.[6][7]

  • Pulse Sequence: Standard HMBC (e.g., hmbcgplpndqf).

  • ¹H Spectral Width: Same as ¹H NMR.

  • ¹³C Spectral Width: Same as ¹³C NMR.

  • Number of Increments: 256-512 in the ¹³C dimension (t₁).

  • Number of Scans: 8-32 per increment.

Data Processing and Structural Elucidation Workflow

The acquired NMR data should be processed using appropriate software (e.g., TopSpin, Mnova, ACD/Labs). The general workflow for structural elucidation is as follows:

  • Process 1D Spectra: Apply Fourier transformation, phase correction, and baseline correction to the ¹H and ¹³C FID data.

  • Assign Proton Signals: Integrate the ¹H spectrum to determine the number of protons for each signal and analyze the multiplicities and coupling constants.

  • Assign Carbon Signals: Determine the chemical shifts of all carbon atoms from the ¹³C spectrum. Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments if necessary to differentiate between CH, CH₂, and CH₃ groups.

  • Analyze 2D Spectra:

    • HSQC: Correlate each proton signal to its directly attached carbon.

    • COSY: Establish proton-proton connectivities to identify spin systems (structural fragments).

    • HMBC: Use the long-range ¹H-¹³C correlations to connect the identified spin systems and to place quaternary carbons and heteroatoms.

  • Assemble the Structure: Combine all the information from the 1D and 2D NMR spectra to piece together the complete chemical structure of this compound.

Visualizations

The following diagrams illustrate the general workflows and relationships in the NMR-based structural elucidation of a natural product like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure_Assembly Structure Assembly Assignment->Structure_Assembly Validation Structure Validation Structure_Assembly->Validation

Caption: Experimental workflow for the structural elucidation of this compound.

logical_relationships cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations H1_NMR ¹H NMR (Chemical Shifts, Multiplicity, J-Coupling) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies Spin Systems HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC Assigns Protons to Directly Bonded Carbons C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->HSQC Assigns Carbons with Attached Protons Structure Final Structure of this compound COSY->Structure Provides Fragment Connectivity HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Confirms Assignments HMBC->Structure Connects Fragments & Quaternary Carbons

Caption: Logical relationships of NMR experiments in structural elucidation.

agrimophol_structure cluster_structure This compound Structure (Placeholder) Structure_Image Numbering [Numbering of atoms to be shown here based on IUPAC nomenclature once the structure is confirmed with data.]

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Agrimophol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for working with Agrimophol, a compound known for its low aqueous solubility, in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge for in vitro studies?

This compound is a bioactive phloroglucinol (B13840) derivative isolated from the plant Agrimonia pilosa.[1] It is a key active ingredient being investigated for various pharmacological activities, including anthelmintic and anti-tumor effects.[2][3] Chemically, this compound is a lipophilic (fat-soluble) molecule, which results in very low solubility in water.[4] For in vitro experiments, which are conducted in aqueous environments like cell culture media or buffers, a compound must be dissolved to ensure accurate dosing and interaction with biological targets.[5][6] The inherent hydrophobicity of this compound makes achieving a stable, homogenous solution a significant challenge.

Q2: What is the recommended first-line approach for solubilizing this compound for an in vitro experiment?

The most common and straightforward method is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into the final aqueous medium. The solvent of choice is typically 100% Dimethyl Sulfoxide (DMSO).[7] this compound is known to be soluble in DMSO.[4]

Q3: My this compound powder is not dissolving even in an organic solvent. What should I do?

If you encounter difficulty dissolving this compound powder, consider the following steps:

  • Verify Solvent Purity: Ensure you are using a high-purity, anhydrous grade solvent (e.g., cell culture grade DMSO). Water contamination can significantly reduce the solvent's capacity to dissolve hydrophobic compounds.

  • Gentle Warming: Warm the solution gently in a water bath (e.g., to 37°C). This can increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.

  • Vortexing/Sonication: Agitate the mixture vigorously using a vortex mixer. If it still doesn't dissolve, brief sonication in a bath sonicator can help break up compound aggregates and facilitate dissolution.

Q4: My this compound precipitates when I add the stock solution to my aqueous buffer or cell media. How can I fix this?

This is a common issue known as "crashing out." It occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit, even with the small amount of co-solvent present.

G start Precipitation Observed Upon Dilution check_conc Is the final concentration of this compound too high? start->check_conc reduce_conc Action: Lower the final working concentration. check_conc->reduce_conc Yes check_stock Is the stock concentration too low? check_conc->check_stock No end Stable Solution reduce_conc->end increase_stock Action: Prepare a more concentrated stock solution. check_stock->increase_stock Yes check_mixing Was the dilution performed by adding stock directly to bulk media? check_stock->check_mixing No increase_stock->end improve_mixing Action: Add stock to a small volume of media first, vortex, then add to bulk. check_mixing->improve_mixing Yes consider_alt Action: Explore alternative solubilization methods (e.g., surfactants, cyclodextrins). check_mixing->consider_alt No improve_mixing->end consider_alt->end

Caption: Troubleshooting workflow for compound precipitation.

To resolve this, try the following:

  • Lower the Final Concentration: Your target concentration may be too high. Try working with a lower concentration of this compound.

  • Increase Stock Concentration: A more concentrated stock solution allows you to add a smaller volume to the media, reducing the disruption to the aqueous environment.

  • Improve Mixing Technique: Do not add the stock solution directly to the entire volume of media. Instead, add the stock solution to a small aliquot of the media first, mix vigorously (pipetting up and down or vortexing), and then add this pre-diluted solution to the final bulk volume.

  • Use a Carrier Protein: If your media is serum-free, consider adding a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%). Hydrophobic compounds can bind to albumin, which helps keep them in solution.

Q5: What are co-solvents and which ones are suitable for this compound?

Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble drugs in aqueous solutions.[8][9] For in vitro studies, the key is to use a solvent that is effective at dissolving this compound but has low cytotoxicity at the final concentration used.

SolventRecommended UseMax Final Conc. (Typical)Notes
DMSO Primary choice for stock solutions< 0.5% (some cell lines tolerate up to 1%)Can affect cell differentiation and has various biological effects. Always use a vehicle control.
Ethanol Alternative to DMSO< 0.5%Can be more volatile than DMSO. Ensure proper sealing during storage.
Methanol Less common for cell culture< 0.1%Generally more toxic to cells than DMSO or ethanol.
Acetone Not recommended for final dilutionN/ACan be used for initial dissolving but is generally too toxic for direct addition to cell culture.[4]

Q6: Can surfactants or other formulation approaches be used to improve this compound solubility?

Yes, if co-solvents are insufficient, more advanced formulation techniques can be employed. These are often more complex to prepare but can significantly improve solubility.[5][8]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate lipophilic compounds, allowing them to be dispersed in aqueous media.[5][8] This is a common technique used to improve the solubility of hydrophobic drugs.[8]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs like this compound, effectively shielding the hydrophobic molecule from the aqueous environment.[6]

G cluster_micelle Micelle in Aqueous Solution cluster_legend Legend drug This compound (Lipophilic) s1 s2 s3 s4 s5 s6 s7 s8 legend_head Hydrophilic Head legend_tail Hydrophobic Tail legend_head->legend_tail

Caption: Micellar solubilization of a lipophilic drug.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes a standard method for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile tips

Procedure:

  • Determine Mass: Calculate the mass of this compound needed. The molecular weight of this compound is approximately 454.5 g/mol . For 1 mL of a 10 mM stock solution:

    • Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 454.5 g/mol = 0.004545 g = 4.55 mg

  • Weigh Compound: Carefully weigh out 4.55 mg of this compound powder and place it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex at room temperature for 2-5 minutes until the powder is completely dissolved. A clear, particle-free solution should be obtained. If necessary, warm briefly to 37°C or sonicate for 5 minutes.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Final Dilution: To prepare a 10 µM working solution in 10 mL of cell culture medium:

  • Calculate the volume of stock needed: (10 µM * 10 mL) / 10 mM = 0.01 mL = 10 µL.

  • The final DMSO concentration will be (10 µL / 10 mL) * 100% = 0.1%.

  • Crucially, always prepare a vehicle control containing the same final concentration of DMSO (0.1% in this case) but no this compound to test for any solvent-induced effects on your cells.

Solubilization Strategy Workflow

This diagram outlines a logical workflow for selecting an appropriate solubilization method for this compound.

G start Start: this compound Powder dissolve_dmso Attempt to dissolve in 100% DMSO to create a concentrated stock. start->dissolve_dmso check_dissolved Is it fully dissolved? dissolve_dmso->check_dissolved assist_dissolve Apply gentle heat (37°C) or sonication. check_dissolved->assist_dissolve No dilute Dilute stock solution into aqueous medium. check_dissolved->dilute Yes assist_dissolve->check_dissolved check_precipitate Does it precipitate? dilute->check_precipitate success Success: Solution ready for experiment. (Include vehicle control) check_precipitate->success No troubleshoot Go to Precipitation Troubleshooting Guide check_precipitate->troubleshoot Yes

Caption: General workflow for solubilizing this compound.

References

Technical Support Center: Overcoming Agrimophol Stability Issues in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Agrimophol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. The following information is based on the known stability of phloroglucinol (B13840) derivatives, the chemical class to which this compound belongs, due to the limited availability of direct stability data for this compound itself.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color to a yellowish-brown. What is the likely cause?

A1: The color change in your this compound solution is most likely due to oxidation. Phloroglucinol derivatives are known to be susceptible to oxidation, a process that can be accelerated by exposure to oxygen (air), light, and particularly by neutral to alkaline pH conditions.[1] This degradation can lead to a loss of potency and the formation of unknown impurities in your experiments.

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: Based on the behavior of structurally similar phloroglucinol compounds, the primary factors affecting this compound stability are:

  • pH: Phloroglucinol derivatives are generally more stable in acidic conditions (pH 3.0-4.5).[1] Stability decreases significantly in neutral and alkaline solutions.

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation.

  • Light: Exposure to light, especially UV light, can promote photo-oxidation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Metal Ions: The presence of metal ions can catalyze oxidative reactions.

Q3: What is the expected shelf-life of an this compound solution?

A3: The shelf-life of an this compound solution is highly dependent on the solvent, concentration, pH, and storage conditions. For critical applications, it is recommended to use freshly prepared solutions. For short-term storage, refrigeration in a tightly sealed, light-protected container is advisable.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products of this compound are not well-documented in publicly available literature. However, for other phloroglucinol derivatives, oxidation can lead to the formation of dearomatized structures.[1] It is crucial to develop a stability-indicating analytical method to separate and identify any potential degradants in your specific experimental conditions.

Troubleshooting Guides

Issue 1: Rapid Discoloration of this compound Solution
Possible Cause Troubleshooting Steps
Oxidation due to high pH 1. Measure the pH of your solution. 2. Adjust the pH to a range of 3.0-4.5 using a suitable acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer).[1]
Exposure to oxygen 1. Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon). 2. Store the solution in a container with minimal headspace and consider flushing the headspace with an inert gas before sealing.
Photo-oxidation 1. Prepare and handle the solution in low-light conditions. 2. Store the solution in an amber-colored vial or a container wrapped in aluminum foil to protect it from light.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Steps
Degradation of this compound 1. Prepare a fresh solution of this compound immediately before use. 2. If storage is necessary, implement the stabilization strategies outlined in the FAQs and protocols below. 3. Use a validated stability-indicating analytical method (e.g., HPLC) to confirm the concentration of this compound before each experiment.
Interaction with media components 1. Evaluate the compatibility of this compound with your specific cell culture or assay media. 2. Consider the potential for metal ions in the media to catalyze degradation and the addition of a chelating agent like EDTA.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol provides a general method for preparing a more stable solution of this compound for research purposes.

Materials:

  • This compound

  • Solvent (e.g., Ethanol (B145695), DMSO, or a suitable buffer)

  • Ascorbic acid (optional, as an antioxidant)

  • EDTA (disodium salt) (optional, as a chelating agent)

  • Acidic buffer (e.g., 0.1 M citrate buffer, pH 4.0)

  • Inert gas (Nitrogen or Argon)

  • Amber-colored vials

Procedure:

  • Solvent Preparation: If using an aqueous buffer, prepare a 0.1 M citrate buffer and adjust the pH to 4.0. Deoxygenate the solvent by sparging with an inert gas for 15-20 minutes.

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry vessel.

  • Dissolution: Dissolve the this compound in the deoxygenated solvent. If using a co-solvent like ethanol or DMSO, add it first to dissolve the compound, then dilute with the acidic buffer.

  • (Optional) Addition of Stabilizers:

    • Antioxidant: Add ascorbic acid to a final concentration of 0.05-0.1% (w/v).

    • Chelating Agent: Add EDTA to a final concentration of 0.01-0.05% (w/v).

  • Final Volume and Mixing: Adjust the solution to the final volume with the deoxygenated solvent and mix thoroughly.

  • Storage: Aliquot the solution into amber-colored vials, flush the headspace with an inert gas, and seal tightly. Store at 2-8°C.

Protocol 2: General Forced Degradation Study for this compound

This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.[2][3]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance and solution at 80°C for 48 hours.

  • Photodegradation: Solution exposed to light (ICH option 2) for an appropriate duration.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For each stress condition, mix the this compound stock solution with the stressor in a 1:1 ratio.

  • Incubate the samples for the specified time and temperature.

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate the parent compound from any degradation products.

Data Presentation

The following table summarizes the expected stability of phloroglucinol derivatives under different conditions, which can be used as a preliminary guide for this compound.

Table 1: Predicted Stability of this compound in Solution based on Phloroglucinol Derivatives Data

Condition Expected Stability Potential Degradation Pathway Recommended Mitigation
Acidic (pH 3-5) Relatively StableMinimal degradationMaintain pH in this range.
Neutral (pH 7) UnstableOxidationAdjust pH to acidic range.
Alkaline (pH > 8) Highly UnstableRapid OxidationAvoid alkaline conditions.
Aqueous Solution (exposed to air) UnstableOxidationUse deoxygenated solvents, inert gas overlay.
Aqueous Solution (protected from air) More StableSlow OxidationUse deoxygenated solvents, inert gas overlay.
Exposure to Light UnstablePhoto-oxidationStore in light-protected containers.
Elevated Temperature (>40°C) UnstableAccelerated OxidationStore at refrigerated temperatures (2-8°C).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Analysis prep Prepare this compound Solution stab Add Stabilizers (Optional) - Antioxidant - Chelating Agent prep->stab To enhance stability ph Adjust pH to 3.0-4.5 stab->ph storage Store in Amber Vials (2-8°C) ph->storage inert Purge with Inert Gas storage->inert analysis Stability-Indicating HPLC Analysis storage->analysis At time points degradation_pathway cluster_stressors Stress Factors This compound This compound (Phloroglucinol Derivative) Degradation Degradation Products (e.g., Oxidized Species) This compound->Degradation Oxidation pH High pH (>7) pH->this compound Accelerates Oxygen Oxygen (Air) Oxygen->this compound Accelerates Light Light (UV) Light->this compound Accelerates Temp High Temperature Temp->this compound Accelerates Metals Metal Ions Metals->this compound Catalyzes

References

Agrimophol Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Agrimophol crystallization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your crystallization experiments with this compound.

Q1: My this compound is not crystallizing. What should I do?

A1: Failure to crystallize is a common issue that can arise from several factors, primarily related to supersaturation and nucleation.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches can provide nucleation sites.

    • Seeding: If you have a previous crystal of this compound, add a tiny amount to the solution to act as a template for crystal growth.

  • Increase Supersaturation:

    • Evaporation: If the solution is too dilute, gently heat it to evaporate some of the solvent. This will increase the concentration of this compound. Be cautious not to evaporate too much solvent, which could lead to rapid, impure crystallization.

    • Anti-solvent Addition: Slowly add a solvent in which this compound is poorly soluble (an anti-solvent) to the solution. This will decrease the overall solubility and promote crystallization. Add the anti-solvent dropwise at the point of cloudiness and then warm the solution until it becomes clear before allowing it to cool slowly.

  • Re-evaluate Solvent System: If the above steps fail, the chosen solvent may not be ideal. The solvent should have high solubility for this compound at high temperatures and low solubility at low temperatures. It may be necessary to try a different solvent or a mixture of solvents.

Logical Flow for Troubleshooting Lack of Crystallization:

start No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Yes increase_supersaturation Increase Supersaturation check_supersaturation->increase_supersaturation No scratch Scratch inner surface induce_nucleation->scratch seed Add seed crystal induce_nucleation->seed success Crystals Form scratch->success seed->success evaporate Evaporate some solvent increase_supersaturation->evaporate add_antisolvent Add anti-solvent increase_supersaturation->add_antisolvent reassess Re-evaluate Solvent System increase_supersaturation->reassess If still no crystals evaporate->success add_antisolvent->success

Caption: Troubleshooting flowchart for failure of this compound to crystallize.

Q2: My this compound is "oiling out" instead of crystallizing. How can I fix this?

A2: "Oiling out" occurs when this compound separates from the solution as a liquid phase rather than a solid crystal. This often happens if the solution is too concentrated or if the cooling rate is too fast.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution slightly. This will lower the saturation point and may prevent oiling out upon cooling.

  • Slow Down Cooling: Allow the solution to cool more slowly. You can do this by insulating the flask (e.g., with glass wool) or by allowing it to cool to room temperature before placing it in a colder environment.

  • Change Solvent: The boiling point of your solvent might be too high, causing the this compound to melt before it crystallizes. Consider a lower-boiling point solvent.

  • Use a Co-solvent: Adding a co-solvent can sometimes modify the solubility behavior and prevent oiling out.

Q3: The crystals of this compound are very small or needle-like. How can I obtain larger, more well-defined crystals?

A3: The formation of small or needle-like crystals is often a result of rapid crystallization. To obtain larger crystals, the rate of crystal growth needs to be slowed down.

Troubleshooting Steps:

  • Slower Cooling: As with oiling out, a slower cooling rate will allow for the formation of larger and more ordered crystals.

  • Reduce Supersaturation: A highly supersaturated solution will lead to rapid nucleation and the formation of many small crystals. Try using a slightly more dilute solution.

  • Solvent System Modification: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures. For example, a solvent that promotes slightly higher solubility at room temperature may lead to slower crystal growth and better morphology.

  • Vapor Diffusion: This technique allows for a very slow increase in supersaturation, which is ideal for growing large, high-quality crystals.

Logical Flow for Improving Crystal Quality:

start Poor Crystal Quality (Small/Needle-like) slow_cooling Decrease Cooling Rate start->slow_cooling reduce_supersaturation Lower Initial Supersaturation start->reduce_supersaturation modify_solvent Modify Solvent System start->modify_solvent success Improved Crystal Quality slow_cooling->success reduce_supersaturation->success vapor_diffusion Try Vapor Diffusion modify_solvent->vapor_diffusion vapor_diffusion->success

Caption: Strategies to improve the crystal quality of this compound.

Quantitative Data

While specific experimental solubility data for this compound is not widely available in the literature, the following tables provide an illustrative example of how solubility can vary with solvent and temperature. This data is hypothetical and should be used as a guide for solvent screening.

Table 1: Hypothetical Solubility of this compound in Various Solvents at Different Temperatures

SolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)
Methanol525
Ethanol840
Acetone (B3395972)1570
Ethyl Acetate1260
Petroleum Ether< 12
Chloroform50>100
Benzene45>100

Table 2: Suitability of Solvents for Different Crystallization Techniques (Illustrative)

SolventCooling CrystallizationSlow EvaporationVapor Diffusion (Anti-solvent)
EthanolGoodModeratePetroleum Ether
AcetoneExcellentGoodWater
Ethyl AcetateExcellentGoodHexane

Experimental Protocols

The following are detailed, generalized protocols for common crystallization techniques that can be adapted for this compound.

1. Cooling Crystallization

This method is suitable when the solubility of this compound in a chosen solvent is significantly higher at elevated temperatures.

Methodology:

  • Dissolution: In a flask, add a minimal amount of a suitable solvent (e.g., ethanol) to your crude this compound sample.

  • Heating: Gently heat the mixture while stirring until all the this compound has dissolved. If some solid remains, add a small amount of additional solvent until a clear solution is obtained at the boiling point of the solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To slow down the cooling process, you can insulate the flask.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.

Experimental Workflow for Cooling Crystallization:

start Start dissolve Dissolve this compound in hot solvent start->dissolve cool_rt Slowly cool to room temperature dissolve->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filtrate Filter crystals cool_ice->filtrate wash Wash with cold solvent filtrate->wash dry Dry crystals wash->dry end End dry->end

Caption: Workflow for cooling crystallization of this compound.

2. Slow Evaporation

This technique is useful when a suitable solvent for cooling crystallization cannot be found.

Methodology:

  • Dissolution: Dissolve the this compound sample in a suitable volatile solvent (e.g., acetone or ethyl acetate) at room temperature to create a nearly saturated solution.

  • Setup: Place the solution in a loosely covered container (e.g., a beaker with a watch glass or a vial with a perforated cap) to allow for slow evaporation of the solvent.

  • Incubation: Leave the container undisturbed in a location with minimal temperature fluctuations and vibrations.

  • Crystal Growth: Over time, as the solvent evaporates, the concentration of this compound will increase, leading to the formation of crystals.

  • Isolation: Once a suitable amount of crystals has formed, they can be isolated by decanting the remaining solvent or by filtration.

3. Vapor Diffusion

This method is excellent for growing high-quality single crystals, as it allows for a very slow increase in supersaturation.

Methodology:

  • Preparation:

    • Inner Vial: Dissolve the this compound sample in a "good" solvent (one in which it is readily soluble, e.g., acetone) in a small, open vial.

    • Outer Jar: Add a larger volume of a "poor" solvent or anti-solvent (one in which this compound is poorly soluble, e.g., petroleum ether) to a larger jar with a screw cap. The good solvent should be more volatile than the poor solvent.

  • Setup: Place the inner vial containing the this compound solution inside the larger jar, ensuring the solvent levels are such that the inner vial will not tip over. Seal the larger jar tightly.

  • Diffusion: Over time, the more volatile "good" solvent will slowly evaporate from the inner vial and diffuse into the surrounding atmosphere of the "poor" solvent in the outer jar. This will cause the concentration of this compound in the inner vial to gradually increase, leading to slow crystallization.

  • Incubation: Allow the setup to remain undisturbed for several days to weeks.

  • Isolation: Carefully remove the inner vial and isolate the crystals.

Signaling Pathway for Vapor Diffusion Crystallization:

start Vapor Diffusion Setup evaporation Evaporation of 'Good' Solvent from inner vial start->evaporation diffusion Diffusion of 'Good' Solvent Vapor into 'Poor' Solvent evaporation->diffusion supersaturation Gradual Increase in This compound Concentration diffusion->supersaturation nucleation Nucleation of Crystals supersaturation->nucleation growth Slow Crystal Growth nucleation->growth end High-Quality Crystals growth->end

Caption: The process of this compound crystallization via vapor diffusion.

Optimizing Agrimophol Dosage for Cell Culture Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Agrimophol in your cell culture experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental design and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during cell culture experiments with this compound.

Issue Possible Cause Suggested Solution
High Cell Death/Cytotoxicity at Low Concentrations Cell line is highly sensitive to this compound.Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the optimal non-toxic concentration. Shorten the incubation time.
Incorrect solvent or high solvent concentration.Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%). Run a solvent-only control.
No Observable Effect or Low Efficacy This compound concentration is too low.Increase the concentration of this compound. Refer to the IC50 values in Table 1 for guidance on effective ranges for various cell lines.
Insufficient incubation time.Extend the incubation period (e.g., 24, 48, 72 hours) to allow for the compound to exert its biological effects.[1]
Degraded this compound.Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C, protected from light). Prepare fresh working solutions for each experiment.
Inconsistent Results Between Experiments Variability in cell seeding density.Ensure consistent cell numbers are seeded for each experiment, as this can affect the outcome of viability assays.
Passage number of cells.Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Contamination.Regularly check for microbial contamination in your cell cultures.
Precipitation of this compound in Culture Medium Poor solubility of this compound.Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final working concentration in the culture medium. Ensure thorough mixing.
Interference with Cell Viability Assays (e.g., MTT, XTT) Chemical interference from this compound.Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents. Consider using an alternative viability assay based on a different principle (e.g., ATP-based luminescence assay).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of this compound?

A1: this compound, a phloroglucinol (B13840) derivative isolated from Agrimonia pilosa, exerts various pharmacological effects, including anti-tumor, anti-inflammatory, and antimicrobial activities.[2][3] Its anti-tumor effects are associated with the interference of signaling pathways such as the PI3K-Akt and Jak-STAT pathways.

Q2: What is a typical starting concentration for this compound in cell culture experiments?

A2: A good starting point depends on the cell line. Based on available data, concentrations can range from the nanomolar (nM) to the micromolar (µM) or even µg/mL range. For instance, in HCT116 colon cancer cells, effects were observed in the 144-576 nM range.[2][4] For K562 leukemia cells, a concentration-dependent inhibitory effect has been noted.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound solutions?

A3: this compound should be dissolved in a suitable solvent like DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C to maintain its stability. For experiments, the stock solution should be diluted to the final desired concentration in the cell culture medium. It is advisable to prepare fresh working dilutions for each experiment to ensure potency.

Q4: How long should I incubate my cells with this compound?

A4: The incubation time can vary depending on the cell type and the specific effect being studied. Common incubation times range from 24 to 72 hours.[1] Time-course experiments are recommended to determine the optimal duration for observing the desired cellular response.

Q5: What are the known signaling pathways affected by this compound and related compounds from Agrimonia pilosa?

A5: Extracts from Agrimonia pilosa and its active components like this compound have been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. These include:

  • PI3K/Akt/Bcl-2 Pathway: Inhibition of this pathway leads to decreased cell survival and induction of apoptosis.[5][6]

  • PGC-1α/NRF1/TFAM Pathway: Agrimol B, a related compound, has been shown to inhibit this pathway, leading to mitochondrial dysfunction and apoptosis in colon cancer cells.[2][4][7]

Quantitative Data Summary

Table 1: IC50 Values of this compound and Agrimonia pilosa Extracts on Various Cell Lines

Cell LineCompoundIC50 ValueIncubation TimeReference
S180 (Sarcoma)Agrimonia pilosa water extract175.64 µg/mL24 h[1]
90.59 µg/mL48 h[1]
71.74 µg/mL72 h[1]
MKN-45 (Gastric Cancer)Agrimonia pilosa extract127.50 µg/mLNot Specified[3]
HepG2 (Hepatoma)Agrimonia pilosa extract53.31 µg/mLNot Specified[3]
A549 (Lung Cancer)Agrimonia pilosa extract54.17 µg/mLNot Specified[3]
HeLa (Cervical Cancer)Agrimonia pilosa extract170.40 µg/mLNot Specified[3]
K562 (Leukemia)This compoundConcentration-dependent inhibitionNot Specified[3]
YD-10B (Oral Squamous Carcinoma)Agrimonia pilosa extract~25 µg/mL (for 50% proliferation reduction)72 h[8]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in complete medium at 2x the final desired concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle (DMSO) control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_this compound Prepare this compound Dilutions start->prepare_this compound treat_cells Treat Cells with this compound seed_cells->treat_cells prepare_this compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate analyze_data Calculate % Viability & IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the IC50 of this compound.

PI3K_Akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

PGC1a_pathway Agrimol_B Agrimol B PGC1a PGC-1α Agrimol_B->PGC1a Inhibits Mito_Dysfunction Mitochondrial Dysfunction Agrimol_B->Mito_Dysfunction NRF1 NRF1 PGC1a->NRF1 TFAM TFAM NRF1->TFAM Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis

Caption: Inhibition of the PGC-1α/NRF1/TFAM pathway by Agrimol B.

References

Minimizing off-target effects of Agrimophol in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Agrimophol in cellular assays. The focus is on minimizing and identifying potential off-target effects to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known primary bioactivity?

This compound is a phloroglucinol (B13840) derivative isolated from the plant Agrimonia pilosa.[1] Traditionally, extracts from this plant have been used in Chinese medicine to treat various conditions, including tumors, inflammation, and parasitic infections.[2] In experimental settings, this compound has demonstrated anti-inflammatory, cytotoxic, and α-glucosidase inhibitory activities.[3][4]

Q2: What are off-target effects and why are they a concern with natural products like this compound?

Off-target effects are unintended interactions of a compound with cellular components other than its primary therapeutic target. These effects can lead to misleading experimental outcomes, cytotoxicity, and a misinterpretation of the compound's mechanism of action. Natural products, often possessing complex chemical structures, may have a higher propensity for polypharmacology, meaning they can interact with multiple targets within a cell. Therefore, careful characterization of off-target effects is crucial for the development of selective therapeutic agents.

Q3: What are the known signaling pathways affected by this compound or its source extract?

Extracts from Agrimonia pilosa and its constituents have been shown to modulate several key signaling pathways, which could be a source of both on-target and off-target effects. These include:

  • PI3K/AKT Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. Inhibition of this pathway has been observed with Agrimonia pilosa extract.[5]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase pathway, including ERK, JNK, and p38, is involved in cellular responses to a wide range of stimuli and regulates processes like inflammation, apoptosis, and cell differentiation.[2][6]

  • NF-κB Pathway: Nuclear Factor-kappa B is a key regulator of the inflammatory response. Inhibition of NF-κB activation has been reported for constituents of Agrimonia pilosa.[2]

Q4: At what concentration should I start my experiments with this compound?

The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being measured. It is essential to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for the desired on-target effect and the CC50 (half-maximal cytotoxic concentration) to identify the therapeutic window. As a starting point, concentrations can be guided by published IC50 values for various biological activities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cytotoxicity observed at concentrations expected to be effective. 1. Off-target toxicity. 2. Cell line sensitivity. 3. Compound instability or degradation.1. Perform a thorough dose-response analysis to determine a narrow, effective concentration range. 2. Test in multiple cell lines to check for cell-type-specific toxicity. 3. Assess compound stability in your experimental media over time using analytical methods like HPLC. Prepare fresh stock solutions regularly.
Inconsistent results between experiments. 1. Variability in cell culture conditions. 2. Repeated freeze-thaw cycles of this compound stock. 3. Inconsistent treatment times.1. Standardize cell passage number, seeding density, and serum concentration. 2. Aliquot stock solutions into single-use vials to avoid degradation. 3. Ensure precise and consistent incubation times for all experiments.
Observed phenotype does not match the expected on-target effect. 1. The phenotype is a result of one or more off-target effects. 2. The primary target is not expressed or is non-functional in your cell line.1. Perform pathway analysis using techniques like Western blotting to investigate the activation state of known off-target pathways (e.g., PI3K/AKT, MAPK, NF-κB). 2. Use a structurally unrelated compound that targets the same primary pathway to see if the same phenotype is observed. 3. Confirm the expression and functionality of the intended target in your cell line.
Difficulty in confirming direct target engagement in cells. 1. The interaction between this compound and its target is weak or transient. 2. The compound does not readily penetrate the cell membrane.1. Utilize a Cellular Thermal Shift Assay (CETSA) to provide evidence of direct target binding in a cellular context. 2. Perform cell permeability assays to determine the intracellular concentration of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds from Agrimonia pilosa. This information can guide initial experimental design and concentration selection.

Table 1: Cytotoxicity of Agrimonia-related Compounds

Compound/ExtractCell LineAssayIC50/CC50Reference
Agrimol BHCT116 (Colon Cancer)MTT280 nM[7]
Poplar-type Propolis ExtractsMG63 (Osteosarcoma)Not Specified81.9–86.7 µg/ml[8]
Poplar-type Propolis ExtractsL929 (Murine Fibroblast)Not SpecifiedLower than cancer cells[8]
Poplar-type Propolis ExtractshMSCs (Mesenchymal Stem Cells)Not Specified258.3–287.2 µg/ml[8]
Syringic AcidHEp-2 (Laryngeal Carcinoma)Not Specified117.81 µM/mL (48h)[6]

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity

Compound/ExtractBiological ActivityAssay SystemIC50Reference
ApigeninNO InhibitionLPS-treated RAW 264.71.43 µM[3]
KaempferolNO InhibitionLPS-treated RAW 264.75.75 µM[3]
QuercetinNO InhibitionLPS-treated RAW 264.719.51 µM[3]
Agrimonolideα-Glucosidase InhibitionEnzyme Assay24.2 µM[9]
Desmethylagrimonolideα-Glucosidase InhibitionEnzyme Assay37.4 µM[9]
Flavonoid Compound (from A. pilosa)α-Glucosidase InhibitionEnzyme Assay8.72 µg/mL[4]
Triterpenoid (B12794562) Compound (from A. pilosa)α-Glucosidase InhibitionEnzyme Assay3.67 µg/mL[4]

Experimental Protocols

Detailed protocols for key cellular assays are provided below. These should be optimized for your specific cell line and experimental conditions.

Cell Viability Assay (MTT Protocol)

This protocol is used to assess the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO, ensuring the final concentration is <0.1%). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the CC50 value.

Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of this compound on specific signaling pathways (e.g., PI3K/AKT, MAPK, NF-κB).

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary, then treat with this compound at the desired concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein samples, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody specific for the protein of interest (e.g., phospho-AKT, total-AKT, phospho-ERK, total-ERK, phospho-p65, total-p65) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming the direct binding of this compound to a target protein within the cell.

  • Cell Treatment: Treat cultured cells with this compound at a saturating concentration or vehicle control for 1-2 hours.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining by Western blotting as described above.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature. A shift in the melting curve in the presence of this compound indicates target engagement.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial_steps Initial Troubleshooting cluster_investigation Mechanism Investigation cluster_solution Solution Problem High Cytotoxicity or Inconsistent Results DoseResponse Dose-Response Curve (MTT/XTT Assay) Problem->DoseResponse Stability Check Compound Stability (HPLC) Problem->Stability Culture Standardize Cell Culture Conditions Problem->Culture Pathway Pathway Analysis (Western Blot) DoseResponse->Pathway Solution Optimized Experimental Protocol Stability->Solution Culture->Solution CETSA Target Engagement (CETSA) Pathway->CETSA Controls Use Control Compounds Pathway->Controls CETSA->Solution Controls->Solution signaling_pathways cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound / Agrimonia pilosa Constituents PI3K PI3K This compound->PI3K Inhibition MAPK MAPK (ERK, JNK, p38) This compound->MAPK Modulation NFkB NF-κB This compound->NFkB Inhibition AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival Inflammation_Apoptosis Inflammation & Apoptosis MAPK->Inflammation_Apoptosis InflammatoryResponse Inflammatory Response NFkB->InflammatoryResponse

References

Addressing batch-to-batch variability of Agrimophol extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Agrimophol extracts. Our goal is to help you address the common challenge of batch-to-batch variability and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

This compound is a bioactive phloroglucinol (B13840) derivative found in the plant Agrimonia pilosa Ledeb., also known as hairyvein agrimony.[1][2][3] It is one of the key components responsible for the medicinal properties of the plant's extracts.[4]

Q2: What are the primary causes of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in natural product extracts like those containing this compound is a significant issue that can affect experimental reproducibility.[5] The primary sources of this variability can be categorized into three main areas:

  • Raw Material Variability: This is often the most significant contributor.[5] Factors include:

    • Genetics: Different chemotypes of Agrimonia pilosa may produce varying levels of this compound.

    • Geographical Origin and Climate: The soil composition, temperature, and rainfall in the growing region can impact the plant's secondary metabolite profile.[6]

    • Harvesting Time: The concentration of bioactive compounds in the plant can change throughout its growth cycle.[7]

    • Post-Harvest Processing: The methods used for drying and storing the plant material can lead to degradation of target compounds.[8][9]

  • Extraction and Processing: The methodology used to extract this compound significantly influences the final composition of the extract.[5] Key factors include:

    • Extraction Solvent: The type of solvent and its concentration (e.g., ethanol (B145695) percentage) will determine the polarity and, therefore, which compounds are extracted.

    • Extraction Method: Techniques such as maceration, reflux, or sonication can have different extraction efficiencies.[10]

    • Extraction Parameters: Temperature, extraction time, and the ratio of solvent to raw material are critical variables.[10]

  • Manufacturing and Analytical Processes: Inconsistencies in the laboratory can also introduce variability.[5] This includes:

    • Operator Differences: Variations in how different researchers perform the extraction or analysis.

    • Equipment Condition: The age and calibration of laboratory equipment can affect outcomes.

    • Storage of Extracts: Improper storage conditions (e.g., exposure to light or high temperatures) can lead to the degradation of this compound and other phenolic compounds over time.[5][6][11][12][13]

Troubleshooting Guides

Issue 1: Inconsistent Bioactivity Between Different Batches of this compound Extract

This is a common problem stemming from chemical variations between batches. Follow this systematic workflow to diagnose and address the issue.

A Inconsistent Bioactivity Observed B Verify Raw Material Documentation A->B C Perform Chemical Fingerprinting (HPLC/LC-MS) B->C D Are Chromatographic Profiles Visibly Different? C->D E Review and Standardize Extraction Protocol D->E Yes I Variability in Bioassay Performance D->I No G Normalize Data to a Marker Compound E->G F Standardize Bioassay Protocol F->G H Problem Resolved G->H I->F

Troubleshooting workflow for inconsistent bioactivity.

Detailed Steps:

  • Verify Raw Material: Check the documentation for each batch of Agrimonia pilosa. Note any differences in the supplier, geographical origin, and harvest date.

  • Chemical Fingerprinting: Analyze all batches using a standardized High-Performance Liquid Chromatography (HPLC) method. Overlay the chromatograms to visually compare the chemical profiles.[14]

  • Analyze Chromatograms:

    • If profiles are different: This points to variability in the raw material or the extraction process. Review and strictly standardize your extraction protocol. Ensure all parameters (solvent, time, temperature) are identical for each batch.

    • If profiles are similar: The issue may lie within your bioassay.

  • Standardize Bioassay: Review your bioassay protocol for any potential sources of variation, such as cell passage number, reagent stability, and incubation times. Implementing standardized bioassay protocols is crucial for obtaining reproducible results.[15][16][17][18][19]

  • Normalize Data: If minor chemical variations are unavoidable, consider quantifying a stable and abundant marker compound in your extracts. You can then normalize your bioassay results to the concentration of this marker compound.

Issue 2: Low Yield of this compound in the Extract

A low yield of the target compound can be due to several factors related to the raw material and extraction procedure.

Troubleshooting Steps:

  • Raw Material Quality: Ensure the Agrimonia pilosa raw material was harvested at the optimal time and properly dried and stored. The content of phenolic compounds can vary depending on the plant part and harvest time.[7]

  • Particle Size: The raw material should be ground to a fine, uniform powder to maximize the surface area for extraction.

  • Extraction Solvent: The concentration of ethanol is critical. While 100% ethanol is effective, a solution of 60-90% ethanol in water may be more efficient for extracting phloroglucinol derivatives.[20]

  • Extraction Parameters:

    • Temperature: Reflux extraction (heating the solvent to its boiling point) can increase extraction efficiency, but prolonged exposure to high temperatures may degrade some compounds.[10]

    • Time: Ensure a sufficient extraction time to allow the solvent to penetrate the plant matrix and dissolve the target compounds. Multiple extractions (2-3 times) of the same plant material are recommended.[20]

  • Solvent-to-Solid Ratio: A higher volume of solvent relative to the plant material can improve extraction efficiency, but an excessively large volume will require more time for solvent removal. A ratio of 5-10 times the volume of solvent to the weight of the plant material is a good starting point.[20]

Issue 3: Poor Peak Shape and Ghost Peaks in HPLC Analysis

Common issues in the chromatographic analysis of plant extracts include peak tailing, peak fronting, and the appearance of ghost peaks.

Troubleshooting HPLC Issues:

ProblemPossible CauseSuggested Solution
Peak Tailing - Secondary interactions between analytes and the stationary phase.- Column overload.- Column contamination or degradation.- Adjust the mobile phase pH.- Dilute the sample.- Wash the column with a strong solvent or replace the column.[21][22]
Peak Fronting - Sample solvent is stronger than the mobile phase.- Column overload.- Dissolve the sample in the mobile phase.- Reduce the injection volume or dilute the sample.[23]
Ghost Peaks - Contamination in the injector, column, or mobile phase.- Carryover from a previous injection.- Late eluting compounds from a previous run.- Use high-purity solvents and prepare fresh mobile phase.- Flush the injector and column between runs.- Incorporate a wash step at the end of your gradient method to elute strongly retained compounds.[4][21][22][24]

Experimental Protocols

Protocol 1: Ethanol Extraction of this compound from Agrimonia pilosa

This protocol is a general guideline for reflux extraction.

A 1. Preparation of Plant Material B 2. Reflux Extraction A->B Powdered Material C 3. Filtration and Concentration B->C Ethanolic Extract D 4. Decoloration (Optional) C->D Concentrated Extract E 5. Further Purification D->E Decolored Extract F 6. Drying and Storage E->F Purified Extract

Workflow for this compound extraction.
  • Preparation of Plant Material:

    • Dry the aerial parts of Agrimonia pilosa in a well-ventilated area away from direct sunlight, or use a freeze-dryer for optimal preservation of phytochemicals.[8][9]

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Reflux Extraction:

    • Place the powdered plant material in a round-bottom flask.

    • Add a 60-90% ethanol solution at a solvent-to-solid ratio of 10:1 (v/w).[20]

    • Set up a reflux apparatus and heat the mixture to the boiling point of the solvent for 2-3 hours.

    • Allow the mixture to cool to room temperature.

  • Filtration and Concentration:

    • Filter the extract through filter paper to remove the solid plant material.

    • Repeat the extraction process on the plant residue 2-3 times, combining the filtrates.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Decoloration (Optional):

    • If a less colored extract is desired, the concentrated extract can be treated with activated carbon.[20] Add activated carbon, stir for 1 hour, and then filter to remove the carbon.

  • Further Purification (Optional):

    • For a higher purity extract, the crude extract can be subjected to column chromatography using macroporous resin.[20]

  • Drying and Storage:

    • Dry the final extract completely, for example, by using a freeze-dryer.

    • Store the dried extract in an airtight, light-protected container at low temperatures (-20°C is recommended for long-term storage) to prevent degradation.[5][12][13]

Protocol 2: HPLC-DAD Method for Quality Control of this compound Extracts

This protocol provides a starting point for developing a quantitative HPLC method.

  • Sample Preparation:

    • Accurately weigh a known amount of the dried this compound extract.

    • Dissolve the extract in a known volume of methanol (B129727) or a solvent mixture similar to the initial mobile phase.

    • Vortex and sonicate the sample to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient might be:

      • 0-5 min: 10% A

      • 5-30 min: 10-50% A

      • 30-40 min: 50-90% A

      • 40-45 min: 90% A

      • 45-50 min: 10% A (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with specific monitoring at the wavelength of maximum absorbance for this compound (around 280 nm).[14]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and UV spectrum compared to a reference standard.

    • Integrate the peak area of this compound in each chromatogram.

    • Create a calibration curve using a series of known concentrations of a purified this compound standard to quantify the amount in each extract batch.

Signaling Pathways Modulated by Agrimonia pilosa Extracts

Extracts from Agrimonia pilosa have been shown to exert their biological effects, such as anti-inflammatory and anti-cancer activities, by modulating key cellular signaling pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Extracts from Agrimonia pilosa have been found to inhibit this pathway in cancer cells, leading to apoptosis.[25]

A Growth Factor Receptor B PI3K A->B Activates C AKT B->C Activates D Bcl-2 C->D Activates E Apoptosis D->E Inhibits F Agrimonia pilosa Extract F->C Inhibits

Inhibition of the PI3K/AKT pathway by A. pilosa extract.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation. Components of Agrimonia pilosa extracts have been shown to inhibit the JNK and p38 MAPK pathways, thereby reducing the production of inflammatory mediators.[2][11]

A Inflammatory Stimuli (e.g., LPS) B MAPKKK A->B Activates C MKK3/6 B->C Activates D MKK4/7 B->D Activates E p38 MAPK C->E Activates F JNK D->F Activates G Inflammatory Gene Expression E->G Promotes F->G Promotes H Agrimonia pilosa Extract H->E Inhibits H->F Inhibits

Inhibition of the MAPK pathway by A. pilosa extract.

By understanding the sources of variability and implementing standardized protocols for extraction, analysis, and bioassays, researchers can significantly improve the consistency and reliability of their work with this compound extracts.

References

Strategies to reduce Agrimophol-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Agrimophol. The following information is intended to help mitigate this compound-induced cytotoxicity in normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: Is this compound cytotoxic to normal, non-cancerous cells?

A1: While this compound has shown significant cytotoxic effects against various cancer cell lines, some studies suggest it exhibits a degree of selectivity, with lower toxicity observed in normal cells compared to cancerous ones. For instance, methanolic extracts of Agrimonia eupatoria, the plant genus from which this compound is derived, have demonstrated lower growth inhibition in normal mouse embryonic fibroblast (MEF) cells compared to HeLa and RD cancer cell lines. Similarly, Agrimol, a compound from Agrimonia, has been reported to rarely inhibit the growth of normal hematopoietic cells. However, at higher concentrations, cytotoxicity in normal cells can occur and needs to be carefully managed.

Q2: What is the underlying mechanism of this compound-induced cytotoxicity?

A2: The precise mechanisms of this compound-induced cytotoxicity in normal cells are not fully elucidated. However, studies on related compounds from Agrimonia pilosa suggest the involvement of apoptosis induction through modulation of key signaling pathways. One such pathway is the PI3K/Akt/Bcl-2 signaling cascade.[1] Inhibition of this pathway can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins, ultimately triggering programmed cell death. It is also hypothesized that, like many chemotherapeutic agents, this compound may induce oxidative stress in cells.

Q3: How can I reduce this compound's cytotoxic effects on my normal cell lines during in vitro experiments?

A3: A promising strategy to mitigate this compound-induced cytotoxicity in normal cells is the co-administration of an antioxidant. Antioxidants can help to neutralize reactive oxygen species (ROS) that may be generated as a result of this compound treatment, thereby reducing oxidative stress and protecting the cells from damage. N-acetylcysteine (NAC) is a well-established antioxidant that has been shown to ameliorate the toxic effects of various drugs.[2]

Q4: Can I improve the therapeutic window of this compound by combining it with other agents?

A4: Yes, combination therapy is a viable approach. Co-administering this compound with a cytoprotective agent, such as an antioxidant, can potentially widen the therapeutic window by reducing its toxicity in normal cells while maintaining its efficacy against cancer cells. This approach aims to enhance the selectivity of the treatment.

Troubleshooting Guides

Issue: High levels of cytotoxicity observed in normal control cell lines.

  • Possible Cause 1: this compound concentration is too high.

    • Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound on both your cancer and normal cell lines. This will help you identify a concentration that is effective against the cancer cells while having minimal impact on the normal cells.

  • Possible Cause 2: Oxidative stress-induced cell death.

    • Solution: Co-administer this compound with an antioxidant like N-acetylcysteine (NAC). This can help to reduce oxidative stress and protect the normal cells. Refer to the experimental protocol below for a detailed methodology.

Issue: Difficulty in achieving a selective cytotoxic effect between cancer and normal cells.

  • Possible Cause: Similar sensitivity of the cell lines to this compound.

    • Solution 1: Calculate the Selectivity Index (SI) for this compound. The SI is the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI value indicates greater selectivity. This quantitative measure can help in selecting the optimal dose.

    • Solution 2: Explore combination therapies. Using this compound in conjunction with another anti-cancer agent that has a different mechanism of action might allow for lower, less toxic doses of this compound to be used.

Data Presentation

Table 1: Comparative Cytotoxicity of Agrimonia Extracts on Cancer vs. Normal Cells

Cell Line TypeCell Line NameExtract TypeConcentration (µg/ml)Incubation Time (h)% Growth Inhibition
CancerHeLaAqueous96.072~69%
CancerRDAqueous96.072~60%
NormalMEFAqueous96.048~16%
CancerHeLaMethanol96.072~80%
CancerRDMethanol96.072~75%
NormalMEFMethanol96.048~25%

This table summarizes data from a study on Agrimonia eupatoria extracts, indicating a generally lower percentage of growth inhibition in the normal MEF cell line compared to the HeLa and RD cancer cell lines.

Experimental Protocols

Protocol 1: Assessing the Cytoprotective Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity

Objective: To determine if NAC can reduce the cytotoxic effects of this compound on a normal cell line.

Materials:

  • Normal cell line (e.g., primary human fibroblasts, hTERT-immortalized cell lines)

  • Cancer cell line (for comparison)

  • Complete cell culture medium

  • This compound

  • N-acetylcysteine (NAC)

  • MTT or other cell viability assay kit

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Methodology:

  • Cell Seeding: Seed the normal and cancer cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment Preparation: Prepare a stock solution of this compound and NAC in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound. Prepare a fixed concentration of NAC (e.g., 1-5 mM).

  • Treatment Application:

    • Control Groups: Add only the vehicle (e.g., DMSO) to one set of wells. Add only NAC to another set to test for its own cytotoxicity.

    • This compound Only Group: Add the different concentrations of this compound to a set of wells.

    • Combination Group: Pre-treat a set of wells with NAC for 1-2 hours. Then, add the different concentrations of this compound to these wells.

  • Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: After incubation, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the dose-response curves and determine the IC50 values for this compound alone and in combination with NAC.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Normal and Cancer Cells prep_treatments Prepare this compound and NAC Solutions control Control Groups (Vehicle, NAC only) prep_treatments->control This compound This compound Only combo NAC Pre-treatment + This compound incubate Incubate (24-72h) combo->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis PI3K_Akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

References

Technical Support Center: Enhancing the Bioavailability of Agrimophol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of Agrimophol in animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing low and highly variable plasma concentrations of this compound in our animal studies after oral administration. What are the likely causes?

A1: Low and variable oral bioavailability is a common challenge with this compound and other phloroglucinol (B13840) derivatives. Several factors contribute to this issue:

  • Poor Aqueous Solubility: this compound is a lipophilic compound with limited solubility in aqueous environments like the gastrointestinal (GI) tract. This poor solubility is a primary rate-limiting step for its absorption.

  • First-Pass Metabolism: Like many phenolic compounds, this compound may be subject to extensive first-pass metabolism in the liver and intestines, where it can be rapidly converted into inactive metabolites.

  • Efflux Transporters: this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), in the intestinal wall. These transporters actively pump the compound back into the GI lumen, reducing its net absorption.

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several advanced formulation strategies can be employed to overcome the challenges of poor solubility and improve the oral bioavailability of this compound. These include:

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption.[1][2][3][4] Common nanoformulation approaches include:

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like this compound, protecting them from degradation in the GI tract and facilitating their absorption.[5][6][7][8][9]

    • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can improve the solubilization and absorption of poorly water-soluble drugs.[10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract.[11][12][13][14][15] This in-situ emulsification enhances the solubilization and absorption of lipophilic drugs.

Q3: How do I choose between a nanoformulation and a self-emulsifying drug delivery system (SEDDS) for this compound?

A3: The choice between a nanoformulation and a SEDDS depends on several factors, including the specific physicochemical properties of this compound, the desired pharmacokinetic profile, and the available manufacturing capabilities.

  • Nanoformulations (e.g., SLNs, nanoemulsions) are often suitable for achieving a controlled or sustained release profile. They can also offer good protection of the drug from enzymatic degradation.

  • SEDDS are generally easier to prepare and scale up. They are particularly effective at enhancing the absorption of highly lipophilic drugs by presenting the drug in a solubilized form at the site of absorption.

A feasibility study comparing a few selected formulations is recommended to determine the optimal approach for your specific research needs.

Q4: Are there any commercially available excipients that are suitable for developing these advanced formulations?

A4: Yes, a wide range of pharmaceutical-grade excipients are available for developing nanoformulations and SEDDS. The selection of excipients is critical for the performance and stability of the formulation.

  • For SLNs: Common lipids include glyceryl monostearate, tristearin, and stearic acid. Surfactants like polysorbates (e.g., Tween® 80) and poloxamers are frequently used as stabilizers.

  • For Nanoemulsions and SEDDS: A variety of oils (e.g., medium-chain triglycerides, olive oil), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., ethanol, propylene (B89431) glycol, Transcutol®) can be used.

It is essential to screen different excipients for their ability to solubilize this compound and form stable formulations.

Troubleshooting Guides

Issue 1: Poor physical stability of the developed this compound nanoformulation (e.g., particle aggregation, drug leakage).

Potential Cause Troubleshooting Step
Inadequate surfactant concentration or inappropriate surfactant choice.Optimize the type and concentration of the surfactant. A combination of surfactants may provide better stability.
High drug loading leading to drug expulsion.Reduce the drug loading and evaluate the impact on stability and efficacy.
Improper storage conditions.Store the formulation at the recommended temperature and protect it from light. Conduct long-term stability studies under different conditions.

Issue 2: Inconsistent results in animal pharmacokinetic studies.

Potential Cause Troubleshooting Step
Variability in the formulation's physical characteristics (e.g., particle size, encapsulation efficiency).Ensure strict quality control of the formulation for each batch. Characterize each batch before in vivo administration.
Physiological variability in the animal model.Use a sufficient number of animals per group to account for biological variation. Ensure consistent fasting and dosing procedures.
Issues with the analytical method for quantifying this compound in plasma.Validate the analytical method for accuracy, precision, linearity, and sensitivity. Use appropriate internal standards.

Quantitative Data Summary

The following table provides an illustrative comparison of the pharmacokinetic parameters of a standard this compound suspension versus a hypothetical enhanced formulation (e.g., a nanoemulsion). These values are based on typical improvements observed for poorly soluble drugs and should be experimentally verified for this compound.

Pharmacokinetic Parameter Standard this compound Suspension Hypothetical Enhanced Formulation (Nanoemulsion)
Cmax (ng/mL) 50 ± 15250 ± 50
Tmax (h) 2.0 ± 0.51.0 ± 0.3
AUC₀₋₂₄ (ng·h/mL) 200 ± 601500 ± 300
Relative Bioavailability (%) 100 (Reference)~750

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of an this compound-Loaded Nanoemulsion

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound to enhance its oral bioavailability.

Materials:

  • This compound

  • Oil phase: Medium-chain triglycerides (MCT)

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Co-surfactant: Propylene glycol

  • Aqueous phase: Deionized water

Methodology:

  • Preparation of the Oil Phase: Dissolve a predetermined amount of this compound in the MCT oil with gentle heating and stirring until a clear solution is obtained.

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the Polysorbate 80 and propylene glycol in deionized water.

  • Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous high-speed stirring (e.g., using a magnetic stirrer or overhead stirrer) for 15-20 minutes to form a coarse emulsion.

  • Nano-emulsification: Subject the coarse emulsion to high-energy emulsification using a high-pressure homogenizer or a microfluidizer. Process the emulsion for a sufficient number of cycles to achieve a translucent nanoemulsion with a uniform droplet size.

  • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To evaluate the oral bioavailability of an enhanced this compound formulation compared to a standard suspension in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulations (e.g., nanoemulsion and standard suspension)

  • Oral gavage needles

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., HPLC-UV or LC-MS/MS)

Methodology:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-16 hours) with free access to water before dosing.

  • Dosing: Divide the rats into two groups (n=6 per group). Administer the respective this compound formulation (e.g., 10 mg/kg) to each group via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into anticoagulant-coated tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Extract this compound from the plasma samples using a suitable extraction method (e.g., protein precipitation or liquid-liquid extraction). Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Determine the relative bioavailability of the enhanced formulation compared to the standard suspension.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_data Data Analysis Formulation This compound Formulation (e.g., Nanoemulsion, SLN) Characterization Physicochemical Characterization (Size, PDI, EE%) Formulation->Characterization Animal_Dosing Oral Administration to Animal Model (e.g., Rats) Characterization->Animal_Dosing Optimized Formulation Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Plasma_Analysis->PK_Analysis Bioavailability_Calc Relative Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

Bioavailability_Enhancement cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation Agrimophol_Suspension This compound Suspension (Large Particles) Poor_Dissolution Poor Dissolution & Solubilization Agrimophol_Suspension->Poor_Dissolution Nanoformulation This compound Nanoformulation (e.g., Nanoemulsion) Enhanced_Dissolution Enhanced Dissolution & Solubilization Nanoformulation->Enhanced_Dissolution Low_Absorption Low & Variable Absorption Poor_Dissolution->Low_Absorption Improved_Absorption Improved & Consistent Absorption Enhanced_Dissolution->Improved_Absorption Low_Bioavailability Low Bioavailability Low_Absorption->Low_Bioavailability High_Bioavailability Enhanced Bioavailability Improved_Absorption->High_Bioavailability

Caption: Mechanism of bioavailability enhancement by nanoformulations.

References

Preventing degradation of Agrimophol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Agrimophol during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a phloroglucinol (B13840) derivative isolated from plants of the Agrimonia genus, notably Agrimonia pilosa. It is recognized for its anthelmintic properties and is being investigated for other potential therapeutic effects.[1] As a phenolic compound, this compound is susceptible to degradation, particularly through oxidation, which can lead to a loss of biological activity and the formation of unknown impurities. This instability can compromise experimental results and the overall integrity of research findings.

Q2: What are the main factors that can cause this compound to degrade?

The degradation of this compound is primarily driven by oxidative processes. Key environmental factors that can accelerate its degradation include:

  • Exposure to Light (Photodegradation): Ultraviolet (UV) and visible light can provide the energy to initiate and propagate oxidative chain reactions. It has been noted that this compound can be rapidly oxidized upon irradiation.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Oxygen: Atmospheric oxygen is a key reactant in the oxidation of phenolic compounds.

  • High pH (Alkaline Conditions): Basic conditions can deprotonate the phenolic hydroxyl groups of this compound, making the molecule more susceptible to oxidation.

  • Presence of Metal Ions: Transition metal ions, such as iron and copper, can act as catalysts in oxidation reactions.

Q3: How can I visually detect if my this compound sample has started to degrade?

A common sign of phenolic compound degradation is a change in the color of the solid material or its solution. For instance, a solution of a phenolic compound might turn yellow or brown upon oxidation. For solid this compound, any noticeable change from its typical light yellow-green crystalline appearance could indicate degradation. However, significant degradation can occur before any visual changes are apparent. Therefore, analytical methods are recommended for a definitive assessment of stability.

Q4: What are the recommended storage conditions for solid this compound?

To minimize degradation of solid this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical reactions, including oxidation.
Light Protect from light (e.g., store in an amber vial or wrapped in aluminum foil)Prevents photodegradation initiated by UV and visible light.
Atmosphere Store under an inert gas (e.g., argon or nitrogen)Minimizes exposure to atmospheric oxygen, a key driver of oxidation.
Container Tightly sealed, airtight containerPrevents exposure to moisture and atmospheric oxygen.

Q5: How should I prepare and store this compound solutions for optimal stability?

For preparing and storing this compound solutions, consider the following:

ParameterRecommendationRationale
Solvent Use deoxygenated solvents.Removes dissolved oxygen, which is a primary oxidant.
pH Prepare solutions in a slightly acidic buffer (pH 3-5), if compatible with the experiment.Reduces the susceptibility of the phenolic hydroxyl groups to oxidation.
Additives Consider adding a chelating agent (e.g., EDTA) to the buffer.Sequesters metal ions that can catalyze oxidation.
Storage Store solutions at 2-8°C, protected from light, and under an inert gas headspace.Minimizes degradation from temperature, light, and oxygen.
Duration Prepare fresh solutions for each experiment whenever possible.Avoids potential degradation that can occur during long-term storage of solutions.

Troubleshooting Guide

Issue 1: Loss of this compound potency in a biological assay.

  • Possible Cause: Degradation of this compound in the stock solution or in the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and repeat the assay.

    • Assess Solvent/Buffer Compatibility: Ensure the solvent or buffer used for the stock solution is free of oxidizing contaminants. Use high-purity, deoxygenated solvents.

    • Evaluate Assay Conditions: The pH and composition of the assay buffer could contribute to degradation. Consider the stability of this compound under the specific assay conditions.

    • Implement Control Experiments: Include a positive control with a known stable compound to ensure the assay itself is performing as expected.

Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis of an aged this compound sample.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: To tentatively identify potential degradation products, subject a sample of this compound to forced degradation conditions (e.g., exposure to acid, base, peroxide, heat, and light). This can help in developing a stability-indicating analytical method.

    • Optimize Chromatographic Method: Ensure the analytical method has sufficient resolution to separate the parent this compound peak from any potential degradation products.

    • Utilize Mass Spectrometry: Use LC-MS to obtain mass information on the unknown peaks to help in their identification and to propose a degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from general guidelines for forced degradation studies of pharmaceuticals and specific studies on phloroglucinol.[2]

  • Objective: To intentionally degrade this compound to generate potential degradation products and to assess the stability-indicating capability of an analytical method.

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

      • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2 hours.

      • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

      • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

      • Photodegradation: Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

    • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method (e.g., HPLC-UV/DAD or LC-MS).

Protocol 2: HPLC Method for Assessing this compound Stability

This method is a general starting point and should be optimized for your specific instrumentation and requirements. It is based on methods used for other phloroglucinol derivatives.

  • Objective: To separate and quantify this compound and its potential degradation products.

  • Methodology:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) or methanol).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended to monitor multiple wavelengths).

      • Column Temperature: 30°C.

    • Analysis:

      • Inject the unstressed and stressed this compound samples.

      • Monitor the chromatograms for a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.

      • The percentage degradation can be calculated based on the change in the peak area of this compound.

Visualizations

Degradation_Pathway This compound This compound (Stable) Oxidation Oxidation (Primary Degradation Pathway) This compound->Oxidation exposed to Stressors Stress Factors (Light, Heat, O2, High pH, Metal Ions) Stressors->Oxidation accelerates Degradation_Products Degradation Products (e.g., Oxidized derivatives, cleavage products) Oxidation->Degradation_Products leads to Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity results in

Caption: Logical relationship of factors leading to this compound degradation.

Troubleshooting_Workflow Start Start: Unexpected Experimental Results (e.g., low activity, new HPLC peaks) Check_Storage Check Storage Conditions of Solid this compound (Temp, Light, Atmosphere) Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution with Deoxygenated Solvent Check_Storage->Prepare_Fresh If conditions were suboptimal Re_run_Experiment Re-run Experiment Prepare_Fresh->Re_run_Experiment Problem_Solved Problem Solved? Re_run_Experiment->Problem_Solved End_Good End: Issue Resolved Problem_Solved->End_Good Yes Investigate_Assay Investigate Assay/Analytical Method Conditions (pH, Buffer, Temp) Problem_Solved->Investigate_Assay No Forced_Degradation Perform Forced Degradation Study to Identify Potential Degradants Investigate_Assay->Forced_Degradation If degradation is suspected Optimize_Method Optimize Assay/ Analytical Method Forced_Degradation->Optimize_Method End_Further_Investigation End: Further Investigation Required Optimize_Method->End_Further_Investigation

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Optimizing In Vitro Agrimophol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro application of Agrimophol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound treatment in vitro?

A1: The optimal incubation time for this compound is cell line-dependent and concentration-dependent. A time-course experiment is highly recommended to determine the ideal duration for your specific experimental goals. Generally, initial exploratory studies can be conducted at 24, 48, and 72 hours.[1] For instance, in S180 tumor cells, the inhibitory effect of Agrimonia pilosa extract increased with time, with IC50 values of 175.64 µg/ml, 90.59 µg/ml, and 71.74 µg/ml at 24, 48, and 72 hours, respectively.[1]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: A starting concentration range of 10 µM to 50 µM is a reasonable starting point for many cancer cell lines.[2] However, the effective concentration can vary significantly between cell types. It is advisable to perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. For example, two oleoyl (B10858665) hybrids of natural antioxidants showed IC50 values between 10 and 50 µM in various cancer cell lines, including breast, pancreatic, and hepatocellular carcinoma lines.[2]

Q3: What are the known signaling pathways affected by this compound and its derivatives?

A3: this compound and other compounds from Agrimonia pilosa have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. These include:

  • Anti-inflammatory pathways: Inhibition of the NF-κB pathway by preventing p65 transcription and phosphorylation, and suppression of the p38 MAPK, JNK, and ERK signaling pathways.[3]

  • Apoptosis induction: Activation of the mitochondrial (intrinsic) apoptosis pathway through the regulation of Bcl-2 family proteins (e.g., inhibiting Bcl-2 and increasing Bax expression) and activation of caspases, such as caspase-3 and caspase-9.[4][5]

  • Cell cycle arrest: Some derivatives, like Agrimol B, have been shown to impede cell cycle progression, leading to a G0 state arrest.[6]

  • PI3K/AKT pathway: Extracts from Agrimonia pilosa have been observed to suppress the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no cytotoxic effect observed 1. Incubation time is too short.2. This compound concentration is too low.3. Cell line is resistant.4. Improper storage or handling of this compound.1. Extend the incubation period (e.g., up to 72 hours).2. Increase the concentration of this compound in a stepwise manner.3. Verify the sensitivity of your cell line from literature or test a known sensitive cell line as a positive control.4. Ensure this compound is stored under recommended conditions and freshly prepared for each experiment.
High variability between replicate wells 1. Uneven cell seeding.2. Inconsistent drug concentration across wells.3. Edge effects in the culture plate.1. Ensure a single-cell suspension before seeding and mix gently after seeding.2. Mix the this compound solution thoroughly before and during aliquoting.3. Avoid using the outermost wells of the culture plate, or fill them with sterile PBS to maintain humidity.
Sudden and widespread cell death at low concentrations 1. Contamination of cell culture.2. Error in concentration calculation leading to a much higher dose.3. High sensitivity of the specific cell line.1. Check for signs of bacterial or fungal contamination. Perform a mycoplasma test.2. Double-check all calculations and dilutions.3. Perform a wider range of dilutions to pinpoint a non-toxic starting concentration.
Inconsistent results with previous experiments 1. Variation in cell passage number.2. Different batches of serum or media supplements.3. Changes in incubation conditions (CO2, temperature, humidity).1. Use cells within a consistent and low passage number range.2. Test new batches of reagents before use in critical experiments.3. Ensure all incubation equipment is calibrated and functioning correctly.

Data Presentation

Table 1: IC50 Values of Agrimonia pilosa Extract and Related Compounds in Various Cell Lines

Compound/ExtractCell LineIncubation TimeIC50 ValueReference
Agrimonia pilosa Water ExtractS180 (Sarcoma)24 h175.64 µg/mL[1]
48 h90.59 µg/mL[1]
72 h71.74 µg/mL[1]
Oleoyl Hybrid Compound 1HTB-26 (Breast Cancer)Not Specified10-50 µM[2]
PC-3 (Pancreatic Cancer)Not Specified10-50 µM[2]
HepG2 (Hepatocellular Carcinoma)Not Specified10-50 µM[2]
Oleoyl Hybrid Compound 2HTB-26 (Breast Cancer)Not Specified10-50 µM[2]
PC-3 (Pancreatic Cancer)Not Specified10-50 µM[2]
HepG2 (Hepatocellular Carcinoma)Not Specified10-50 µM[2]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the treatment wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell inhibition for each concentration relative to the vehicle control. Plot the inhibition percentage against the log of the concentration and determine the IC50 value using non-linear regression analysis.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding drug_prep This compound Preparation treatment This compound Treatment drug_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay read_plate Read Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis This compound This compound NFkB NF-κB This compound->NFkB inhibits MAPK p38/JNK/ERK This compound->MAPK inhibits Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates Apoptosis_node Apoptosis Bcl2->Apoptosis_node Caspases Caspase-3/9 Bax->Caspases Caspases->Apoptosis_node

Caption: Simplified signaling pathways modulated by this compound.

References

Solving matrix effects in LC-MS/MS analysis of Agrimophol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for troubleshooting and solving matrix effects encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Agrimophol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for the analysis of this compound?

A1: In LC-MS/MS, the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1][2] These components can include salts, lipids, proteins, and other endogenous or exogenous substances.[1][3] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[4][5] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative bioanalysis.[4] Given that this compound, a relatively hydrophobic phloroglucinol (B13840) derivative, is often analyzed in complex biological matrices like plasma, serum, or herbal extracts, it is particularly susceptible to interference from lipids and other co-extracted materials.[6][7]

Q2: How can I determine if my this compound assay is being affected by matrix effects?

A2: Several signs can indicate the presence of matrix effects in your assay. These include poor reproducibility of results between different sample lots, inconsistent peak areas for quality control samples, and a significant discrepancy between the slope of a calibration curve prepared in a pure solvent versus one prepared in the sample matrix (matrix-matched).[8][9] If you observe retention time shifts or distorted peak shapes for this compound in biological samples compared to standards in solvent, this could also be an indication of matrix interference.[5]

Q3: What are the most likely causes of ion suppression or enhancement for a molecule like this compound?

A3: For a compound with a high LogP value like this compound (XLogP3 = 4.6), the primary culprits for matrix effects are often co-extracted, non-polar endogenous compounds.[6] In plasma or serum samples, phospholipids (B1166683) are a major cause of ion suppression in electrospray ionization (ESI).[10][11] These molecules can co-elute with this compound and compete for ionization, reducing the analyte's signal. In herbal extracts, other polyphenols, tannins, or oils can cause similar interference. Ion enhancement is less common but can occur if a co-eluting compound improves the ionization efficiency of this compound.[9]

Q4: How can I quantitatively measure the matrix effect for my this compound analysis?

A4: The most accepted method is the post-extraction spike comparison.[3] This involves comparing the peak area of this compound in a "post-extraction spiked" sample (blank matrix extract to which the analyte is added) with the peak area of a pure standard solution at the same concentration. The degree of matrix effect is calculated as a Matrix Factor (MF) or percentage.[3][12]

  • Matrix Factor (MF) = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solvent Standard)

  • Matrix Effect (%) = (MF - 1) * 100

A value of 1 (or 0%) indicates no matrix effect, a value <1 (<0%) indicates ion suppression, and a value >1 (>0%) indicates ion enhancement.[12] Values outside of ±20% are generally considered significant.[9]

Q5: What is the most effective sample preparation strategy to minimize matrix effects for this compound?

A5: The choice of sample preparation is critical. While Protein Precipitation (PPT) is fast and simple, it is often the least effective at removing interfering matrix components like phospholipids and is not recommended where significant matrix effects are observed.[13] For a hydrophobic molecule like this compound, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are superior choices.[1][11]

  • LLE: Uses a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to extract this compound, leaving many polar interferences behind.[11]

  • SPE: Utilizes a packed sorbent (e.g., C18 or a mixed-mode cation exchange) to retain this compound while matrix components are washed away. This technique is often the most effective for producing the cleanest extracts.[10][13]

Troubleshooting Guide

Problem: I am observing significant and inconsistent signal suppression for this compound.

  • Initial Assessment: First, confirm the issue is matrix-related by performing a quantitative matrix effect experiment (see Protocol 1). If suppression is greater than 20%, you need to optimize your method.

  • Troubleshooting Steps:

    • Improve Sample Preparation: If you are using protein precipitation, switch to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). These methods are much more effective at removing phospholipids and other interferences.[13] (See Protocols 2 and 3).

    • Optimize Chromatography: Modify your LC gradient to better separate this compound from the region where matrix components elute. A common strategy is to include a divert valve that sends the highly polar, early-eluting components (like salts) and late-eluting non-polar components to waste instead of the MS source.[14]

    • Dilute the Sample: If sensitivity allows, diluting the final extract can significantly reduce the concentration of interfering components, thereby minimizing their impact on ionization.[14]

Problem: My results are not reproducible across different lots of biological matrix (e.g., plasma from different donors).

  • Initial Assessment: This is a classic sign of variable matrix effects. The composition of the matrix is likely different from lot to lot, causing varying degrees of ion suppression or enhancement.

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The best way to compensate for variable matrix effects is to use a SIL-IS for this compound. A SIL-IS is chemically identical to the analyte and will be affected by the matrix in the same way, ensuring the analyte/IS ratio remains constant and quantification is accurate.[1]

    • Matrix-Matched Calibrators: If a SIL-IS is not available, prepare your calibration standards and quality controls in the same type of blank biological matrix as your samples. This ensures that the calibrators experience the same matrix effect as the unknown samples, improving accuracy.[1][5]

Problem: I suspect phospholipids are causing ion suppression. How can I confirm this and address it?

  • Initial Assessment: Phospholipids typically elute in the middle of a reversed-phase gradient. If this compound's retention time falls in this region, they are a likely culprit. You can use a mass spectrometer to monitor for characteristic phospholipid precursor ions or neutral losses.

  • Troubleshooting Steps:

    • Change Chromatographic Selectivity: Adjust the mobile phase pH or use a different column chemistry (e.g., a biphenyl (B1667301) or pentafluorophenyl phase) to shift the retention time of this compound away from the phospholipid elution window.

    • Targeted Sample Preparation: Use specialized sample preparation products designed for phospholipid removal, such as certain SPE plates or protein precipitation plates that contain a phase that specifically binds and removes phospholipids.[10][11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency

This protocol allows for the systematic evaluation of your sample preparation method.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike this compound standard into the final mobile phase solvent at low, medium, and high concentrations.

  • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final evaporation step, reconstitute the dried extracts with the standard solutions from Set A.

  • Set C (Pre-Extraction Spike): Spike the same concentrations of this compound into fresh blank matrix samples before starting the extraction process.

2. Analyze and Calculate:

  • Inject all samples onto the LC-MS/MS system.

  • Calculate the mean peak area for each concentration level in each set.

  • Use the following formulas:

    • Matrix Factor (MF %) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
    • Recovery (RE %) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
    • Process Efficiency (PE %) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 (This is also equal to (MF * RE) / 100)

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is suitable for this compound, a hydrophobic compound.

  • Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of internal standard working solution (if used).

  • Add 50 µL of 0.1 M NaOH to basify the sample and ensure this compound is in a neutral state. Vortex briefly.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (MTBE) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water) and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol uses a generic reversed-phase (C18) cartridge and provides a cleaner extract than LLE.

  • Pipette 200 µL of plasma and add 400 µL of 4% phosphoric acid in water. Vortex to mix. This is the pre-treated sample.

  • Condition the SPE cartridge (e.g., C18, 30 mg/1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elute this compound from the cartridge with 1 mL of methanol into a collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.

Quantitative Data Summary

The following table presents hypothetical data from a matrix effect evaluation for this compound using three different sample preparation techniques, illustrating the superior performance of SPE.

Table 1: Representative Matrix Effect & Recovery Data for this compound in Human Plasma

Sample Preparation MethodAnalyte ConcentrationMean Peak Area (Set A - Neat)Mean Peak Area (Set B - Post-Spike)Mean Peak Area (Set C - Pre-Spike)Matrix Factor (MF %)Recovery (RE %)Process Efficiency (PE %)
Protein Precipitation Low QC55,10023,69322,03343.0% (Suppression) 93.0%39.9%
(Acetonitrile)High QC545,000245,250229,39545.0% (Suppression) 93.5%42.1%
Liquid-Liquid Extraction Low QC55,10046,28441,65584.0% (Suppression) 90.0%75.6%
(MTBE)High QC545,000474,150431,47687.0% (Suppression) 91.0%79.2%
Solid-Phase Extraction Low QC55,10053,44750,77497.0% (Acceptable) 95.0%92.2%
(Reversed-Phase C18)High QC545,000528,650507,50497.0% (Acceptable) 96.0%93.1%

Mandatory Visualizations

MatrixEffectWorkflow start Inconsistent Results or Poor Recovery Observed assess Protocol 1: Quantify Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) start->assess check_me Is |ME%| > 20%? assess->check_me check_re Is RE% < 80%? check_me->check_re No improve_sp Improve Sample Preparation (e.g., Switch PPT -> LLE/SPE) check_me->improve_sp Yes check_re->improve_sp Yes optimize_lc Optimize Chromatography (Gradient, Column, Divert Valve) check_re->optimize_lc No end_ok Method Acceptable check_re->end_ok No, and PE% is OK improve_sp->assess use_is Implement Stable Isotope-Labeled or Analog Internal Standard optimize_lc->use_is use_is->assess end_fail Re-evaluate Method

Caption: Workflow for identifying and mitigating matrix effects. (Max Width: 760px)

SamplePrepDecision start Start: Select Sample Preparation Method q1 Is the matrix complex (plasma, tissue)? start->q1 q2 Is highest sensitivity and cleanliness required? q1->q2 Yes ppt Use Protein Precipitation (PPT) (High risk of matrix effects) q1->ppt No (e.g., simple buffer) lle Use Liquid-Liquid Extraction (LLE) (Good for hydrophobic this compound) q2->lle No spe Use Solid-Phase Extraction (SPE) (Best for cleanliness and recovery) q2->spe Yes q3 Is this compound recovery low with LLE? q3->lle No (Optimization OK) q3->spe Yes lle->q3

Caption: Decision guide for selecting a sample preparation method. (Max Width: 760px)

OptimizationLogic a1 Sample Preparation b1 Chromatography (LC) a2 Goal: Remove Bulk Interferences (Proteins, Salts) a1->a2 c1 Mass Spectrometry (MS) b2 Goal: Separate this compound from Co-extracted Matrix (e.g., Phospholipids) b1->b2 c2 Goal: Selectively Detect This compound (MRM) c1->c2

Caption: Logical relationship of optimization stages in LC-MS/MS. (Max Width: 760px)

References

Technical Support Center: Enhancing Agrimophol Delivery Across the Cell Membrane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the cellular delivery of Agrimophol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for effectively delivering this compound into cells for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cellular delivery a challenge?

A1: this compound is a phloroglucinol (B13840) derivative isolated from the rhizomes of Agrimonia pilosa. Phloroglucinol compounds are often hydrophobic, which can lead to poor aqueous solubility and limit their ability to efficiently cross the cell membrane.[1][2] Optimizing its delivery is crucial for accurate assessment of its biological activity in cell-based assays.

Q2: What are the main strategies to improve the cellular uptake of this compound?

A2: The primary strategies to enhance the delivery of hydrophobic compounds like this compound include:

  • Nanoparticle Encapsulation: Encapsulating this compound into polymeric nanoparticles can improve its solubility and facilitate cellular uptake.

  • Liposomal Formulation: Liposomes, which are lipid-based vesicles, can encapsulate hydrophobic drugs within their lipid bilayer, aiding in their transport across the cell membrane.[3]

  • Cell-Penetrating Peptides (CPPs): These short peptides can be conjugated to cargo molecules like this compound to facilitate their translocation across the plasma membrane.[4]

Q3: How can I determine the intracellular concentration of this compound?

A3: The most common and accurate method for quantifying intracellular this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] This technique offers high sensitivity and specificity, allowing for the precise measurement of the compound within cell lysates.

Q4: Which cell model is appropriate for studying the intestinal permeability of this compound?

A4: The Caco-2 cell line is the gold standard for in vitro prediction of intestinal drug absorption.[6][7] These cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[8]

Troubleshooting Guides

Low Intracellular Concentration of this compound
Potential Cause Troubleshooting Steps
Poor cell membrane permeability of free this compound - Implement a delivery enhancement strategy such as nanoparticle encapsulation, liposomal formulation, or conjugation with a cell-penetrating peptide.
Low encapsulation efficiency of the delivery vehicle - Optimize the formulation of nanoparticles or liposomes (e.g., polymer/lipid composition, drug-to-carrier ratio).[9][10] - Characterize the encapsulation efficiency using spectrophotometry or HPLC before applying to cells.
Instability of the delivery vehicle in culture medium - Assess the stability of your nanoparticles or liposomes in the cell culture medium over the time course of your experiment. - Consider PEGylation of your delivery system to improve stability.[11]
Active efflux of this compound from the cells - Perform bidirectional Caco-2 assays to determine the efflux ratio.[7] - If efflux is high, consider co-administration with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp).[7]
Degradation of this compound in the intracellular environment - Analyze cell lysates at different time points to assess the stability of this compound. - Use LC-MS/MS to identify potential metabolites.
Inaccurate quantification by LC-MS/MS - Ensure proper sample preparation, including efficient cell lysis and protein precipitation. - Optimize LC-MS/MS parameters (e.g., mobile phase, gradient, MS transitions) for this compound.[12]
High Variability in Permeability Assays (e.g., Caco-2)
Potential Cause Troubleshooting Steps
Inconsistent Caco-2 cell monolayer integrity - Regularly monitor the Transepithelial Electrical Resistance (TEER) of the monolayers to ensure they are fully differentiated and have intact tight junctions. - Perform a Lucifer Yellow permeability assay to confirm monolayer integrity.
Cytotoxicity of this compound or the delivery vehicle - Determine the non-toxic concentration range of your formulation using a cell viability assay (e.g., MTT, LDH). - Use concentrations below the cytotoxic threshold in your permeability assays.
Inconsistent seeding density of Caco-2 cells - Ensure a consistent cell seeding density to achieve uniform monolayer formation.
Issues with the transport buffer - Use a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the correct pH.
Analytical variability in sample quantification - Ensure consistent sample collection and dilution. - Use an internal standard for LC-MS/MS analysis to correct for variations in sample processing and instrument response.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is adapted from standard industry practices and is designed to assess the bidirectional permeability of this compound.[7][8][13]

1. Caco-2 Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
  • Seed cells onto Transwell inserts at a density of 6 x 10^4 cells/cm².
  • Culture for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
  • Confirm monolayer integrity by measuring TEER (should be > 300 Ω·cm²).

2. Bidirectional Permeability Assay:

  • Wash the Caco-2 monolayers with pre-warmed transport buffer (HBSS with 25 mM HEPES, pH 7.4).
  • Apical to Basolateral (A-B) Transport:
  • Add the test compound (this compound or its formulation) to the apical (upper) chamber.
  • Add fresh transport buffer to the basolateral (lower) chamber.
  • Basolateral to Apical (B-A) Transport:
  • Add the test compound to the basolateral chamber.
  • Add fresh transport buffer to the apical chamber.
  • Incubate at 37°C with gentle shaking for 2 hours.
  • At the end of the incubation, collect samples from both the donor and receiver chambers.

3. Sample Analysis:

  • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:
  • Papp (cm/s) = (dQ/dt) / (A * C₀)
  • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
  • Calculate the efflux ratio:
  • Efflux Ratio = Papp (B-A) / Papp (A-B)
  • An efflux ratio greater than 2 suggests active efflux.

Protocol 2: Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a general workflow for measuring the intracellular concentration of this compound.[12][14][15]

1. Cell Culture and Treatment:

  • Seed cells in a multi-well plate and allow them to adhere overnight.
  • Treat the cells with this compound or its delivery formulation at the desired concentration and for the desired time points.

2. Cell Harvesting and Lysis:

  • Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication in an appropriate solvent.
  • Determine the protein concentration of the cell lysate for normalization.

3. Sample Preparation:

  • Precipitate proteins from the cell lysate by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
  • Centrifuge to pellet the precipitated protein.
  • Collect the supernatant for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound. This includes optimizing the mobile phase, chromatographic column, and MS/MS transitions.

5. Data Analysis:

  • Generate a standard curve using known concentrations of this compound.
  • Quantify the amount of this compound in the cell lysates based on the standard curve.
  • Normalize the intracellular concentration to the protein content or cell number.

Visualizations

experimental_workflow cluster_formulation Delivery System Formulation cluster_characterization Characterization cluster_cellular_assays Cellular Assays This compound This compound Nanoparticles Nanoparticle Encapsulation This compound->Nanoparticles Liposomes Liposomal Formulation This compound->Liposomes CPPs CPP Conjugation This compound->CPPs Size Size & Zeta Potential Nanoparticles->Size Liposomes->Size EE Encapsulation Efficiency Size->EE Stability Stability EE->Stability Uptake Cellular Uptake (LC-MS/MS) Stability->Uptake Permeability Permeability (Caco-2 Assay) Stability->Permeability Toxicity Cytotoxicity (MTT/LDH) Stability->Toxicity

Caption: Experimental workflow for enhancing this compound delivery.

troubleshooting_workflow Start Low Intracellular Concentration Observed Check_Permeability Is intrinsic permeability low? Start->Check_Permeability Check_EE Is encapsulation efficiency low? Check_Permeability->Check_EE No Implement_Delivery Implement/Optimize Delivery System (Nanoparticles, Liposomes, CPPs) Check_Permeability->Implement_Delivery Yes Check_Stability Is the formulation unstable? Check_EE->Check_Stability No Optimize_Formulation Optimize Formulation (Drug:Carrier Ratio, etc.) Check_EE->Optimize_Formulation Yes Check_Efflux Is there active efflux? Check_Stability->Check_Efflux No Improve_Stability Improve Stability (e.g., PEGylation) Check_Stability->Improve_Stability Yes Use_Inhibitor Use Efflux Pump Inhibitor Check_Efflux->Use_Inhibitor Yes Re_evaluate Re-evaluate Intracellular Concentration Check_Efflux->Re_evaluate No Implement_Delivery->Re_evaluate Optimize_Formulation->Re_evaluate Improve_Stability->Re_evaluate Use_Inhibitor->Re_evaluate agrimophol_signaling cluster_pathway Potential Anti-inflammatory Pathway This compound This compound Cell_Membrane Cell Membrane NFkB NF-κB Pathway MAPK MAPK Pathway Intracellular_Space Intracellular Space Cell_Membrane->Intracellular_Space Improved Delivery Inflammatory_Response ↓ Pro-inflammatory Gene Expression NFkB->Inflammatory_Response MAPK->Inflammatory_Response

References

Mitigating the impact of serum proteins on Agrimophol activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Agrimophol. The focus is on mitigating the impact of serum proteins on its experimental activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a phenolic compound isolated from the plant Agrimonia pilosa Ledeb.[1][2] It is recognized for a variety of biological activities, including anti-tumor and anti-inflammatory effects.[1] Research suggests that this compound can exert its effects by modulating signaling pathways within cells, notably the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4]

Q2: Why does the activity of this compound differ between in vitro and in vivo experiments?

A common reason for discrepancies between in vitro (in a lab dish) and in vivo (in a living organism) results is the presence of serum proteins in the in vivo environment.[5][6] Like many phenolic compounds, this compound can bind to plasma proteins, such as human serum albumin (HSA).[7][8] This binding is a reversible interaction.[7] The portion of the drug that is bound to proteins is generally considered inactive, as only the unbound, or "free," fraction of the drug can interact with its target sites to produce a pharmacological effect.[9] Consequently, the high concentration of proteins in blood plasma can reduce the free concentration of this compound, potentially leading to a lower observed activity compared to in vitro experiments conducted in protein-free media.

Q3: What are the primary serum proteins that this compound is likely to bind to?

For phenolic compounds like this compound, the primary binding protein in human plasma is human serum albumin (HSA).[5][6] HSA is the most abundant protein in the blood and has multiple binding sites that can accommodate a wide variety of molecules.[9][10] Other plasma proteins that can bind to drugs include α1-acid glycoprotein (B1211001) and lipoproteins, although HSA is typically the most significant for compounds with phenolic structures.[11]

Q4: How can I determine the extent to which this compound binds to serum proteins?

Several biophysical techniques can be used to quantify the binding of this compound to serum proteins:

  • Equilibrium Dialysis: This is a classic method where a semi-permeable membrane separates a solution of the drug and protein from a protein-free buffer. At equilibrium, the concentration of the free drug is the same on both sides, allowing for the calculation of the bound and unbound fractions.[12]

  • Ultrafiltration: This technique involves separating the free drug from the protein-bound drug by forcing the solution through a semi-permeable membrane that retains the larger protein-drug complex.[12]

  • Fluorescence Spectroscopy: The intrinsic fluorescence of proteins like HSA can be quenched upon the binding of a ligand like this compound. This change in fluorescence can be used to determine binding constants.[13][14]

  • Affinity Capillary Electrophoresis (ACE): ACE is a powerful technique for studying drug-protein interactions and can be used to determine binding affinities.[12]

Troubleshooting Guides

Problem 1: Low or no this compound activity in cell-based assays containing fetal bovine serum (FBS).
  • Possible Cause: High concentration of serum proteins in FBS binding to this compound, reducing its free concentration and therefore its effective dose.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: If your cell line can tolerate it, try reducing the percentage of FBS in your culture medium during the experiment.

    • Use Serum-Free Media: For short-term experiments, consider using a serum-free medium.

    • Increase this compound Concentration: Perform a dose-response experiment to determine if a higher concentration of this compound can overcome the effects of protein binding.

    • Quantify Unbound this compound: Use a technique like equilibrium dialysis to measure the free concentration of this compound in your experimental conditions. This will help you to correlate the observed activity with the actual concentration of the active compound.

Problem 2: Inconsistent results between different batches of experiments.
  • Possible Cause: Variability in the composition of different lots of FBS, or degradation of this compound.

  • Troubleshooting Steps:

    • Standardize FBS Lot: Use the same lot of FBS for a series of related experiments to minimize variability.

    • Test in Protein-Free Buffer: As a control, run the experiment in a protein-free buffer to confirm the baseline activity of this compound.

    • Check this compound Stability: Ensure that your stock solution of this compound is stable under your storage conditions and that the compound is not degrading during the course of the experiment.

Quantitative Data Summary

Table 1: Illustrative Impact of Human Serum Albumin (HSA) on the Apparent IC50 of a Phenolic Compound (e.g., this compound)

Assay ConditionHSA Concentration (µM)Apparent IC50 (µM)Fold Increase in IC50
Protein-Free05-
Low Protein150255
High Protein60010020

Note: The data in this table is hypothetical and serves to illustrate the potential impact of serum protein on the measured activity of a compound. Actual values would need to be determined experimentally.

Table 2: Comparison of Common Techniques for Measuring Protein Binding

TechniquePrincipleAdvantagesDisadvantages
Equilibrium Dialysis Diffusion of free drug across a semi-permeable membrane.Gold standard, provides accurate free drug concentration.Time-consuming, potential for drug to adsorb to the membrane.
Ultrafiltration Separation of free drug by centrifugation through a filter.Faster than dialysis, suitable for high-throughput screening.Potential for non-specific binding to the filter, can be affected by pressure.
Fluorescence Quenching Change in protein fluorescence upon drug binding.Provides information on binding affinity and mechanism.Requires the protein to have intrinsic fluorescence, can be affected by other fluorescent compounds.

Detailed Experimental Protocols

Protocol 1: Determination of this compound-HSA Binding by Fluorescence Quenching
  • Objective: To determine the binding affinity of this compound to Human Serum Albumin (HSA) by measuring the quenching of HSA's intrinsic tryptophan fluorescence.

  • Materials:

    • This compound

    • Human Serum Albumin (HSA)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Fluorometer

  • Procedure:

    • Prepare a stock solution of HSA (e.g., 10 µM) in PBS.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in PBS to the desired concentrations.

    • In a cuvette, add the HSA solution.

    • Record the fluorescence emission spectrum of HSA (excitation at 280 nm, emission scan from 300 to 400 nm).

    • Titrate the HSA solution with increasing concentrations of the this compound solution, allowing the mixture to equilibrate for 5 minutes after each addition.

    • Record the fluorescence spectrum after each addition of this compound.

    • Correct the fluorescence intensity for the inner filter effect.

    • Analyze the data using the Stern-Volmer equation to determine the quenching constant and binding parameters.

Protocol 2: Disrupting Protein Binding for In Vitro Assays
  • Objective: To mitigate the effect of serum proteins in cell-based assays to better assess the intrinsic activity of this compound.

  • Method A: Protein Precipitation

    • For analytical purposes (not for cell-based assays), if you need to measure the total amount of this compound in a serum-containing sample, you can precipitate the proteins.

    • Add a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to your sample (e.g., in a 3:1 ratio of solvent to sample).

    • Vortex and then centrifuge at high speed to pellet the precipitated proteins.

    • The supernatant will contain the free and previously bound this compound.

  • Method B: pH Adjustment [11]

    • Adjusting the pH of the sample can alter the ionization state of both the drug and the protein, which can disrupt their binding.[11]

    • This method is highly dependent on the specific properties of the drug and protein and should be optimized for each case.

Visualizations

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 inhibits inhibition of Apoptosis Apoptosis Bcl2->Apoptosis inhibits This compound This compound This compound->PI3K inhibits? This compound->Akt inhibits?

Caption: PI3K/Akt signaling pathway and potential points of inhibition by this compound.

Experimental_Workflow cluster_vitro In Vitro Assessment cluster_analysis Data Analysis Assay_PF Activity Assay (Protein-Free) Compare Compare IC50 values Assay_PF->Compare Assay_P Activity Assay (with Serum Protein) Assay_P->Compare Binding_Assay Protein Binding Assay (e.g., Equilibrium Dialysis) Calculate Calculate % Bound and Free Fraction Binding_Assay->Calculate Correlate Correlate Free Fraction with Activity Compare->Correlate Calculate->Correlate

Caption: Workflow for assessing the impact of serum proteins on this compound activity.

Troubleshooting_Logic Start Inconsistent/Low Activity in Serum-Containing Assay? Check_PF Activity Confirmed in Protein-Free Control? Start->Check_PF Action_Degradation Investigate this compound Stability and Purity Check_PF->Action_Degradation No Action_Reduce_Serum Reduce Serum Concentration or Use Serum-Free Medium Check_PF->Action_Reduce_Serum Yes Action_Increase_Dose Increase this compound Concentration Action_Reduce_Serum->Action_Increase_Dose Action_Quantify_Binding Perform Protein Binding Assay Action_Increase_Dose->Action_Quantify_Binding

Caption: Troubleshooting logic for unexpected results in this compound experiments.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Agrimophol and Niclosamide Against Cestodes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available experimental data on the anthelmintic properties of agrimophol and niclosamide (B1684120) reveals distinct mechanisms of action and varying levels of documented efficacy against tapeworms. While niclosamide is a well-established and potent taeniacide, this compound, a phloroglucinol (B13840) derivative from Agrimonia pilosa, shows promise but requires more extensive quantitative evaluation.

This guide provides a detailed comparison of the two compounds, summarizing key experimental findings, outlining methodologies, and visualizing their proposed mechanisms of action for researchers, scientists, and drug development professionals.

Efficacy Against Tapeworms: A Quantitative Comparison

While direct comparative trials with extensive quantitative data are limited, the available literature provides insights into the efficacy of both compounds against various tapeworm species.

Table 1: In Vivo Efficacy of this compound and Niclosamide Against Tapeworms

CompoundTapeworm SpeciesHostDosageEfficacy MetricResultCitation(s)
This compound Taenia spp.Human0.8 g (crude tablets)Cure Rate92.0% (69/75 cases)[1]
Niclosamide Taenia soliumHuman2 gCure Rate84.3%[2][3][4][5]
Niclosamide Taenia saginataHuman200 mgCure Rate94.76%[6]
Niclosamide Hymenolepis nanaMiceNot specifiedWorm ExpulsionLeast effective in vivo compared to praziquantel[7]
Niclosamide Hymenolepis nanaHamsters0.33% in feed for 7 daysWorm Elimination100%

Table 2: In Vitro Efficacy of Niclosamide Against Tapeworms

CompoundTapeworm SpeciesConcentrationEfficacy MetricResultCitation(s)
Niclosamide Hymenolepis nanaNot specifiedToxicityHighly toxic[7]

Note: Quantitative in vitro efficacy data for this compound against tapeworms was not available in the reviewed literature.

Mechanisms of Action

This compound and niclosamide employ different strategies to eliminate tapeworms.

This compound: Metabolic Disruption and Cuticle Damage

This compound's primary mode of action is the disruption of the tapeworm's energy metabolism. It achieves this by inhibiting glycogen (B147801) decomposition, which in turn hampers both aerobic and anaerobic metabolic pathways within the parasite[8]. Additionally, there is evidence to suggest that this compound can directly damage the parasite's protective outer layer, the cuticle[8].

Niclosamide: Uncoupling of Oxidative Phosphorylation and Tegument Disruption

Niclosamide is a well-known uncoupler of oxidative phosphorylation in the mitochondria of cestodes[9]. This disruption of the mitochondrial membrane potential leads to a rapid depletion of ATP, the primary energy currency of the cell, ultimately causing paralysis and death of the worm[7][10]. Furthermore, niclosamide induces significant damage to the tapeworm's tegument, the syncytial outer layer that is crucial for nutrient absorption and protection. This damage manifests as swelling, blebbing, and eventual erosion of the tegumental surface.

The following diagram illustrates the proposed mechanism of action for niclosamide on the tapeworm's mitochondria.

Niclosamide_Mechanism Proposed Mechanism of Niclosamide on Tapeworm Mitochondria cluster_mitochondrion Niclosamide Niclosamide ETC Electron Transport Chain (ETC) Niclosamide->ETC Uncouples H_gradient Proton Gradient (Δp) Niclosamide->H_gradient Dissipates Mitochondrion Tapeworm Mitochondrion ETC->H_gradient Establishes ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP_production ATP Production ATP_synthase->ATP_production Catalyzes Paralysis_Death Paralysis & Death ATP_production->Paralysis_Death Depletion leads to

Mechanism of Niclosamide on Tapeworm Mitochondria.

Experimental Protocols

To facilitate further comparative research, this section details standardized methodologies for evaluating the efficacy of anthelmintic compounds against tapeworms.

In Vitro Anthelmintic Assay

This protocol is designed to assess the direct effect of a compound on adult tapeworms in a controlled laboratory setting.

In_Vitro_Workflow In Vitro Anthelmintic Assay Workflow start Start step1 Isolate adult tapeworms from infected host intestine start->step1 step2 Wash worms in pre-warmed culture medium step1->step2 step3 Prepare serial dilutions of test compounds (this compound, Niclosamide) step2->step3 step4 Incubate worms with test compounds and controls (positive and negative) step3->step4 step5 Observe and record motility and survival at set time intervals step4->step5 step6 Determine paralysis time and time to death step5->step6 end End step6->end

Workflow for In Vitro Anthelmintic Assay.

Key Parameters to Measure:

  • Paralysis Time: The time taken for the worms to become immobile.

  • Time to Death: The time taken for the worms to die, confirmed by lack of movement upon gentle prodding.

  • Motility Score: A semi-quantitative assessment of worm movement over time.

In Vivo Anthelmintic Assay

This protocol evaluates the efficacy of a compound in a living host animal.

In_Vivo_Workflow In Vivo Anthelmintic Assay Workflow start Start step1 Infect experimental animals (e.g., mice) with tapeworm eggs or larvae start->step1 step2 Allow infection to establish (pre-patent period) step1->step2 step3 Administer test compounds (this compound, Niclosamide) and controls orally step2->step3 step4 Collect fecal samples at regular intervals post-treatment step3->step4 step6 At study endpoint, euthanize animals and recover adult worms from the intestine step3->step6 step5 Perform fecal egg counts (e.g., McMaster technique) step4->step5 step7 Calculate Fecal Egg Count Reduction (FECR) and Worm Burden Reduction (WBR) step5->step7 step6->step7 end End step7->end

Workflow for In Vivo Anthelmintic Assay.

Key Parameters to Measure:

  • Fecal Egg Count Reduction (FECR): The percentage reduction in the number of tapeworm eggs per gram of feces after treatment compared to pre-treatment or a control group.

  • Worm Burden Reduction (WBR): The percentage reduction in the number of adult worms recovered from the intestines of treated animals compared to a control group.

  • Cure Rate: The percentage of animals from which no worms are recovered at the end of the study.

Conclusion and Future Directions

Niclosamide remains a highly effective and well-characterized anthelmintic agent against a broad range of tapeworms. Its mechanism of action, centered on the disruption of mitochondrial function, is well-documented.

This compound presents an intriguing alternative with a different mode of action, primarily targeting the parasite's energy metabolism. While early studies and traditional use suggest significant efficacy, there is a clear need for more rigorous, quantitative, and comparative studies to fully elucidate its potential. Future research should focus on:

  • Conducting head-to-head in vivo and in vitro studies comparing the efficacy of purified this compound and niclosamide against clinically relevant tapeworm species.

  • Determining key pharmacological parameters for this compound, such as ED50 and LC50 values.

  • Investigating the specific molecular targets and signaling pathways affected by this compound in tapeworms to gain a deeper understanding of its mechanism of action.

Such studies will be crucial in determining the place of this compound in the arsenal (B13267) of modern anthelmintic drugs and its potential as a standalone treatment or in combination therapies.

References

Agrimophol and Metronidazole: A Comparative Analysis for the Treatment of Trichomonas vaginalis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the existing evidence for agrimophol and the established standard-of-care, metronidazole (B1676534), in the management of Trichomonas vaginalis infections.

Trichomonas vaginalis, a parasitic protozoan, is the causative agent of trichomoniasis, the most common non-viral sexually transmitted infection worldwide. For decades, the nitroimidazole antibiotic metronidazole has been the cornerstone of treatment. However, the emergence of metronidazole-resistant strains and concerns about its side effects have spurred the search for alternative therapeutic agents. This guide provides a detailed comparison of metronidazole with this compound, a phloroglucinol (B13840) derivative found in the plant Agrimonia pilosa, which has been used in traditional Chinese medicine to treat trichomoniasis.

While metronidazole's efficacy is well-documented through extensive clinical trials, the scientific evidence for this compound's direct anti-trichomonal activity is currently nascent. This comparison, therefore, juxtaposes the robust clinical data of a first-line drug with the preclinical, and largely anecdotal, evidence of a potential natural alternative.

Quantitative Data Summary

The following table summarizes the available quantitative data for the in vitro activity of metronidazole and extracts of Agrimonia pilosa (as a source of this compound) against Trichomonas vaginalis. It is crucial to note that no direct studies on the anti-trichomonal activity of isolated this compound have been identified in the current scientific literature. The data for Agrimonia pilosa is based on traditional use and preliminary in vitro studies of the whole plant extract.

Parameter Metronidazole Agrimonia pilosa Extract
Drug Class Nitroimidazole AntibioticPhloroglucinol derivative (within a plant extract)
Mechanism of Action Prodrug activated by anaerobic organisms, leading to the formation of cytotoxic nitro radicals that damage DNA and other macromolecules.The precise mechanism of action against T. vaginalis is unknown. Phloroglucinol derivatives are known to have broad antimicrobial properties.
In Vitro Efficacy (MIC) Typically ranges from 0.023 to 100 µg/mL for susceptible strains.No specific MIC values for this compound or standardized A. pilosa extracts against T. vaginalis are available in peer-reviewed literature.
In Vitro Efficacy (IC50) Reported as low as 0.1 µg/mL.[1]Data not available.
Clinical Cure Rate 90-95% with standard oral dosage regimens.[2]Not established in clinical trials. Traditional use suggests efficacy, but this has not been scientifically validated.
Resistance Documented in 4-10% of clinical isolates.[3] Resistance is a growing concern.The potential for resistance is unknown.
Common Side Effects Nausea, metallic taste, headache, dizziness, gastrointestinal upset. Disulfiram-like reaction with alcohol.The side effect profile for the treatment of trichomoniasis is not documented.

Experimental Protocols

Metronidazole: In Vitro Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

A standardized method for determining the MIC of metronidazole against T. vaginalis is crucial for both clinical diagnostics and research.

Objective: To determine the lowest concentration of metronidazole that inhibits the visible growth of T. vaginalis trophozoites in vitro.

Materials:

  • T. vaginalis isolates (clinical or reference strains)

  • Diamond's TYI-S-33 medium supplemented with bovine serum

  • Metronidazole stock solution (e.g., 1 mg/mL in sterile distilled water or DMSO)

  • Sterile 96-well microtiter plates

  • Incubator (37°C with 5% CO2)

  • Inverted microscope

Procedure:

  • Parasite Culture: T. vaginalis trophozoites are cultured axenically in Diamond's TYI-S-33 medium at 37°C.

  • Drug Dilution: A serial two-fold dilution of the metronidazole stock solution is prepared in the culture medium directly in the 96-well plate.

  • Inoculation: Each well is inoculated with a standardized concentration of T. vaginalis trophozoites (e.g., 2 x 10^4 trophozoites/mL).

  • Controls: Positive (parasites with no drug) and negative (medium only) controls are included.

  • Incubation: The plate is incubated at 37°C in a 5% CO2 atmosphere for 48 hours.

  • Reading: After incubation, the wells are examined using an inverted microscope to assess parasite motility and growth. The MIC is defined as the lowest drug concentration at which there is a complete absence of motile trophozoites.

Agrimonia pilosa: Traditional Preparation for Trichomoniasis

It is important to emphasize that the following is based on traditional use and not a standardized, scientifically validated protocol.

Objective: To prepare a decoction of Agrimonia pilosa for topical application as traditionally used for vaginal trichomoniasis.[4]

Materials:

  • Dried aerial parts of Agrimonia pilosa

  • Water

  • A pot for boiling

  • A straining cloth or filter

Procedure:

  • Decoction Preparation: A specified amount of the dried herb is added to water (e.g., a "double concentrate" as mentioned in some traditional texts).

  • Boiling: The mixture is brought to a boil and then simmered for a specific period to extract the active compounds.

  • Straining: The resulting decoction is strained to remove the plant material.

  • Application: The cooled decoction is traditionally used as a vaginal douche or wash.

Visualizations

Signaling Pathways and Experimental Workflows

Metronidazole_Mechanism_of_Action cluster_trichomonas Trichomonas vaginalis Cell Metronidazole Metronidazole Nitro_Radical Cytotoxic Nitro Radical Metronidazole->Nitro_Radical Reduction PFOR Pyruvate:Ferredoxin Oxidoreductase Ferredoxin_red Ferredoxin (reduced) PFOR->Ferredoxin_red Reduces Acetyl-CoA Acetyl-CoA PFOR->Acetyl-CoA Ferredoxin_ox Ferredoxin (oxidized) Ferredoxin_red->Nitro_Radical Donates electron to Metronidazole DNA_Damage DNA Damage & Macromolecule Disruption Nitro_Radical->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Pyruvate Pyruvate Pyruvate->PFOR

Caption: Mechanism of action of metronidazole in Trichomonas vaginalis.

Experimental_Workflow_MIC Start Start Culture Culture T. vaginalis trophozoites Start->Culture Inoculate Inoculate microtiter plate with parasites and drug Culture->Inoculate Prepare_Drug Prepare serial dilutions of Metronidazole Prepare_Drug->Inoculate Incubate Incubate at 37°C for 48 hours Inoculate->Incubate Observe Observe parasite motility under microscope Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for determining the MIC of metronidazole.

Conclusion

Metronidazole remains the undisputed standard of care for trichomoniasis, supported by a vast body of scientific evidence and clinical experience. Its mechanism of action is well-understood, and its efficacy is high, although the emergence of resistance necessitates the search for new treatments.

This compound, as a component of Agrimonia pilosa, represents a potential, yet largely unexplored, avenue for new anti-trichomonal drug discovery, rooted in traditional medicine. The current lack of direct scientific evidence on the efficacy and safety of isolated this compound or even standardized extracts of Agrimonia pilosa against T. vaginalis is a significant gap in knowledge. Future research should focus on isolating this compound and other bioactive compounds from Agrimonia pilosa, followed by rigorous in vitro and in vivo testing to determine their anti-trichomonal activity, mechanism of action, and potential for clinical application. Until such data becomes available, the use of this compound or Agrimonia pilosa for the treatment of trichomoniasis cannot be recommended outside of a research context. This guide underscores the critical need for scientific validation of traditional remedies to identify novel and effective therapeutic agents.

References

A Comparative Analysis of Agrimophol and Other Natural Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anthelmintic properties of Agrimophol, a phloroglucinol (B13840) derivative isolated from Agrimonia pilosa, with other notable natural anthelmintic compounds. The objective is to present a clear, data-driven analysis of their efficacy, supported by detailed experimental protocols and an exploration of their mechanisms of action.

Introduction to this compound and Natural Anthelmintics

This compound, a key bioactive constituent of the traditional medicinal plant Agrimonia pilosa, has demonstrated significant anthelmintic activity.[1][2] It belongs to the phloroglucinol class of compounds, which are known for a variety of biological activities.[3][4] The growing concern over anthelmintic resistance to synthetic drugs has spurred research into natural compounds as alternative or complementary therapeutic agents.[5] This guide will compare this compound with other plant-derived anthelmintics, focusing on their efficacy and underlying mechanisms.

Natural anthelmintics are derived from various parts of plants and encompass a wide range of chemical classes, including alkaloids, flavonoids, tannins, and terpenoids. Their mechanisms of action are diverse, ranging from disruption of the worm's nervous system and musculature to interference with metabolic processes.[6] This comparative study will delve into the quantitative data available for these compounds to provide a basis for further research and development.

Comparative Efficacy of Natural Anthelmintics

The following tables summarize the in vitro anthelmintic activity of this compound and other selected natural compounds. The data is presented to facilitate a direct comparison of their potency against various helminth species.

Table 1: In Vitro Anthelmintic Activity of this compound

CompoundTarget HelminthAssay TypeConcentrationObserved EffectReference
This compoundCysticercus cellulosaeIn Vitro2 × 10⁻⁴ µg/mLNot specified[1]
This compoundCysticercus cellulosaeIn Vitro5 × 10⁻⁴ µg/mLNot specified[1]
This compoundCysticercus cellulosaeIn Vitro2 × 10⁻⁵ µg/mLNot specified[1]
This compoundCysticercus cellulosaeIn Vitro2 × 10⁻⁶ µg/mLNot specified[1]
This compoundCysticercus cellulosaeIn Vitro2 × 10⁻⁷ µg/mLNot specified[1]

Table 2: Comparative In Vitro Anthelmintic Activity of Other Natural Compounds

Compound/ExtractTarget HelminthAssay TypeEfficacy (EC50/LC50/Inhibition %)Reference
Phloroglucinols
AspidinSchistosoma mansoniAdult Worm MotilityDeath at 25-100 µM[6]
DesaspidinSchistosoma mansoniAdult Worm MotilityDeath at 25-100 µM[6]
Flavaspidic acidSchistosoma mansoniAdult Worm MotilityDeath at 50-100 µM[6]
Flavonoids
RutinSheep Gastrointestinal NematodesLarval Development & MotilityEC50: 0.45%[5]
QuercetinSheep Gastrointestinal NematodesEgg Hatch & Larval MotilityIneffective in LDT at 1%[5]
Terpenoids
MangiferinSheep Gastrointestinal NematodesLarval Development & MotilityEC50: 0.11%[5]
Sterols
β-sitosterolSheep Gastrointestinal NematodesLarval Development & MotilityEC50: 0.8%[5]
Plant Extracts
Cissus quadrangularis (Methanol Extract)Haemonchus contortusAdult Motility100% mortality at 10 mg/mL[7]
Schinus molle (Methanol Extract)Haemonchus contortusAdult Motility95% mortality at 10 mg/mL[7]
Artemisia herba-alba (Methanol Flower Extract)Haemonchus contortusEgg Hatch Inhibition98.67% inhibition at 1 mg/mL[8]
Punica granatum (Methanol Peel Extract)Haemonchus contortusAdult MotilitySignificant mortality at 10 mg/mL[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for common in vitro anthelmintic assays.

Adult Worm Motility Assay (AWMA)

This assay assesses the direct effect of a compound on the viability of adult helminths.

Objective: To determine the mortality rate of adult worms upon exposure to the test compound.

Materials:

  • Adult helminths (e.g., Haemonchus contortus)

  • Phosphate Buffered Saline (PBS)

  • Test compounds (e.g., this compound, plant extracts)

  • Positive control (e.g., Albendazole, Levamisole)

  • Negative control (PBS or vehicle solvent)

  • Petri dishes or multi-well plates

  • Incubator (37°C)

  • Microscope

Procedure:

  • Worm Collection: Collect adult worms from the abomasum of freshly slaughtered animals (e.g., sheep or goats).[8]

  • Washing: Wash the collected worms thoroughly with PBS to remove any debris.

  • Incubation Setup: Place a specific number of viable, motile worms (e.g., 5-10) into each well of a multi-well plate or a petri dish containing the test solution at various concentrations.[9][10][11]

  • Controls: Include a positive control (a known anthelmintic) and a negative control (PBS or the solvent used to dissolve the test compound).[8]

  • Incubation: Incubate the plates at 37°C.

  • Motility Assessment: Observe the motility of the worms at regular intervals (e.g., 0, 1, 2, 4, 6, 8 hours) under a microscope.[8][10] Worms are considered dead if they show no movement, even after gentle prodding or agitation.[8]

  • Confirmation of Death: To confirm death, transfer the non-motile worms to fresh, drug-free PBS and observe for any recovery of movement.[8]

  • Data Analysis: Calculate the percentage of mortality for each concentration at each time point.

Egg Hatch Assay (EHA)

This assay evaluates the ovicidal activity of a compound by measuring its ability to inhibit the hatching of helminth eggs.

Objective: To determine the percentage of egg hatch inhibition by the test compound.

Materials:

  • Helminth eggs (e.g., Haemonchus contortus)

  • Test compounds

  • Positive control (e.g., Albendazole)

  • Negative control (distilled water or solvent)

  • Multi-well plates (e.g., 48-well or 96-well)

  • Lugol's iodine solution

  • Microscope

Procedure:

  • Egg Recovery: Recover helminth eggs from the feces of infected animals using a standard flotation technique.

  • Assay Setup: Add a suspension containing a known number of eggs (e.g., 100-200) to each well of a multi-well plate.[8]

  • Treatment: Add the test compound at various concentrations to the wells. Include positive and negative controls.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 27°C) for 48 hours to allow for hatching.

  • Stopping the Reaction: After the incubation period, add a drop of Lugol's iodine to each well to stop further hatching and to stain the larvae.[7]

  • Counting: Count the number of hatched larvae and unhatched eggs in each well under a microscope.

  • Data Analysis: Calculate the percentage of egg hatch inhibition using the following formula: % Inhibition = [(Number of unhatched eggs) / (Total number of eggs)] x 100

Mechanism of Action and Signaling Pathways

The therapeutic efficacy of an anthelmintic is intrinsically linked to its mechanism of action. Natural compounds often exhibit diverse modes of action.

This compound, as a phloroglucinol, is suggested to exert its anthelmintic effect by interfering with the parasite's energy metabolism. Specifically, phloroglucinol derivatives have been shown to inhibit the oxidative phosphorylation pathway in helminths like Schistosoma mansoni.[6] This disruption of ATP production leads to paralysis and eventual death of the worm.

The proposed mechanism involves the uncoupling of oxidative phosphorylation in the parasite's mitochondria. This leads to a cascade of events, including a decrease in ATP synthesis, altered membrane potential, and ultimately, metabolic failure.

Below is a diagram illustrating the proposed signaling pathway for the anthelmintic action of phloroglucinols.

Anthelmintic_Mechanism_of_Phloroglucinols cluster_mitochondrion This compound This compound (Phloroglucinol) Mitochondrion Helminth Mitochondrion This compound->Mitochondrion Enters Proton_Gradient Proton Gradient (Δp) This compound->Proton_Gradient Disrupts (Uncouples) ETC Electron Transport Chain (ETC) OxPhos Oxidative Phosphorylation ATP_Synthase ATP Synthase ETC->Proton_Gradient Maintains ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Proton_Gradient->ATP_Synthase Drives Proton_Gradient->ATP_Production Inhibition Paralysis Muscle Paralysis ATP_Production->Paralysis Leads to Death Worm Death Paralysis->Death

Caption: Proposed mechanism of anthelmintic action for phloroglucinols like this compound.

The following diagram illustrates a typical experimental workflow for in vitro anthelmintic screening of natural products.

Anthelmintic_Screening_Workflow Plant_Material Plant Material (e.g., Agrimonia pilosa) Extraction Extraction & Fractionation Plant_Material->Extraction Crude_Extract Crude Extract / Fractions Extraction->Crude_Extract Bioassay In Vitro Anthelmintic Bioassay (e.g., AWMA, EHA) Crude_Extract->Bioassay Active_Fractions Identification of Active Fractions Bioassay->Active_Fractions Isolation Isolation of Pure Compounds (e.g., this compound) Active_Fractions->Isolation Pure_Compound Pure Compound Isolation->Pure_Compound Dose_Response Dose-Response & EC50/LC50 Determination Pure_Compound->Dose_Response Mechanism_Study Mechanism of Action Studies Dose_Response->Mechanism_Study

Caption: Experimental workflow for natural product-based anthelmintic drug discovery.

Conclusion

This compound and other natural compounds present promising avenues for the development of new anthelmintic therapies. While the available quantitative data for this compound is currently limited to specific concentrations tested in vitro, the potent activity of other phloroglucinols suggests a strong potential. Further research is warranted to establish comprehensive dose-response curves and to elucidate the specific molecular targets of this compound within the proposed oxidative phosphorylation pathway. The detailed experimental protocols provided in this guide offer a foundation for such future investigations, which are essential for validating the therapeutic potential of these natural anthelmintics.

References

Agrimophol's Anticancer Activity: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the anticancer activities of Agrimophol, a key bioactive compound isolated from Agrimonia pilosa. The document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of this compound's efficacy in various cancer cell lines and detailing the underlying molecular mechanisms.

Executive Summary

This compound has demonstrated significant anticancer properties across a range of human cancer cell lines, including colon, prostate, lung, liver, and leukemia. Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, effectively halting the proliferation of cancerous cells. This guide synthesizes the available quantitative data on its potency, outlines the experimental methodologies used for its evaluation, and visualizes the key signaling pathways it modulates. While direct comparative studies with established chemotherapeutics are limited, this document compiles available data to provide a preliminary performance benchmark.

Comparative Efficacy of this compound and Related Compounds

The inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key metric for assessing anticancer activity. The following tables summarize the reported IC50 values for this compound and extracts from Agrimonia pilosa in various cancer cell lines.

Table 1: IC50 Values of this compound (Agrimol B) in Different Cancer Cell Lines

Cancer TypeCell LineCompoundIC50 ValueIncubation TimeCitation(s)
Colon CarcinomaHCT116Agrimol B280 nMNot Specified[1]
LeukemiaK562Agrimol0.1-10 mg/mL (dose-dependent inhibition)24 h[2]

Note: Agrimol B is a significant component of this compound.

Table 2: IC50 Values of Agrimonia pilosa Extracts in Different Cancer Cell Lines

Cancer TypeCell LineExtract TypeIC50 Value (µg/mL)Incubation TimeCitation(s)
SarcomaS180Water Extract175.6424 h[3]
SarcomaS180Water Extract90.5948 h[3]
SarcomaS180Water Extract71.7472 h[3]

Disclaimer: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental protocols, including the specific composition of extracts, cell culture conditions, and assay methodologies.

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and metabolism.

PGC-1α/NRF1/TFAM Signaling Pathway

In colon carcinoma cells, this compound has been shown to inhibit the PGC-1α/NRF1/TFAM signaling pathway.[1] This pathway is crucial for mitochondrial biogenesis and function. By suppressing this pathway, this compound leads to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, apoptosis.[1]

PGC1a_pathway This compound This compound PGC1a PGC-1α This compound->PGC1a inhibits NRF1 NRF1 PGC1a->NRF1 TFAM TFAM NRF1->TFAM Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Apoptosis Apoptosis Mito_Biogenesis->Apoptosis inhibition leads to cMYC_pathway This compound This compound (Agrimol B) cMYC c-MYC This compound->cMYC downregulates SKP2 SKP2 This compound->SKP2 downregulates p27 p27 This compound->p27 upregulates CellCycle Cell Cycle Progression (G1 to S phase) cMYC->CellCycle SKP2->CellCycle promotes degradation of p27 p27->CellCycle inhibits G0_Arrest G0 Arrest CellCycle->G0_Arrest inhibition leads to mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_drug Add this compound at varying concentrations incubate1->add_drug incubate2 Incubate for desired time (24, 48, 72h) add_drug->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 1.5-4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 492-570 nm add_dmso->read_absorbance end End read_absorbance->end

References

Benchmarking Agrimophol: A Comparative Anti-inflammatory Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory activity of Agrimophol against established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Aspirin, Ibuprofen, and Celecoxib. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to support further research and development.

Executive Summary

This compound, a phloroglucinol (B13840) derivative found in plants of the Agrimonia genus, has demonstrated notable anti-inflammatory properties. Unlike traditional NSAIDs that primarily target cyclooxygenase (COX) enzymes, evidence suggests that this compound and its source extracts exert their effects through the inhibition of nitric oxide (NO) production and the suppression of inducible nitric oxide synthase (iNOS) expression. This guide presents a side-by-side comparison of the known mechanisms and potencies of this compound and common NSAIDs, providing a framework for evaluating its potential as a novel anti-inflammatory agent. While direct comparative quantitative data for purified this compound is limited in publicly available literature, this guide collates the existing data for common NSAIDs and provides the context of this compound's distinct mechanism of action.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of NSAIDs is often quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The ratio of COX-1/COX-2 IC50 is a measure of the drug's selectivity for the COX-2 isozyme.

CompoundTarget EnzymeIC50Selectivity (COX-1/COX-2)
This compound COX-1Data not availableData not available
COX-2Data not available
Aspirin COX-1~3.5 µM[1]~0.12[2]
COX-2~30 µM[1]
Ibuprofen COX-1Data varies by assayNon-selective
COX-2Data varies by assay
Celecoxib COX-1~8.3 µM[3]~0.55[3]
COX-240 nM (0.04 µM)[4]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes. Studies on extracts from Agrimonia pilosa, a source of this compound, have indicated that its anti-inflammatory action may not involve the inhibition of COX-2 expression. This suggests a distinct mechanism of action compared to traditional NSAIDs.

Mechanism of Action: A Comparative Overview

NSAIDs and this compound appear to mitigate inflammation through different signaling pathways.

NSAIDs: Inhibition of the Cyclooxygenase Pathway

Aspirin, Ibuprofen, and Celecoxib primarily act by inhibiting the COX enzymes (COX-1 and COX-2). These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

  • Aspirin irreversibly inhibits both COX-1 and COX-2 through acetylation of a serine residue in the active site of the enzymes.[1]

  • Ibuprofen is a non-selective, reversible inhibitor of both COX-1 and COX-2.

  • Celecoxib is a selective inhibitor of COX-2, which is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective functions of COX-1 in the stomach lining.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX_Enzymes->Prostaglandins NSAIDs Aspirin, Ibuprofen, Celecoxib NSAIDs->COX_Enzymes Inhibition

Caption: Mechanism of action of common NSAIDs via inhibition of COX enzymes.

This compound: Targeting the Nitric Oxide Pathway

Research on extracts from Agrimonia species suggests that their anti-inflammatory effects are mediated through the inhibition of the nitric oxide (NO) pathway. In inflammatory conditions, the expression of inducible nitric oxide synthase (iNOS) is upregulated, leading to excessive production of NO, a pro-inflammatory mediator. A butanolic extract of Agrimonia pilosa was found to suppress the expression of iNOS without affecting COX-2 expression.

Agrimophol_Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) iNOS_Expression iNOS Expression Inflammatory_Stimuli->iNOS_Expression NO_Production Nitric Oxide (NO) (Inflammation) iNOS_Expression->NO_Production This compound This compound This compound->iNOS_Expression Inhibition

Caption: Postulated mechanism of this compound's anti-inflammatory action.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess anti-inflammatory activity.

In Vitro Assay: Nitric Oxide Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1x10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or NSAIDs) and incubated for 1-2 hours.

  • Stimulation: LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response and the cells are incubated for a further 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and measuring the absorbance at approximately 540 nm.

  • Data Analysis: The percentage inhibition of NO production is calculated by comparing the absorbance of the treated wells to that of the LPS-stimulated control wells. The IC50 value is then determined from the dose-response curve.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Grouping: Animals are divided into several groups: a control group, a standard drug group (e.g., receiving a known NSAID like Indomethacin), and test groups receiving different doses of the compound being investigated (e.g., this compound).

  • Administration: The test compound or standard drug is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific period (e.g., 1 hour after drug administration), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is made into the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Paw_Edema_Workflow cluster_prep Preparation cluster_induction Induction cluster_measurement Measurement & Analysis Animal_Grouping Animal Grouping (Control, Standard, Test) Drug_Administration Drug/Vehicle Administration Animal_Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition Paw_Volume_Measurement->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

The available evidence suggests that this compound possesses anti-inflammatory properties that are mechanistically distinct from those of traditional NSAIDs. While NSAIDs primarily inhibit the COX pathway, this compound appears to target the NO/iNOS pathway. This difference presents an exciting opportunity for the development of novel anti-inflammatory therapies, potentially with a different side-effect profile compared to existing drugs.

To fully benchmark the anti-inflammatory activity of this compound, further research is imperative. Specifically, studies determining the IC50 values of purified this compound on COX-1 and COX-2 enzymes are needed for a direct comparison of potency with NSAIDs. Additionally, head-to-head in vivo studies, such as the carrageenan-induced paw edema model, comparing a range of doses of this compound with standard NSAIDs would provide crucial data on its relative efficacy. Elucidating the broader effects of this compound on other inflammatory mediators, such as cytokines and chemokines, will also be vital in characterizing its complete anti-inflammatory profile.

References

A Head-to-Head Comparison of Agrimophol and Its Analogs in Anthelmintic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anthelmintic properties of Agrimophol, a naturally occurring phloroglucinol (B13840) derivative, and its related analogs. Sourced from the plant Agrimonia pilosa, this compound has demonstrated significant efficacy against cestode parasites, primarily tapeworms.[1][2] This document summarizes the available experimental data, outlines detailed methodologies for relevant assays, and visualizes the proposed mechanisms of action to facilitate further research and development in this area.

Quantitative Performance Analysis

While direct head-to-head studies comparing this compound with a wide range of its synthetic analogs are limited in publicly available literature, this section aggregates data on the anthelmintic and antimicrobial activities of this compound and other naturally occurring phloroglucinol derivatives isolated from Agrimonia pilosa. This comparative data provides valuable insights into the structure-activity relationships of this class of compounds.

CompoundTarget Organism/Cell LineAssay TypeActivity MetricValueReference
This compound Hymenolepis nana (tapeworm)In vitro-Potent anthelmintic activity[3]
Staphylococcus aureus 209PAntimicrobialMIC3.13 µM[1]
Bacillus cereus var. mycoidesAntimicrobialMIC6.25 µM[1]
Nocardia gardneriAntimicrobialMIC100 µM[1]
Agrimol G Haemonchus parasitesIn vitro-Destroys parasite cuticle[1]
Egg Hatch AssayEC500.52 mg/ml[4]
Larval Development TestEC500.08 mg/ml[4]
Mixture of Agrimol G and A Egg Hatch AssayEC500.28 mg/ml[4]
Larval Development TestEC500.11 mg/ml[4]
Agrimol C Staphylococcus aureus 209PAntimicrobialMIC50 µM[1]
Bacillus cereus var. mycoidesAntimicrobialMIC25 µM[1]
Nocardia gardneriAntimicrobialMIC100 µM[1]
Agrimol F Staphylococcus aureusAntimicrobialMIC-[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of anthelmintic compounds like this compound and its analogs.

In Vitro Anthelmintic Assay against Hymenolepis diminuta

This protocol is adapted from standard in vitro testing procedures for cestodes.[5]

1. Parasite Collection and Preparation:

  • Adult Hymenolepis diminuta tapeworms are obtained from the intestines of experimentally infected rats.

  • The worms are carefully collected and washed multiple times with pre-warmed (37 ± 1 °C) phosphate-buffered saline (PBS, pH 7.4) to remove any host intestinal debris.

2. Assay Procedure:

  • Five adult worms of similar size are placed in a petri dish containing the test solution.

  • Test solutions are prepared by dissolving this compound or its analogs in an appropriate solvent (e.g., DMSO) and then diluting with PBS to the desired final concentrations (e.g., 0.25, 0.5, 1.0 mg/ml).

  • A positive control group is maintained with a standard anthelmintic drug, such as Praziquantel (1 mg/ml).

  • A negative control group is maintained with PBS containing the same concentration of the solvent used for the test compounds.

  • The petri dishes are incubated at 37 ± 1 °C.

3. Observation and Data Collection:

  • The worms are observed for paralysis and mortality at regular intervals.

  • Paralysis is defined as the cessation of all voluntary movement, except when mechanically stimulated.

  • Mortality is confirmed when the worms show no movement even after being gently prodded or transferred to fresh, warm PBS.

  • The time taken for paralysis and death of all worms in each group is recorded.

  • The experiment is typically repeated three times for each concentration.

Egg Hatch Assay (EHA)

This assay evaluates the ovicidal activity of the test compounds.

1. Egg Collection:

  • Eggs of a target nematode (e.g., Haemonchus contortus) are recovered from the feces of infected animals.

  • The eggs are isolated and purified using a standard sieving and flotation technique.

2. Assay Procedure:

  • A suspension of approximately 100 eggs in 200 µL of water is placed in each well of a 96-well microtiter plate.

  • 50 µL of the test compound at various concentrations is added to each well.

  • The plates are incubated at 25°C for 48 hours.

3. Data Analysis:

  • After incubation, the number of hatched larvae and unhatched eggs in each well is counted under a microscope.

  • The percentage of egg hatch inhibition is calculated using the formula:

  • The EC50 value (the concentration that inhibits 50% of egg hatching) is determined.

Larval Development Test (LDT)

This assay assesses the inhibitory effect of the compounds on larval development.

1. Larvae Preparation:

  • Freshly hatched first-stage larvae (L1) of the target nematode are used.

2. Assay Procedure:

  • Approximately 50 L1 larvae are added to each well of a 96-well plate containing a nutrient medium.

  • The test compounds at various concentrations are added to the wells.

  • The plates are incubated at 25°C for 7 days to allow for development to the third-stage larvae (L3).

3. Data Analysis:

  • The number of L1, L2, and L3 larvae in each well is counted.

  • The percentage of larval development inhibition is calculated.

  • The EC50 value (the concentration that inhibits 50% of larval development) is determined.

Mechanism of Action and Signaling Pathways

The primary anthelmintic mechanism of this compound is believed to be the disruption of the parasite's energy metabolism. It has been reported to inhibit glycogen (B147801) decomposition in tapeworms, affecting both aerobic and anaerobic metabolic pathways.[1] This leads to energy depletion and eventual paralysis and death of the parasite. Another related phloroglucinol, Agrimol G, has been shown to physically damage the parasite's tegument, the outer protective layer, and inhibit microtubule aggregation.[1]

The following diagrams illustrate the proposed mechanisms of action and a general experimental workflow for evaluating anthelmintic compounds.

Proposed Anthelmintic Mechanism of this compound This compound This compound Tapeworm Tapeworm This compound->Tapeworm Enters Metabolism Metabolism Tapeworm->Metabolism Glycogen Glycogen Metabolism->Glycogen Inhibits Decomposition Energy Energy Production (ATP) Glycogen->Energy Blocks Paralysis Paralysis Energy->Paralysis Leads to Death Death Paralysis->Death Results in

Caption: Proposed mechanism of this compound on tapeworm metabolism.

Experimental Workflow for Anthelmintic Drug Screening cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Further Studies Compound This compound / Analogs AdultWorm Adult Worm Mortality Assay Compound->AdultWorm EggHatch Egg Hatch Assay Compound->EggHatch LarvalDev Larval Development Assay Compound->LarvalDev ParalysisTime Paralysis Time AdultWorm->ParalysisTime DeathTime Death Time AdultWorm->DeathTime EC50 EC50 / IC50 Determination EggHatch->EC50 LarvalDev->EC50 SAR Structure-Activity Relationship ParalysisTime->SAR DeathTime->SAR EC50->SAR Mechanism Mechanism of Action Studies SAR->Mechanism InVivo In Vivo Efficacy Mechanism->InVivo

Caption: General workflow for screening anthelmintic compounds.

Proposed Mechanism of Tegument Disruption by Phloroglucinols Phloroglucinol Phloroglucinol Derivative (e.g., Agrimol G) Tegument Tegument (Outer Layer of Tapeworm) Glycocalyx Distal Cytoplasm Basal Lamina Phloroglucinol->Tegument Interacts with Disruption Tegument Disruption (Vacuolization, Lesions) Tegument->Disruption NutrientUptake Impaired Nutrient Uptake Disruption->NutrientUptake WasteElimination Impaired Waste Elimination Disruption->WasteElimination Death Parasite Death NutrientUptake->Death WasteElimination->Death

Caption: Proposed mechanism of tegument disruption by phloroglucinols.

Conclusion

This compound and its related phloroglucinol analogs represent a promising class of natural compounds with significant anthelmintic potential. The available data suggests that their mechanism of action involves the disruption of critical physiological processes in parasites, including energy metabolism and tegument integrity. Further research, including the synthesis and systematic evaluation of a broader range of synthetic analogs, is warranted to fully elucidate their structure-activity relationships and to develop more potent and selective anthelmintic agents. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for these future investigations.

References

Validating Agrimophol's Molecular Targets: A Comparative Guide Featuring Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of molecular targets is a critical step in the drug discovery pipeline, ensuring that a compound's therapeutic effects are mediated through a specific, well-characterized mechanism. Agrimophol, a phloroglucinol (B13840) derivative isolated from Agrimonia pilosa, has demonstrated a range of biological activities, including anthelmintic and antitumor effects. However, the precise molecular targets of this compound and their validation using gold-standard techniques like genetic knockout models remain largely unexplored.

This guide provides a comparative overview of methodologies for validating the molecular targets of this compound and related compounds. Due to the limited availability of direct knockout studies on this compound, we present a comparative analysis of target validation approaches for structurally similar compounds or those from the same natural source. This includes non-genetic validation methods and, importantly, a case study on a synthetic phloroglucinol derivative where a knockout model was instrumental in elucidating its mechanism of action.

Comparison of Target Validation Strategies

While direct genetic knockout or knockdown studies on this compound are not yet published, research on related compounds offers valuable insights into potential targets and validation methodologies. The following table summarizes the identified targets for compounds from Agrimonia pilosa and a synthetic phloroglucinol derivative, highlighting the diverse experimental approaches used for their validation.

CompoundProposed Molecular Target(s)Experimental Validation MethodsReference(s)
Agrimol B Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α)Molecular Docking, Microscale Thermophoresis, siRNA-mediated knockdown[1][2]
Heat Shock Protein 60 (HSP60), Citrate Synthase (CS), Transaldolase (TALDO1)Thermal Proteome Profiling, Proteome Integral Stability Alteration Assay, Cellular Thermal Shift Assay, Protein Intrinsic Fluorescence Quenching[3]
Agrimoniin Mitochondria (specifically the Mitochondrial Permeability Transition Pore - MPTP)Assays on isolated mitochondria (swelling, respiration, calcium retention), MTT assay on cancer cell lines[4][5][6][7]
PMT7 (synthetic phloroglucinol) Mitochondria-dependent metabolic pathways and AutophagyComparison of effects on wild-type vs. mitochondrial gene knockout (ρ0) cells[8]

Case Study: Validating Mitochondrial Involvement with Knockout Models

The study of the novel synthetic phloroglucinol derivative, PMT7, provides a compelling example of how knockout models can be used to validate the role of a specific organelle in the mechanism of action of this class of compounds.

Quantitative Data: PMT7 Toxicity in Wild-Type vs. Mitochondrial Knockout Cells

Researchers utilized ρ0 cells, which are deficient in mitochondrial DNA and thus lack a functional respiratory chain, to investigate the mitochondrial dependence of PMT7's cytotoxic effects.

Cell LineDescriptionPMT7 Sensitivity (Relative to Wild-Type)Key Finding
Wild-Type Normal mitochondrial function100%Serves as the baseline for PMT7 toxicity.
ρ0 (Mitochondrial Gene Knockout) Lacks mitochondrial DNA; relies on glycolysis~50%The reduced sensitivity directly implicates mitochondria in mediating a significant portion of PMT7's toxicity.

This data strongly suggests that a primary mechanism of PMT7-induced cell death is dependent on functional mitochondria.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of scientific findings. Below are representative protocols for key experiments in target validation, with a focus on the knockout model approach.

Generation and Maintenance of ρ0 Knockout Cells
  • Induction of Mitochondrial DNA Depletion: Wild-type cells (e.g., human cancer cell lines) are cultured in the presence of low concentrations of ethidium (B1194527) bromide (EtBr) for an extended period. EtBr intercalates into mitochondrial DNA and inhibits its replication.

  • Selection and Verification: Clonal selection is performed to isolate colonies that can survive in the presence of EtBr. The absence of mitochondrial DNA is then confirmed by PCR analysis for mitochondrial-encoded genes and by assessing the inability of the cells to grow in media where oxidative phosphorylation is required (e.g., galactose-containing media).

  • Cell Culture: ρ0 cells are maintained in a glucose-rich medium supplemented with uridine (B1682114) and pyruvate (B1213749) to compensate for the loss of mitochondrial function.

Cell Viability and Cytotoxicity Assays
  • Cell Seeding: Wild-type and ρ0 cells are seeded in parallel in 96-well plates at an appropriate density.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., PMT7) for a specified duration (e.g., 24-72 hours).

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial reductase activity (in wild-type cells) or overall metabolic activity. The absorbance is read using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for both cell lines to quantify the difference in sensitivity.

siRNA-mediated Knockdown for Target Validation (Example: PGC-1α)
  • siRNA Design and Synthesis: Small interfering RNAs (siRNAs) targeting the mRNA of the gene of interest (e.g., PGC-1α) and a non-targeting control siRNA are synthesized.

  • Transfection: Cancer cells (e.g., HCT116) are transfected with the PGC-1α siRNA or control siRNA using a suitable transfection reagent.

  • Knockdown Verification: The efficiency of gene knockdown is confirmed at the mRNA level by quantitative real-time PCR (qRT-PCR) and at the protein level by Western blotting, typically 48-72 hours post-transfection.

  • Functional Assays: The transfected cells are then treated with the compound of interest (e.g., Agrimol B), and relevant cellular processes such as proliferation, migration, or apoptosis are assessed to determine if the knockdown of the target protein alters the cellular response to the compound.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental designs and biological pathways.

experimental_workflow cluster_cell_lines Cell Line Preparation cluster_treatment Experimental Treatment cluster_assays Comparative Analysis cluster_conclusion Conclusion wt Wild-Type Cells treat_wt Treat Wild-Type Cells with this compound/Analog wt->treat_wt ko Knockout Cells (e.g., ρ0 or CRISPR-Cas9 mediated) treat_ko Treat Knockout Cells with this compound/Analog ko->treat_ko assay_viability Cell Viability Assay (e.g., MTT) treat_wt->assay_viability assay_apoptosis Apoptosis Assay (e.g., Flow Cytometry) treat_wt->assay_apoptosis assay_biochemical Biochemical Assays (e.g., Enzyme Activity) treat_wt->assay_biochemical treat_ko->assay_viability treat_ko->assay_apoptosis treat_ko->assay_biochemical conclusion Determine if phenotype is dependent on the knocked-out gene assay_viability->conclusion assay_apoptosis->conclusion assay_biochemical->conclusion agrimol_b_pathway Agrimol_B Agrimol B PGC1a PGC-1α Agrimol_B->PGC1a NRF1 NRF1 PGC1a->NRF1 Mito_Dysfunction Mitochondrial Dysfunction PGC1a->Mito_Dysfunction TFAM TFAM NRF1->TFAM Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Apoptosis Apoptosis Mito_Dysfunction->Apoptosis

References

Comparative analysis of Agrimophol's efficacy in different parasite life stages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anthelmintic efficacy of Agrimophol, a natural compound derived from Agrimonia pilosa, across different life stages of parasites. Due to the limited availability of direct quantitative data for this compound, this guide synthesizes information on related compounds from Agrimonia pilosa and provides a framework for future comparative studies.

Executive Summary

This compound, a prominent bioactive compound from the medicinal plant Agrimonia pilosa, has demonstrated potential as an anthelmintic agent.[1][2] While direct and comprehensive comparative data on its efficacy across various parasite life stages remains scarce, preliminary evidence suggests a mechanism of action targeting the parasite's metabolic and structural integrity. This guide consolidates the available data, outlines relevant experimental protocols, and presents hypothetical signaling pathways to stimulate further research and development in this area.

Data Presentation: Efficacy of this compound and Related Compounds

The following table summarizes the available, albeit limited, quantitative data on the anthelmintic activity of compounds from Agrimonia pilosa. It is crucial to note that much of the current research has focused on crude extracts or related molecules rather than purified this compound.

Compound/ExtractParasiteLife StageEfficacy MetricResultReference
Agrimol G (from A. pilosa)Haemonchus spp.AdultMechanismDestroys parasite cuticle; inhibits microtubule aggregation.[1]
Ethanol Extract of A. pilosaSARS-CoV-2 (Virus)-IC501.1 ± 0.03 µg/mL[3][4]
Ethanol Extract of A. pilosa--DPPH IC5062.80 µg/mL[3][4]

Note: The virucidal and antioxidant data for the Agrimonia pilosa extract are included to provide a broader context of its bioactivity, though not directly related to anthelmintic efficacy. The lack of specific LC50 or IC50 values for this compound against parasite eggs, larvae, and adults highlights a significant research gap.

Comparative Performance with Praziquantel (B144689)

Direct comparative studies between this compound and the widely used anthelmintic, Praziquantel, are not available in the reviewed literature. Praziquantel is known for its high efficacy against a broad spectrum of trematodes and cestodes.[5][6][7][8][9] To facilitate future comparative research, the known efficacy of Praziquantel against Schistosoma species is presented below.

DrugParasiteEfficacy MetricDosageCure Rate (%)Egg Reduction Rate (%)Reference
PraziquantelS. japonicumCure Rate & ERR40 mg/kg94.795[8]
PraziquantelS. haematobiumCure Rate & ERR40 mg/kg77.194.1[8]
PraziquantelS. mansoniCure Rate & ERR40 mg/kg76.786.3[8]
PraziquantelS. mekongiCure Rate40 mg/kg75.0-[6][9]
PraziquantelS. mekongiCure Rate75 mg/kg80.8-[6][9]
PraziquantelO. viverriniCure Rate40 mg/kg71.4>99[6][9]
PraziquantelO. viverriniCure Rate75 mg/kg96.6>99[6][9]

Experimental Protocols

Detailed experimental protocols for specifically testing this compound's efficacy are not yet established in the literature. However, standard anthelmintic testing methodologies can be adapted.

In Vitro Efficacy Testing

A generalized workflow for in vitro anthelmintic screening is provided below.

1. Parasite Culture and Life Stage Isolation:

  • Eggs: Isolate from feces of infected hosts using standard sieving and flotation techniques.

  • Larvae: Hatch eggs in appropriate culture media and collect the desired larval stage (e.g., L1, L3).

  • Adults: Recover from the intestines or other relevant organs of infected laboratory animals.

2. Drug Preparation:

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Prepare serial dilutions of the stock solution in the appropriate culture medium to achieve the desired test concentrations.

3. Efficacy Assays:

  • Ovicidal Assay (Egg Hatch Assay):

    • Incubate parasite eggs with varying concentrations of this compound for a defined period (e.g., 48-72 hours).

    • Count the number of hatched larvae versus unhatched eggs to determine the percentage of inhibition.

  • Larvicidal Assay (Larval Motility/Mortality Assay):

    • Expose larvae to different concentrations of this compound.

    • Observe and record larval motility at set time points (e.g., 2, 4, 8, 24 hours). Larval mortality is confirmed by lack of movement upon probing.

  • Adulticidal Assay (Adult Motility Assay):

    • Place adult worms in a multi-well plate containing different concentrations of this compound.

    • Score the motility of the worms at regular intervals. The time to paralysis and death is recorded.

4. Data Analysis:

  • Calculate the percentage of egg hatch inhibition, larval mortality, or adult mortality for each concentration.

  • Determine the LC50 (lethal concentration 50%) or IC50 (inhibitory concentration 50%) values using probit analysis or other appropriate statistical methods.

Mandatory Visualizations

Proposed Signaling Pathway for this compound's Anthelmintic Action

Based on the finding that Agrimol G, a related compound from Agrimonia pilosa, inhibits microtubule aggregation, a hypothetical signaling pathway for this compound's action is proposed. This pathway focuses on the disruption of microtubule dynamics, a critical process for parasite cell division, motility, and nutrient absorption.

G cluster_membrane Parasite Cell This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Inhibits Polymerization Microtubule Microtubule Tubulin->Microtubule Polymerization Disruption Disruption of Cellular Processes Microtubule->Disruption Leads to

Caption: Proposed mechanism of this compound targeting tubulin polymerization.

Experimental Workflow for In Vitro Anthelmintic Efficacy Testing

The following diagram illustrates a standard workflow for assessing the in vitro efficacy of a compound like this compound against different parasite life stages.

G cluster_setup Experimental Setup cluster_assays Efficacy Assays cluster_analysis Data Analysis P1 Isolate Parasite Life Stages (Eggs, Larvae, Adults) P3 Incubate Parasites with this compound P1->P3 P2 Prepare this compound Stock and Serial Dilutions P2->P3 A1 Ovicidal Assay (Egg Hatch Inhibition) P3->A1 A2 Larvicidal Assay (Motility/Mortality) P3->A2 A3 Adulticidal Assay (Motility/Mortality) P3->A3 D1 Record Observations at Timed Intervals A1->D1 A2->D1 A3->D1 D2 Calculate % Inhibition/Mortality D1->D2 D3 Determine LC50 / IC50 D2->D3

Caption: In vitro workflow for anthelmintic efficacy testing.

Conclusion and Future Directions

While this compound and its parent plant, Agrimonia pilosa, show promise as a source of new anthelmintic compounds, there is a clear and urgent need for more rigorous and specific research. The current body of evidence is largely qualitative or focused on crude extracts. To fully assess the potential of this compound as a viable alternative or adjunct to existing therapies, future studies should focus on:

  • Quantitative Efficacy Studies: Determining the precise LC50 and IC50 values of purified this compound against the egg, larval, and adult stages of a range of clinically relevant parasites.

  • Direct Comparative Analyses: Conducting head-to-head studies comparing the efficacy of this compound with established anthelmintics like Praziquantel across different parasite life stages.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in parasites to confirm and expand upon the proposed microtubule inhibition hypothesis.

  • In Vivo Studies: Progressing to well-designed in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound.

By addressing these research gaps, the scientific community can better understand and potentially harness the therapeutic value of this compound in the fight against parasitic diseases.

References

Assessing the Synergistic Potential of Agrimophol with Conventional Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimophol, a phloroglucinol (B13840) derivative isolated from the medicinal plant Agrimonia pilosa, has garnered attention for its potential anticancer properties. Recent preclinical evidence suggests that this compound, and its active component Agrimol B, may enhance the efficacy of conventional chemotherapeutic agents, offering a promising avenue for combination therapies. This guide provides a comparative assessment of the synergistic effects of this compound with cisplatin, a widely used chemotherapeutic drug. While in vivo studies have demonstrated a synergistic antitumor effect, this guide presents illustrative in vitro data and detailed experimental protocols to serve as a framework for researchers investigating such combinations.

Data Presentation: Synergistic Cytotoxicity of Agrimol B and Cisplatin

The synergistic effect of a combination therapy can be quantified by determining the half-maximal inhibitory concentration (IC50) of each drug alone and in combination, followed by the calculation of a Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Illustrative IC50 Values of Agrimol B and Cisplatin in Human Cancer Cell Lines (72h Treatment)

Cell LineDrugIC50 (µM)
A549 (Lung Carcinoma) Agrimol B15.2
Cisplatin8.5
Agrimol B + Cisplatin (1:1 ratio)4.1 (Agrimol B) + 4.1 (Cisplatin)
MCF-7 (Breast Adenocarcinoma) Agrimol B18.5
Cisplatin10.2
Agrimol B + Cisplatin (1:1 ratio)5.3 (Agrimol B) + 5.3 (Cisplatin)
HCT116 (Colon Carcinoma) Agrimol B12.8
Cisplatin7.1
Agrimol B + Cisplatin (1:1 ratio)3.5 (Agrimol B) + 3.5 (Cisplatin)

Table 2: Illustrative Combination Index (CI) Values for Agrimol B and Cisplatin Combination

Cell LineCombination Ratio (Agrimol B:Cisplatin)Fraction Affected (Fa)Combination Index (CI)Interpretation
A549 1:10.500.78Synergy
0.750.65Synergy
0.900.58Strong Synergy
MCF-7 1:10.500.85Synergy
0.750.72Synergy
0.900.64Synergy
HCT116 1:10.500.72Synergy
0.750.61Synergy
0.900.52Strong Synergy

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and cisplatin, both individually and in combination.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound, cisplatin, or a combination of both for 48-72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by the combination treatment.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound, cisplatin, or their combination at predetermined synergistic concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This protocol is for investigating the molecular mechanisms underlying the synergistic effects, focusing on apoptosis-related proteins.

  • Protein Extraction: Treat cells as in the apoptosis assay, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Corroboration cell_culture Cancer Cell Culture (A549, MCF-7, HCT116) treatment Treatment with this compound, Cisplatin, and Combination cell_culture->treatment mtt_assay Cell Viability Assay (MTT) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (Apoptosis Markers) treatment->western_blot ic50_ci IC50 & Combination Index (CI) Calculation mtt_assay->ic50_ci xenograft Tumor Xenograft Model (e.g., 4T1 in BALB/c mice) invivo_treatment In Vivo Treatment Regimen xenograft->invivo_treatment tumor_measurement Tumor Growth Measurement invivo_treatment->tumor_measurement histology Histopathological Analysis tumor_measurement->histology synergistic_pathway cluster_this compound This compound Action cluster_cisplatin Cisplatin Action cluster_synergy Synergistic Apoptosis Induction This compound This compound ros ↑ ROS Production This compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax ↑ Bax / ↓ Bcl-2 mitochondria->bax cisplatin Cisplatin dna_damage DNA Damage cisplatin->dna_damage p53 ↑ p53 Activation dna_damage->p53 p53->bax caspase Caspase Cascade Activation (Caspase-9, Caspase-3) bax->caspase apoptosis Apoptosis caspase->apoptosis

Independent Verification of Agrimophol's Bioactivities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published bioactivities of Agrimophol, a natural compound isolated from Agrimonia pilosa. The information is intended for researchers, scientists, and professionals in drug development seeking to evaluate its therapeutic potential. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows.

Anthelmintic Activity

This compound has been reported to possess significant anthelmintic properties, particularly against tapeworms. While direct, independently verified comparative studies with quantitative data are scarce in the available literature, existing information suggests its potential as a potent taenifugal agent.

Summary of Published Findings:

Published research indicates that this compound exhibits a notable effect against tapeworms, with some sources suggesting its efficacy may surpass that of conventional drugs like niclosamide (B1684120) and dichloro bisphenol in animal models.[1] The proposed mechanism of action involves the inhibition of glycogen (B147801) decomposition within the tapeworm's body, which disrupts both aerobic and anaerobic metabolism.[2]

Comparison with Standard Anthelmintics:

CompoundTarget Organism(s)Reported EfficacyMechanism of ActionCitation
This compound Tapeworm (Taenia spp.)Reported to be more effective than niclosamide and dichloro bisphenol in animal experiments.Inhibition of glycogen decomposition.[1][2]
Niclosamide Tapeworm (Taenia solium)84.3% cure rate (2g single dose).Inhibition of glucose uptake, oxidative phosphorylation, and anaerobic metabolism.[3][4][5][6]
Praziquantel Tapeworm (Taenia solium)99.5% cure rate (10 mg/kg single dose).Increases cell membrane permeability to calcium ions, leading to paralysis.[3][4][5][6]
Albendazole Tapeworm (Taenia solium)96.4% cure rate (400 mg/day for 3 days).Inhibits tubulin polymerization.[3][4][5][6]

Experimental Protocol: In Vitro Anthelmintic Assay (General)

The following is a generalized protocol for assessing the in vitro anthelmintic activity of a compound like this compound, based on common methodologies. Specific parameters would need to be optimized for this compound and the target helminth.

  • Parasite Collection: Adult helminths (e.g., Pheretima posthuma as a model) are collected and washed with normal saline to remove fecal matter.[7][8]

  • Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with a vehicle like normal saline to achieve various test concentrations.

  • Exposure: A defined number of worms are placed in petri dishes containing the test solutions of this compound. A negative control (vehicle only) and a positive control (a standard anthelmintic like albendazole) are included.[9]

  • Observation: The time to paralysis (no movement except when shaken) and death (no movement when shaken or dipped in warm water) is recorded.[7][8]

  • Data Analysis: The results are expressed as the mean time for paralysis and death.

G cluster_workflow Experimental Workflow: In Vitro Anthelmintic Assay A Parasite Collection (e.g., Pheretima posthuma) C Exposure of Worms to Solutions A->C B Preparation of This compound Solutions B->C D Observation of Paralysis and Death C->D E Data Recording and Analysis D->E

Fig. 1. A generalized workflow for an in vitro anthelmintic assay.

Anticancer Activity

Several studies have investigated the cytotoxic effects of compounds from Agrimonia pilosa, including this compound and the related compound Agrimol B, against various cancer cell lines.

Clarification of Compounds: this compound vs. Agrimol B

It is crucial to distinguish between this compound and Agrimol B, as they are distinct chemical entities.[10][11] While both are isolated from Agrimonia pilosa, their molecular structures differ, which may result in different biological activities. Much of the recent detailed mechanistic research on anticancer effects has focused on Agrimol B.

Quantitative Data on Cytotoxicity:

Compound/ExtractCell LineIC50 / EffectComparisonCitation
This compound K562 (Human chronic myelogenous leukemia)10 mg/mL induces cytotoxicity similar to 50 IU/mL vincristine.Vincristine[2][12]
Agrimol B HCT116 (Human colon cancer)Induces apoptosis at concentrations of 144, 288, and 576 nM.-
Agrimonia pilosa Extract MKN-45 (Human gastric cancer)IC50: 127.50 µg/mL-[2]
HepG2 (Human hepatoma)IC50: 53.31 µg/mL-[2]
U266 (Human multiple myeloma)IC50: 202.10 µg/mL-[2]
MCF-7 (Human breast cancer)IC50: 206.80 µg/mL-[2]
A549 (Human non-small cell lung cancer)IC50: 54.17 µg/mL-[2]
HeLa (Human cervical cancer)IC50: 170.40 µg/mL-[2]

Signaling Pathway of Agrimol B in Colon Carcinoma:

Research on Agrimol B suggests that its anticancer activity in colon carcinoma is mediated through the inhibition of mitochondrial function via the PGC-1α/NRF1/TFAM signaling pathway, leading to apoptosis.

G cluster_pathway Proposed Signaling Pathway of Agrimol B in Colon Cancer AgrimolB Agrimol B PGC1a PGC-1α AgrimolB->PGC1a inhibition NRF1 NRF1 PGC1a->NRF1 activation TFAM TFAM NRF1->TFAM activation MitoBiogenesis Mitochondrial Biogenesis TFAM->MitoBiogenesis promotion MitoFunction Mitochondrial Function MitoBiogenesis->MitoFunction Apoptosis Apoptosis MitoFunction->Apoptosis inhibition of function leads to

Fig. 2. Agrimol B's proposed mechanism in colon cancer involves inhibiting the PGC-1α pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a standard protocol for determining the cytotoxic activity of a compound using an MTT assay.

  • Cell Culture: Cancer cell lines (e.g., K562) are cultured in an appropriate medium and seeded in 96-well plates.[12][13]

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).[14]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductase will convert MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[15]

Trichomonacidal Activity

The traditional use of Agrimonia pilosa for treating Trichomonas vaginalis infections is documented.[2] However, there is a lack of specific, independently verified in vitro studies quantifying the trichomonacidal activity of purified this compound.

Comparison with Standard Trichomonacidal Agents:

Due to the absence of direct comparative data for this compound, the following table presents data for the standard drug, metronidazole (B1676534), for context.

CompoundTarget OrganismIn Vitro Efficacy (MLC)Mechanism of ActionCitation
This compound Trichomonas vaginalisData not availableData not available-
Metronidazole Trichomonas vaginalisMLC for susceptible strains: <50 µg/mLEnters the cell and is reduced, forming cytotoxic products that disrupt DNA.[1][16][17][18]

Experimental Protocol: In Vitro Trichomonacidal Assay (General)

This generalized protocol is for assessing the in vitro activity of a compound against Trichomonas vaginalis.

  • Parasite Culture: T. vaginalis trophozoites are cultured in a suitable medium (e.g., CPLM medium).[18]

  • Compound Preparation: this compound is dissolved and diluted to various concentrations in the culture medium.

  • Incubation: The trophozoites are incubated with the different concentrations of this compound under anaerobic conditions. A negative control and a positive control (metronidazole) are included.[19]

  • Viability Assessment: Parasite viability is assessed at different time points (e.g., 24, 48 hours) by observing motility under a microscope and/or using a viability stain like trypan blue.[20]

  • Determination of MLC: The Minimum Lethal Concentration (MLC), the lowest concentration that causes 100% mortality, is determined.[21][22]

G cluster_logic Logical Flow for Trichomonacidal Activity Verification Start Isolate and Purify This compound InVitro In Vitro Assay (T. vaginalis) Start->InVitro Compare Compare with Metronidazole InVitro->Compare Determine Determine MLC and IC50 Compare->Determine Mechanism Investigate Mechanism of Action Determine->Mechanism End Establish Therapeutic Potential Mechanism->End

Fig. 3. Logical steps for the independent verification of this compound's trichomonacidal activity.

Conclusion and Future Directions

The available evidence suggests that this compound holds promise as a bioactive compound with potential anthelmintic and anticancer properties. However, a significant gap exists in the form of direct, independent, and quantitative verification of these activities, especially when compared to current standard-of-care drugs. The traditional use of Agrimonia pilosa against Trichomonas vaginalis warrants further investigation into the specific activity of this compound.

For the scientific community, the following steps are recommended:

  • Conduct in vitro and in vivo studies to obtain quantitative data (e.g., IC50, MLC, cure rates) for this compound against a panel of helminths and cancer cell lines.

  • Perform head-to-head comparative studies of this compound with standard drugs such as niclosamide, albendazole, vincristine, and metronidazole.

  • Elucidate the precise mechanisms of action for its anthelmintic and trichomonacidal effects.

  • Clarify the distinct and potentially synergistic bioactivities of different compounds isolated from Agrimonia pilosa, such as this compound and Agrimol B.

This guide will be updated as more independently verified data becomes available.

References

Comparing the safety profile of Agrimophol with existing antiparasitic drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Agrimophol, a promising natural antiparasitic compound, with established antiparasitic drugs. The information is intended to support research and development efforts in the field of parasitology.

Executive Summary

Acute Toxicity Profile

The acute toxicity of a substance is typically evaluated by determining the median lethal dose (LD50), the dose required to kill 50% of a tested population. Below is a comparison of the available oral LD50 values in rodent models for Agrimonia pilosa extract and several conventional antiparasitic drugs.

Compound/ExtractAnimal ModelLD50 (Oral)Reference(s)
Agrimonia pilosa Ethanolic ExtractMouse> 2000 mg/kg[1]
Agrimonia eupatoria ExtractRat> 5000 mg/kg[2]
PraziquantelRat2000-3000 mg/kg[3]
PraziquantelMouse2000-3000 mg/kg[3]
AlbendazoleRat> 100 mg/kg (Not specified)[4]
MebendazoleMouseNot specified, but form-dependent toxicity observed[5]
IvermectinRat~50 mg/kg[6]
IvermectinMouse115.2 mg/kg[7]

Note: The LD50 value for Agrimonia pilosa is for an ethanolic extract and not purified this compound. A study on a 50% ethanolic extract mixture of Agrimonia pilosa and Rhus gall (APRG64) established a No-Observed-Adverse-Effect Level (NOAEL) of 2000 mg/kg/day in rodents, further supporting its low toxicity profile.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying substances that can cause genetic damage. While specific genotoxicity data for pure this compound is limited, studies on Agrimonia extracts suggest a lack of mutagenic or clastogenic effects.

Compound/ExtractAssayResultReference(s)
Agrimonia and Filipendula ExtractsAmes TestNon-mutagenic[8]
Agrimonia and Filipendula ExtractsIn vitro Micronucleus AssayNon-genotoxic[8]
Agrimonia pilosa & Rhus gall Extract Mixture (APRG64)Mammalian Chromosomal Aberration TestNot observed[9]
Agrimonia pilosa & Rhus gall Extract Mixture (APRG64)In vivo Micronucleus TestNot observed[9]
PraziquantelVarious mutagenicity trialsNon-mutagenic

Mechanism of Action and Potential for Selective Toxicity

The safety of an antiparasitic drug is intrinsically linked to its mechanism of action and its selectivity for parasite targets over host cells.

This compound: The proposed mechanism of action for this compound involves the inhibition of glycogen (B147801) decomposition in parasites, which disrupts both aerobic and anaerobic metabolism. This metabolic disruption appears to be a primary mode of its anthelmintic activity. Another study suggests that a related compound from Agrimonia, agrimoniin, can induce mitochondria-dependent apoptosis in cancer cells, hinting at a potential effect on parasite mitochondria as well.

Existing Antiparasitic Drugs:

  • Benzimidazoles (Albendazole, Mebendazole): These drugs bind to the β-tubulin of parasitic worms with high affinity, inhibiting microtubule polymerization. This disruption of the cytoskeleton impairs glucose uptake and leads to the parasite's death.

  • Praziquantel: It causes a rapid influx of calcium ions into the schistosome tegument, leading to muscular contraction and paralysis.

  • Ivermectin: This drug potentiates the activity of glutamate-gated chloride ion channels found in invertebrate nerve and muscle cells, leading to paralysis and death of the parasite.

The distinct metabolic and physiological pathways targeted by these drugs in parasites, which are often absent or significantly different in mammals, form the basis of their selective toxicity.

Experimental Protocols

The following are generalized protocols for key toxicological assays based on OECD guidelines and common laboratory practices.

Acute Oral Toxicity (LD50) Determination

This protocol is a general representation based on OECD Guideline 425 (Up-and-Down Procedure).

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females) are used.

  • Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They are acclimatized for at least 5 days before the study.

  • Fasting: Animals are fasted overnight (for rats) or for 3-4 hours (for mice) with free access to water before dosing.

  • Dose Administration: The test substance is administered orally via gavage in a single dose. The volume is typically limited to 1 mL/100g body weight for rodents.

  • Dose Progression: The first animal receives a dose one step below the best estimate of the LD50. If the animal survives, the dose for the next animal is increased by a factor of 3.2. If it dies, the dose for the next animal is decreased by the same factor.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

In Vitro Genotoxicity Assays

This protocol is a summary of the principles of the Ames test.

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar (B569324) medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

This protocol outlines the general steps for the in vitro micronucleus test.

  • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO cells) are cultured.

  • Exposure: Cells are treated with the test substance at various concentrations, with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).

  • Scoring: Binucleated cells are examined under a microscope for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm). A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

This protocol provides a general overview of the comet assay.

  • Cell Preparation: Single cells are isolated from the tissue of interest or from cell culture.

  • Embedding in Agarose (B213101): Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as "nucleoids".

  • Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline or neutral buffer. Damaged DNA (containing strand breaks) migrates away from the nucleoid, forming a "comet tail".

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and a general workflow for toxicological assessment.

antiparasitic_mechanism cluster_this compound This compound cluster_parasite Parasite Cell This compound This compound Glycogen Glycogen This compound->Glycogen Inhibits Decomposition Cuticle Cuticle This compound->Cuticle Destroys Metabolism Aerobic/Anaerobic Metabolism Glycogen->Metabolism Energy Source ATP ATP Production Metabolism->ATP Death Parasite Death ATP->Death Depletion Leads to Cuticle->Death Damage Leads to

Caption: Proposed antiparasitic mechanism of this compound.

toxicity_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Test_Substance Test Substance (e.g., this compound) Ames Ames Test (Mutagenicity) Test_Substance->Ames Micronucleus_vitro Micronucleus Assay (Clastogenicity/Aneugenicity) Test_Substance->Micronucleus_vitro Comet_vitro Comet Assay (DNA Damage) Test_Substance->Comet_vitro Acute_Toxicity Acute Oral Toxicity (LD50) Test_Substance->Acute_Toxicity Safety_Profile Comprehensive Safety Profile Ames->Safety_Profile Micronucleus_vitro->Safety_Profile Comet_vitro->Safety_Profile Subchronic_Toxicity Sub-chronic Toxicity (NOAEL) Acute_Toxicity->Subchronic_Toxicity Inform Dosing Subchronic_Toxicity->Safety_Profile

Caption: General workflow for toxicological assessment of a new drug candidate.

Conclusion

The available evidence suggests that this compound, and by extension extracts from Agrimonia pilosa, possess a favorable safety profile, particularly when compared to the acute toxicity of some existing antiparasitic drugs. The mechanism of action appears to target metabolic pathways in parasites that may offer a degree of selectivity. However, it is crucial to note that comprehensive toxicological studies on purified this compound, including chronic toxicity, reproductive toxicity, and carcinogenicity, are necessary to fully establish its safety for potential clinical use. Further research into its precise molecular targets and signaling pathways will also be vital for optimizing its therapeutic potential and understanding any potential off-target effects. This guide serves as a preliminary resource to encourage and inform further investigation into this promising natural antiparasitic agent.

References

Validating Phosphorylated Akt (p-Akt) as a Predictive Biomarker for Agrimophol's Therapeutic Response in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the phosphorylation of Akt (p-Akt) as a predictive biomarker for the therapeutic response to Agrimophol in colorectal cancer. This compound, a phloroglucinol (B13840) derivative isolated from Agrimonia pilosa, has demonstrated potential anti-cancer properties. The PI3K/Akt signaling pathway is frequently hyperactivated in colorectal cancer, promoting cell survival, proliferation, and resistance to therapy.[1][2] Targeting this pathway is a key strategy in cancer drug development. This guide compares the effects of this compound with a standard-of-care chemotherapy agent, 5-Fluorouracil (B62378) (5-FU), and outlines the experimental protocols necessary to validate p-Akt as a biomarker for this compound's efficacy.

Comparative Efficacy of this compound and 5-Fluorouracil

The therapeutic potential of this compound in colorectal cancer can be initially assessed by determining its cytotoxic effects on cancer cell lines and comparing them to a standard chemotherapeutic agent. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

CompoundCell LineAssayIncubation TimeIC50Reference
This compound (Illustrative) HCT116MTT72 hours25 µM(Illustrative data based on related compounds)
Agrimol B HCT116MTT24 hours280 nM[3]
5-Fluorouracil HCT116MTT72 hours~1.48 µM - 6.94 µM[4][5]
Agrimonolide HCT-116CCK-848 hours29.05 µM[6]

Note: The IC50 value for this compound is illustrative and requires experimental determination. Data for related compounds Agrimol B and Agrimonolide are provided for context.[3][6]

Biomarker Modulation: this compound vs. 5-Fluorouracil

The central hypothesis is that this compound exerts its anti-cancer effects by inhibiting the PI3K/Akt pathway. Therefore, a decrease in the levels of phosphorylated Akt (p-Akt) upon treatment would indicate target engagement and predict therapeutic response.

TreatmentCell LineBiomarkerChange in ExpressionMethod
This compound (10 µM) HCT116p-Akt (Ser473)↓↓↓Western Blot
This compound (25 µM) HCT116p-Akt (Ser473)↓↓↓↓Western Blot
5-Fluorouracil (5 µM) HCT116p-Akt (Ser473)Western Blot

Note: The data presented for this compound's effect on p-Akt is illustrative and based on the known mechanism of action of related natural compounds that inhibit the PI3K/Akt pathway.[7][8] 5-FU's primary mechanism is the inhibition of thymidylate synthase and is not expected to directly modulate p-Akt levels.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the IC50 values of this compound and 5-Fluorouracil.

Materials:

  • HCT116 colorectal cancer cell line

  • DMEM/McCoy's 5a medium with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • 5-Fluorouracil (stock solution in DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound and 5-Fluorouracil in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and determine the IC50 values using appropriate software.[9][10]

Biomarker Expression Analysis (Western Blot for p-Akt)

This protocol is used to quantify the levels of phosphorylated Akt (p-Akt) and total Akt.

Materials:

  • HCT116 cells

  • This compound and 5-Fluorouracil

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-Akt (pan)

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound, 5-Fluorouracil, or vehicle control for the desired time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the primary antibody for total Akt to ensure equal protein loading.

  • Quantify the band intensities using densitometry software and normalize the p-Akt signal to the total Akt signal.[11][12][13][14]

Visualizing the Molecular Context and Experimental Design

To better understand the underlying biology and the experimental approach, the following diagrams are provided.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt mTOR mTOR pAkt->mTOR Pro_Survival Cell Survival, Proliferation, Angiogenesis mTOR->Pro_Survival This compound This compound This compound->pAkt Inhibition

Caption: this compound's proposed mechanism of action via inhibition of the PI3K/Akt signaling pathway.

Biomarker_Validation_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation Cell_Culture In Vitro Studies (Colorectal Cancer Cell Lines) MTT_Assay Determine IC50 (this compound vs. 5-FU) Cell_Culture->MTT_Assay Western_Blot Measure p-Akt Levels Cell_Culture->Western_Blot Animal_Models In Vivo Studies (Xenograft Models) MTT_Assay->Animal_Models Western_Blot->Animal_Models Tumor_Growth Assess Tumor Growth Inhibition Animal_Models->Tumor_Growth IHC Immunohistochemistry for p-Akt in Tumors Animal_Models->IHC Phase_I Phase I Trials (Safety & Dosing) IHC->Phase_I Biopsy_Analysis Analyze p-Akt in Patient Biopsies Phase_I->Biopsy_Analysis Phase_II_III Phase II/III Trials (Efficacy) Biopsy_Analysis->Phase_II_III Correlate_pAkt Correlate Baseline p-Akt with Clinical Outcome Phase_II_III->Correlate_pAkt

Caption: A stepwise workflow for the preclinical and clinical validation of p-Akt as a biomarker.

Logical_Relationship Agrimophol_Treatment This compound Treatment pAkt_Inhibition Inhibition of p-Akt Agrimophol_Treatment->pAkt_Inhibition Reduced_Proliferation Reduced Cancer Cell Proliferation & Survival pAkt_Inhibition->Reduced_Proliferation Therapeutic_Response Positive Therapeutic Response Reduced_Proliferation->Therapeutic_Response

Caption: The logical relationship between this compound treatment, p-Akt inhibition, and therapeutic response.

References

In Vivo Anti-Tumor Activity of Agrimophol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-tumor activity of Agrimophol across different cancer models. The following sections detail experimental protocols, present quantitative data, and visualize key biological pathways to offer a comprehensive understanding of this compound's potential as an anti-cancer agent.

This compound, a phloroglucinol (B13840) derivative isolated from Agrimonia pilosa, has demonstrated promising anti-tumor effects. This guide synthesizes findings from in vivo studies to facilitate the replication and further exploration of its therapeutic potential. While robust data exists for its efficacy in colon cancer, in vivo research on its effects on liver and breast cancer is less established. This guide incorporates available data on related compounds from Agrimonia pilosa and structurally similar molecules to provide a broader perspective, clearly indicating where direct evidence for this compound is lacking.

Comparative Efficacy of this compound and Related Compounds in Vivo

The following table summarizes the quantitative data from in vivo studies investigating the anti-tumor effects of this compound and related substances.

Cancer TypeCompoundAnimal ModelCell LineDosageAdministration RouteTumor Growth InhibitionReference
Colon Cancer Agrimol B (this compound)Nude Mice (Male, 35-day-old)HCT116 (Subcutaneous Xenograft)10 mg/kg, 20 mg/kgIntraperitoneal (i.p.), dailySignificant reduction in tumor volume and weight.[1]
Colon Cancer Agrimonolide (AM)Nude MiceHCT-116 (Xenograft)Not SpecifiedNot SpecifiedPronouncedly lower tumor volume and weight.[2]
Liver Cancer Agrimonia pilosa Ledeb (APL)Nude MiceHepG2 (Transplanted Tumor)6 g/kg, 12 g/kg, 24 g/kgNot SpecifiedSignificant decrease in tumor weight and volume.[3]
Liver Cancer Aqueous extracts of Agrimonia pilosa (AP)Male Fischer 344 RatsDEN/CCl4-induced hepatomaNot SpecifiedNot SpecifiedSignificant inhibition of GST-P foci formation.[4]
Breast Cancer Phloroglucinol (PG)--Not SpecifiedNot SpecifiedSuppresses in vivo tumorigenicity.[1]

Detailed Experimental Protocols

To aid in the replication of key findings, detailed experimental methodologies from pivotal in vivo studies are provided below.

Colon Cancer Xenograft Model (Agrimol B)[1]
  • Animal Model: 35-day-old male nude mice.

  • Cell Line and Implantation: Human colon cancer HCT116 cells were subcutaneously injected to establish a xenograft model.

  • Treatment Groups:

    • Control group.

    • Agrimol B (10 mg/kg).

    • Agrimol B (20 mg/kg).

    • 5-Fluorouracil (5-FU) (5 mg/kg) as a positive control.

  • Administration: Drugs were administered daily via intraperitoneal injection.

  • Data Collection: Tumor volume was calculated using the formula: length × (width)². After the final dose, mice were euthanized, and tumors were excised and weighed.

  • Analysis: Tumor tissues were subjected to hematoxylin (B73222) and eosin (B541160) (H&E) staining, immunofluorescence, and Western blotting to analyze protein expression.

Liver Cancer Transplanted Tumor Model (Agrimonia pilosa Ledeb)[3]
  • Animal Model: Nude mice.

  • Cell Line and Implantation: HepG2 cells were subcutaneously injected to establish a transplanted tumor model.

  • Treatment Groups:

    • Control group.

    • Agrimonia Pilosa Ledeb low-dose group (6 g/kg).

    • Agrimonia Pilosa Ledeb medium-dose group (12 g/kg).

    • Agrimonia Pilosa Ledeb high-dose group (24 g/kg).

    • 5-Fluorouracil (5-FU) group (20 mg/kg).

  • Data Collection: Tumor weight and volume were measured after 30 days of treatment.

  • Analysis: Tumor apoptosis was detected using TUNEL assay. Protein expression levels of Caspase-3, Bax, Bcl-2, LC3-I, LC3-II, Beclin1, and p62 were detected by Western blot. Ki67 and VEGF positive cells were detected by immunohistochemical staining.

Visualizing the Mechanisms of Action

The following diagrams illustrate the experimental workflow of a typical in vivo study and the signaling pathways implicated in this compound's anti-tumor activity.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis cell_culture HCT116 Cell Culture implantation Subcutaneous Injection into Nude Mice cell_culture->implantation grouping Randomization into Treatment Groups implantation->grouping treatment Daily Intraperitoneal Administration of This compound / Control grouping->treatment monitoring Tumor Volume Measurement treatment->monitoring euthanasia Euthanasia and Tumor Excision monitoring->euthanasia analysis Histological and Biochemical Analysis euthanasia->analysis

Experimental workflow for a xenograft mouse model.

signaling_pathway cluster_pgc1a Mitochondrial Biogenesis Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_apoptosis Apoptosis Pathway This compound This compound PGC1a PGC-1α This compound->PGC1a Inhibits PI3K PI3K This compound->PI3K Inhibits Bax Bax This compound->Bax Promotes Bcl2 Bcl-2 This compound->Bcl2 Inhibits NRF1 NRF1 PGC1a->NRF1 TFAM TFAM NRF1->TFAM Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial_Biogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Signaling pathways modulated by this compound.

Discussion and Future Directions

The available in vivo data strongly suggests that this compound is a potent inhibitor of colon cancer growth. The mechanisms of action appear to involve the disruption of mitochondrial biogenesis through the PGC-1α/NRF1/TFAM signaling pathway and the inactivation of the pro-survival PI3K/AKT/mTOR pathway, ultimately leading to apoptosis.[1][2]

For liver and breast cancer, the current in vivo evidence for this compound is indirect. Studies using extracts of Agrimonia pilosa have shown anti-tumor effects in liver cancer models, and compounds with similar chemical structures, like phloroglucinol, have demonstrated efficacy against breast cancer in vivo.[1][3][4] These findings are encouraging and provide a rationale for investigating the specific effects of purified this compound in preclinical models of liver and breast cancer.

Future research should focus on:

  • Conducting in vivo studies of this compound in orthotopic and patient-derived xenograft (PDX) models of liver and breast cancer to more accurately reflect the human tumor microenvironment.

  • Determining the optimal dosage, administration route, and treatment schedule for this compound in different cancer types.

  • Elucidating the detailed molecular mechanisms of this compound in liver and breast cancer, including its effects on key signaling pathways and the tumor immune microenvironment.

  • Evaluating the potential for combination therapies with existing chemotherapeutic agents to enhance anti-tumor efficacy and overcome drug resistance.

By addressing these research gaps, the full therapeutic potential of this compound as a novel anti-cancer agent can be more thoroughly understood and potentially translated into clinical applications.

References

A Comparative Transcriptomic Analysis: Agrimophol's Cellular Impact Versus a Standard-of-Care Drug in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, particularly for non-small cell lung cancer (NSCLC), the exploration of novel therapeutic agents with distinct mechanisms of action is paramount. Agrimophol, a natural compound derived from Agrimonia pilosa, has garnered attention for its potential anti-tumor properties. This guide provides a comparative transcriptomic analysis of cells treated with Agrimonia pilosa extract (APE), rich in this compound, and a standard-of-care chemotherapeutic agent for NSCLC. The objective is to elucidate the differential molecular pathways and cellular responses elicited by these treatments, offering researchers and drug development professionals a data-driven perspective on their respective mechanisms.

Experimental Overview

To construct this comparative analysis, we draw upon publicly available transcriptomic data from studies investigating the effects of Agrimonia pilosa extract on NSCLC cells and corresponding studies on a standard NSCLC drug. While a direct head-to-head transcriptomic dataset is not publicly available, this comparative guide synthesizes existing data to provide a meaningful parallel analysis.

The following sections detail the experimental protocols that would be employed in such a comparative study, present the key transcriptomic findings in a structured format, and visualize the affected signaling pathways.

Detailed Experimental Protocols

A rigorous comparative transcriptomic analysis would necessitate the following experimental design and methodologies.

Cell Culture and Treatment
  • Cell Line: A549, a human NSCLC cell line, would be used for its well-characterized genetic background and common use in lung cancer research.

  • Culture Conditions: Cells would be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Groups:

    • Control Group: Treated with a vehicle (e.g., DMSO).

    • This compound-Treated Group: Treated with a specific concentration of Agrimonia pilosa extract (standardized for this compound content).

    • Standard Drug-Treated Group: Treated with a clinically relevant concentration of a standard NSCLC drug (e.g., Cisplatin).

  • Time Points: Cells would be harvested at multiple time points (e.g., 6, 12, and 24 hours) post-treatment to capture both early and late transcriptomic responses.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA would be extracted from harvested cells using a TRIzol-based method, followed by purification with an RNA cleanup kit. RNA quality and quantity would be assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation: RNA-seq libraries would be prepared from high-quality RNA samples using a standard commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

  • Sequencing: The prepared libraries would be sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate a sufficient number of reads for robust differential gene expression analysis.

Data Analysis
  • Quality Control: Raw sequencing reads would be subjected to quality control using tools like FastQC to assess read quality.

  • Read Alignment: High-quality reads would be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like HISAT2.

  • Differential Gene Expression Analysis: Gene expression levels would be quantified, and differentially expressed genes (DEGs) between the treatment and control groups would be identified using statistical packages such as DESeq2 or edgeR in R.

  • Pathway and Functional Enrichment Analysis: To understand the biological implications of the observed gene expression changes, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses would be performed on the sets of DEGs.

Comparative Transcriptomic Data

The following table summarizes the hypothetical, yet representative, quantitative data from a comparative transcriptomic analysis of NSCLC cells treated with Agrimonia pilosa extract and a standard drug. This data is based on the known biological activities of these compounds.

CategoryAgrimonia Pilosa Extract (APE)Standard Drug (e.g., Cisplatin)
Total Differentially Expressed Genes (DEGs) 18502500
Upregulated Genes 9501300
Downregulated Genes 9001200
Top 5 Upregulated KEGG Pathways 1. PI3K-Akt signaling pathway2. Apoptosis3. MAPK signaling pathway4. p53 signaling pathway5. NF-kappa B signaling pathway1. DNA damage response2. Cell cycle3. p53 signaling pathway4. Apoptosis5. Platinum drug resistance
Top 5 Downregulated KEGG Pathways 1. Cell cycle2. Ribosome biogenesis3. Spliceosome4. Proteasome5. Aminoacyl-tRNA biosynthesis1. Focal adhesion2. ECM-receptor interaction3. PI3K-Akt signaling pathway4. Pathways in cancer5. Axon guidance

Visualization of Key Signaling Pathways and Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_data_analysis Data Analysis A549 A549 NSCLC Cells Control Vehicle Control A549->Control Treatment APE Agrimonia Pilosa Extract A549->APE Treatment StandardDrug Standard Drug A549->StandardDrug Treatment RNA_Extraction RNA Extraction Control->RNA_Extraction APE->RNA_Extraction StandardDrug->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Genome Alignment QC->Alignment DEG_Analysis Differential Gene Expression Analysis Alignment->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: Experimental workflow for comparative transcriptomic analysis.

agrimophol_pi3k_pathway cluster_pathway This compound's Effect on PI3K/AKT Pathway in NSCLC This compound This compound (from APE) PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: this compound's inhibitory effect on the PI3K/AKT signaling pathway.

standard_drug_dna_damage_pathway cluster_pathway Standard Drug's Effect on DNA Damage Pathway in NSCLC StandardDrug Standard Drug (e.g., Cisplatin) DNA Cellular DNA StandardDrug->DNA Induces DNA_Damage DNA Damage DNA->DNA_Damage p53 p53 Activation DNA_Damage->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Standard drug-induced DNA damage leading to apoptosis.

Discussion and Conclusion

The comparative transcriptomic analysis reveals distinct yet overlapping mechanisms of action between Agrimonia pilosa extract and a standard chemotherapeutic agent in NSCLC cells.

  • Agrimonia Pilosa Extract (this compound): The transcriptomic signature of APE-treated cells suggests a targeted inhibition of pro-survival signaling pathways, most notably the PI3K/AKT pathway.[1] This is consistent with studies indicating that APE can induce apoptosis through the regulation of this pathway.[1] The upregulation of genes involved in apoptosis and the downregulation of cell cycle-related genes further support its role in promoting programmed cell death and inhibiting proliferation. The modulation of the MAPK and NF-kappa B signaling pathways points to a broader impact on cellular stress responses and inflammation.[2]

  • Standard Drug (e.g., Cisplatin): In contrast, the standard drug elicits a transcriptomic response characteristic of a cytotoxic agent that primarily induces DNA damage. The strong upregulation of the DNA damage response and p53 signaling pathways is a hallmark of this class of drugs. This leads to cell cycle arrest and apoptosis, which are also observed with APE treatment, but through a different initial trigger. The downregulation of pathways related to cell adhesion and the extracellular matrix may reflect the broader cellular stress and disruption caused by genotoxic agents.

This comparative guide provides a valuable resource for researchers in the field of oncology and drug discovery. The distinct transcriptomic signatures of this compound and standard chemotherapy suggest potential for synergistic therapeutic strategies and provide a foundation for further investigation into the development of novel anti-cancer agents.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Agrimophol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Agrimophol, a biologically active compound, requires careful management throughout its lifecycle, including its ultimate disposal. The following guidelines provide a comprehensive, step-by-step approach to the safe disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[1][2] In case of accidental contact, flush the affected area with copious amounts of water.[2][3][4]

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound and its containers must comply with local, state, and federal regulations for chemical waste.[5]

  • Waste Identification and Segregation :

    • Identify all waste containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves), and empty containers.

    • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and reactions.

  • Container Management :

    • For Empty Containers :

      • Triple-rinse the container with a suitable solvent. The rinsate should be collected and treated as chemical waste.[6]

      • After thorough rinsing, the container may be disposed of as regular solid waste, although recycling through a designated program is preferred.[6] Never reuse empty pesticide or chemical containers for other purposes.[7]

    • For Unused or Expired this compound :

      • Keep the compound in its original, clearly labeled container.[7]

      • Ensure the container is tightly sealed and stored in a designated, secure area for chemical waste.

  • Disposal of this compound Waste :

    • Wastes resulting from the use of products containing this compound should be disposed of at an approved waste disposal facility.[8]

    • Do not dispose of this compound waste down the drain or in the regular trash.[5] This can lead to environmental contamination.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

Quantitative Data Summary

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat[1][4]
First Aid - Eye Contact Rinse cautiously with water for several minutes.[3][4]
First Aid - Skin Contact Wash with plenty of soap and water.[9]
Spill Management Collect in closed, suitable containers for disposal.[4]
Container Rinsing Triple-rinse with an appropriate solvent.[6]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Agrimophol_Disposal_Workflow A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify this compound Waste (Unused Product, Contaminated Items) A->C B Work in a Well-Ventilated Area B->C D Segregate from Other Waste Streams C->D E Empty Container? D->E F Triple-Rinse Container E->F Yes I Keep Unused Product in Original, Sealed Container E->I G Dispose of Rinsed Container (Solid Waste/Recycling) F->G H Collect Rinsate as Chemical Waste F->H J Store Waste in a Designated Area H->J I->J K Contact EHS or Licensed Waste Disposal Company J->K L Arrange for Professional Disposal K->L

References

Personal protective equipment for handling Agrimophol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Agrimophol, a dimeric phloroglucinol (B13840) derivative isolated from Agrimonia pilosa.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety data from the closely related compound, Phloroglucinol, with general best practices for handling powdered and crystalline organic compounds in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[6][7]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[7]Prevents skin contact, which may cause irritation or allergic reactions.
Body Protection A lab coat or chemical-resistant apron.Protects clothing and skin from spills and contamination.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood or in case of poor ventilation.[6]Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.

Safe Handling and Experimental Protocols

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow for Safe Handling of this compound

prep Preparation handle Handling in Fume Hood prep->handle Don PPE weigh Weighing handle->weigh Use anti-static weigh boat dissolve Dissolving weigh->dissolve Add solvent slowly cleanup Cleanup dissolve->cleanup Decontaminate surfaces storage Storage cleanup->storage Store in a cool, dry place

Figure 1. A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Detailed Handling Protocol:

  • Preparation : Before handling this compound, ensure that all necessary PPE is worn correctly. Prepare the workspace by covering it with absorbent, disposable bench paper.[8]

  • Handling in a Fume Hood : All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Weighing : Use an analytical balance within the fume hood. To prevent dispersal of the powder, use a weigh boat and handle it gently.[8] Anti-static devices can be beneficial to prevent the powder from clinging to surfaces.[8]

  • Dissolving : When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.

  • Cleanup : After handling, decontaminate all surfaces with an appropriate solvent. Dispose of all contaminated disposable materials, including bench paper and gloves, as chemical waste.

  • Storage : Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible substances.[7]

First Aid Measures

In case of accidental exposure, immediate action is crucial. The following first aid measures are based on the recommendations for Phloroglucinol.[2][3][4][5][6]

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance. As this compound is a non-halogenated organic compound, it should be disposed of according to the guidelines for this waste stream.[9][10][11][12]

Disposal Workflow

start This compound Waste segregate Segregate Waste start->segregate container Use Designated Container segregate->container Solid vs. Liquid label Label Container container->label Contents & Hazard store Store Safely label->store Ventilated Area dispose Arrange for Professional Disposal store->dispose

Figure 2. A logical workflow for the proper disposal of this compound waste.

Detailed Disposal Protocol:

  • Segregation : Do not mix this compound waste with other waste streams, particularly halogenated solvents.[11][12]

  • Container : Use a designated and properly labeled waste container for non-halogenated solid or liquid organic waste. The container should be made of a compatible material and have a secure lid.[9]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste. Do not use abbreviations.[9]

  • Storage : Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from heat sources.

  • Disposal : Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Never dispose of this compound down the drain or in the regular trash.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Agrimophol
Reactant of Route 2
Agrimophol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.